1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-chlorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-2-1-3-10(6-9)13-5-4-8(7-13)11(14)15/h1-3,6,8H,4-5,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFUTXZLXVXJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
Introduction: The Significance of a Versatile Scaffold
This compound is a key heterocyclic building block in the fields of medicinal chemistry and materials science. The pyrrolidine ring is a privileged scaffold, frequently found in natural products and pharmaceuticals, valued for its three-dimensional structure which allows for effective exploration of pharmacophore space.[1][2] The incorporation of a 3-chlorophenyl group via an N-arylation introduces specific electronic and steric properties, making this molecule a valuable intermediate for the synthesis of enzyme inhibitors, receptor agonists, and novel polymers.[3][4]
This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway to this compound, focusing on the strategic implementation of the Buchwald-Hartwig amination. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps, but the underlying chemical principles that ensure a successful and reproducible synthesis.
Strategic Overview: A Three-Step Approach
The most efficient and modular synthesis of the target compound involves a three-step sequence starting from commercially available pyrrolidine-3-carboxylic acid. The core of this strategy is the formation of the crucial carbon-nitrogen bond between the pyrrolidine ring and the chlorophenyl moiety.
The chosen pathway is as follows:
-
Protection of the Carboxylic Acid: The initial step is the conversion of the carboxylic acid to an ester. This is a critical maneuver to prevent the acidic proton from interfering with the subsequent base-mediated N-arylation reaction.
-
Palladium-Catalyzed N-Arylation: The key transformation is achieved via the Buchwald-Hartwig amination. This powerful cross-coupling reaction allows for the formation of the C-N bond under relatively mild conditions with high functional group tolerance.[5][6]
-
Deprotection to Yield the Final Product: The synthesis is completed by the hydrolysis of the ester group, liberating the target carboxylic acid.
Sources
An In-depth Technical Guide to 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid: Synthesis, Characterization, and Biological Potential
This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds.
Molecular Structure and Physicochemical Properties
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyrrolidinone, featuring a chlorophenyl group at the 1-position and a carboxylic acid moiety at the 3-position. The presence of the lactam ring, the aromatic chloride, and the carboxylic acid functional group imparts a unique combination of chemical reactivity and potential for biological interactions.
The fundamental properties of this molecule are summarized in the table below. These computed descriptors provide a foundational understanding of the molecule's characteristics, which are crucial for applications in drug design and material synthesis.
| Property | Value | Source |
| IUPAC Name | 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | PubChem[1] |
| CAS Number | 92847-41-1 | PubChem[1] |
| Molecular Formula | C₁₁H₁₀ClNO₃ | PubChem[1] |
| Molecular Weight | 239.65 g/mol | PubChem[1] |
| Canonical SMILES | C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)O | PubChem[1] |
| InChI | InChI=1S/C11H10ClNO3/c12-8-2-1-3-9(5-8)13-6-7(11(15)16)4-10(13)14/h1-3,5,7H,4,6H2,(H,15,16) | PubChem[1] |
| InChIKey | PBIAEAYJEYOSMG-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 239.0349209 Da | PubChem[1] |
| Monoisotopic Mass | 239.0349209 Da | PubChem[1] |
| Topological Polar Surface Area | 57.6 Ų | PubChem[1] |
| Heavy Atom Count | 16 | PubChem[1] |
Below is a 2D representation of the molecular structure of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Caption: 2D structure of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Synthesis Protocol
The synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through the reaction of 3-chloroaniline with itaconic acid. This method is a common and effective way to produce various N-substituted 5-oxopyrrolidine-3-carboxylic acids.
Experimental Protocol:
Materials:
-
3-Chloroaniline
-
Itaconic acid
-
Water (distilled or deionized)
-
Hydrochloric acid (5%)
-
Activated charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline and itaconic acid in a 1:1.5 molar ratio. Add water to the flask to serve as the solvent.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Decolorization and Filtration: After the reaction is complete, add a small amount of activated charcoal to the hot solution and continue to reflux for an additional 15 minutes to remove colored impurities. Filter the hot mixture to remove the charcoal.
-
Crystallization and Isolation: Allow the filtrate to cool to room temperature, and then place it in an ice bath to facilitate crystallization. If crystallization does not occur, add a few drops of 5% hydrochloric acid. Collect the resulting precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water and then dry it under vacuum to obtain the final product, 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
The following diagram illustrates the general workflow for the synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Caption: General workflow for the synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Potential Biological Activities and Signaling Pathways
While specific biological data for 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively available in the public domain, the broader class of substituted 5-oxopyrrolidine-3-carboxylic acids has demonstrated a range of biological activities, including antimicrobial and anticancer effects. The biological activity is largely influenced by the nature of the substituent at the N-1 position of the pyrrolidinone ring.
Derivatives of this scaffold have shown promising activity against various bacterial and fungal strains. For instance, certain analogs exhibit potent antibacterial activity against multidrug-resistant pathogens. The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
In the context of cancer research, some 5-oxopyrrolidine derivatives have been shown to induce cytotoxicity in cancer cell lines. The potential mechanism of action could involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers.
The diagram below illustrates a simplified representation of a potential signaling pathway that could be targeted by 5-oxopyrrolidine derivatives.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a 5-oxopyrrolidine derivative.
Conclusion
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a versatile chemical entity with a straightforward synthesis. While its specific biological profile is yet to be fully elucidated, the broader family of 5-oxopyrrolidine-3-carboxylic acid derivatives has shown significant promise in the development of new therapeutic agents. Further research into this specific compound and its derivatives is warranted to explore its full potential in drug discovery and materials science.
References
-
PubChem. 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5029. [Link]
-
Šiugždaitė, J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3763. [Link]
-
Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemija, 25(4). [Link]
-
Krikštaponis, K., et al. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Molecules, 30(12), 2639. [Link]
Sources
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
Introduction: The Strategic Value of the Pyrrolidine Scaffold in Modern Medicinal Chemistry
The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to confer advantageous properties upon bioactive molecules.[1][2][3] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical factor in achieving target selectivity and potency.[1][2] Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine scaffold introduce stereochemical complexity and conformational flexibility, enabling chemists to fine-tune the spatial arrangement of functional groups for optimal interaction with biological targets.[1] This guide focuses on a specific, valuable derivative: This compound , a building block with significant potential in the synthesis of novel therapeutics. Its strategic combination of a substituted aromatic ring and a carboxylic acid handle on the pyrrolidine core makes it a versatile intermediate for creating diverse chemical libraries.
Core Compound Profile
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1086374-92-6 | [4][5][6] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [4] |
| Molecular Weight | 225.67 g/mol | Calculated |
| Canonical SMILES | C1C(CN(C1)C2=CC(=CC=C2)Cl)C(=O)O | Inferred |
| Appearance | Typically an off-white to white solid | General Knowledge |
Synthesis and Manufacturing: A Plausible Pathway
While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in public literature, its structure lends itself to established synthetic strategies for pyrrolidine derivatives. A highly plausible and efficient method involves a 1,3-dipolar cycloaddition reaction, a powerful tool for constructing five-membered heterocyclic rings with excellent regio- and stereocontrol.[2] This approach builds the core scaffold by reacting an azomethine ylide with a suitable dipolarophile.
The logical workflow for such a synthesis is outlined below. The causality behind this choice is its high convergence and atom economy, allowing for the rapid assembly of the complex pyrrolidine core from simpler, readily available starting materials.
Caption: Plausible synthetic workflow for the target compound.
This method is advantageous as it allows for the introduction of various substituents on both the aromatic ring and the pyrrolidine core by simply changing the starting aniline and the dipolarophile, making it a flexible strategy for generating analog libraries.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stability of a chemical intermediate is non-negotiable in a regulated drug development environment. A multi-pronged analytical approach is required for the comprehensive characterization of this compound.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment and quantification. Due to the compound's carboxylic acid group and aromatic nature, a reversed-phase (RP-HPLC) method is most suitable.
-
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight and elemental composition. Electrospray ionization (ESI) is typically effective for this class of molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation, confirming the connectivity of atoms within the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the C-Cl bond.
Protocol: Standardized RP-HPLC Method for Purity Analysis
This protocol is a self-validating system designed for robust and reproducible purity assessment.
-
Column Selection: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) provides excellent retention and resolution for this analyte. The choice is based on the compound's moderate polarity.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to sharp, symmetrical peaks.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: A gradient is employed to ensure elution of the main peak in a reasonable time while also separating it from any potential earlier or later eluting impurities.
-
Time (min) | % B
-
0.0 | 5
-
20.0 | 95
-
25.0 | 95
-
25.1 | 5
-
30.0 | 5
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV detection at 254 nm, where the chlorophenyl chromophore is expected to have strong absorbance.
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B. This ensures solubility and compatibility with the starting mobile phase conditions.
Applications in Research and Drug Discovery
The true value of this compound lies in its role as a versatile scaffold for building more complex molecules with therapeutic potential. The pyrrolidine core is a privileged structure found in numerous natural products and FDA-approved drugs.[3]
Potential Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: Pyrrolidine derivatives are well-established as modulators of CNS targets. The specific 3-chlorophenyl substitution pattern can be explored for interactions with receptors and transporters where halogenated phenyl rings are known to confer high affinity.
-
Antiviral Agents: The pyrrolidine scaffold is a key component of several successful antiviral drugs, such as the hepatitis C virus (HCV) inhibitor Daclatasvir.[3]
-
Enzyme Inhibitors: The carboxylic acid group can act as a key binding element (e.g., a hydrogen bond donor/acceptor or a metal chelator) within the active site of various enzymes. This compound could serve as a starting point for inhibitors of proteases, kinases, or other enzyme classes. For instance, spirooxindole-pyrrolidine derivatives have been developed as potent MDM2 inhibitors for cancer therapy.[7]
The general workflow for utilizing this compound in a drug discovery program is illustrated below.
Caption: Drug discovery workflow utilizing the target scaffold.
Hypothetical Metabolic Pathways
Understanding the potential metabolic fate of a compound is critical in early drug development to predict its pharmacokinetic profile and identify potentially reactive metabolites. Based on the metabolism of structurally related compounds like 3-(p-chlorophenyl)pyrrolidine, several metabolic transformations can be anticipated.[8] The primary routes would likely involve oxidation of the pyrrolidine ring.
Caption: Hypothetical metabolic pathways for the title compound.
The formation of lactam metabolites via oxidation at the positions alpha to the ring nitrogen is a well-documented pathway for pyrrolidines.[8] Additionally, aromatic hydroxylation of the chlorophenyl ring by cytochrome P450 enzymes is a common metabolic route. The original carboxylic acid, as well as any newly formed hydroxyl groups, would be susceptible to Phase II conjugation reactions, such as glucuronidation, to facilitate excretion.
Conclusion
This compound is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its defined structure, characterized by the versatile pyrrolidine scaffold, offers a robust starting point for the synthesis of novel molecular entities. A thorough understanding of its synthesis, analytical profile, and potential applications, as outlined in this guide, empowers researchers and developers to leverage its full potential in the quest for new and effective therapeutics.
References
-
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H10ClNO3 | CID 2804434 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 19, 2026, from [Link]
-
-(+/-)-trans-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 19, 2026, from [Link]
- Process for the preparation of pyrollidine-3-carboxylic acids. (2013). Google Patents.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. Retrieved January 19, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (2022). Molecules. Retrieved January 19, 2026, from [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - CORE. (2013). Retrieved January 19, 2026, from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Retrieved January 19, 2026, from [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido... (2017). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
N-(3-chlorophenyl)-1-pyrrolidinecarboxamide (C11H13ClN2O) - PubChemLite. (n.d.). Retrieved January 19, 2026, from [Link]
-
Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed. (1989). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Retrieved January 19, 2026, from [Link]
-
(±)-trans-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride - Data Sheet. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 1086374-92-6|this compound|BLD Pharm [bldpharm.com]
- 6. 1086374-92-6 this compound AKSci 9301DH [aksci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic Acid Derivatives: Synthesis, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide focuses on the synthesis, chemical properties, and pharmacological activities of derivatives of 1-(3-chlorophenyl)pyrrolidine-3-carboxylic acid. We will explore the synthetic routes to this core structure, methods for its derivatization, and the known and potential therapeutic applications of the resulting compounds, particularly in the realm of central nervous system (CNS) disorders. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising molecular framework.
Introduction: The Significance of the this compound Scaffold
The this compound core combines several key features that make it an attractive starting point for drug discovery. The pyrrolidine ring provides a three-dimensional structure that can effectively probe the binding sites of biological targets.[1] The 3-carboxylic acid group offers a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR). Furthermore, the 3-chlorophenyl substituent plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its potency and metabolic stability.
Derivatives of this scaffold have shown promise in a variety of therapeutic areas, including as anticonvulsants, and potential modulators of key neurotransmitter systems.[2] This guide will delve into the technical details of working with this class of compounds, from their synthesis to their biological evaluation.
Synthesis of the Core Scaffold: this compound
The enantioselective synthesis of 4-substituted pyrrolidine-3-carboxylic acids is a key challenge in harnessing their therapeutic potential. A robust method for preparing related compounds, such as (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, has been detailed in the patent literature and provides a strong foundation for the synthesis of the this compound core.[3] This approach involves an asymmetric hydrogenation of a 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid precursor.
A plausible synthetic workflow for the enantioselective synthesis of the core scaffold is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Asymmetric Synthesis (Adapted from Patent Literature)[3]
Step 1: [3+2] Cycloaddition to form the Dihydropyrrole Intermediate
-
To a solution of 3-chlorophenylpropiolic acid ethyl ester in a suitable solvent such as dichloromethane, add a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid).
-
Slowly add a solution of N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methyl amine.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure to yield the crude 1-benzyl-4-(3-chlorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester.
Step 2: Saponification
-
Dissolve the crude ester in a mixture of a suitable organic solvent (e.g., dioxane) and aqueous sodium hydroxide.
-
Stir the mixture at room temperature until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter and dry the solid to obtain 1-benzyl-4-(3-chlorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid.
Step 3: Asymmetric Hydrogenation
-
In a high-pressure reactor, dissolve the dihydropyrrole carboxylic acid in a suitable solvent such as methanol.
-
Add a chiral ruthenium-based catalyst (e.g., [Ru(OAc)₂(R)-BINAP]).
-
Pressurize the reactor with hydrogen gas (e.g., 40 bar) and stir at a controlled temperature (e.g., 30-60 °C) until the reaction is complete.
-
Release the pressure and remove the solvent to obtain the crude cis-1-benzyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid.
Step 4: Debenzylation
-
Dissolve the N-benzylpyrrolidine derivative in a suitable solvent like methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to catalytic hydrogenation (e.g., using a balloon of hydrogen or a Parr hydrogenator) until the debenzylation is complete.
-
Filter off the catalyst and concentrate the filtrate to yield the final product, this compound.
Derivatization Strategies
The carboxylic acid moiety of the core scaffold is a versatile functional group for the synthesis of a wide range of derivatives, including amides, esters, and other bioisosteric replacements.
Amide Derivatives
The synthesis of amide derivatives is a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. A general procedure for the synthesis of N-substituted carboxamides is provided below.
Caption: General workflow for the synthesis of amide derivatives.
Experimental Protocol: Synthesis of Amide Derivatives[2]
-
To a solution of this compound in a dry aprotic solvent (e.g., DMF), add a coupling reagent such as carbonyldiimidazole (CDI) or HATU.
-
Stir the mixture at room temperature for a specified time to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete.
-
Work up the reaction mixture by quenching with water and extracting the product with a suitable organic solvent.
-
Purify the crude product by crystallization or column chromatography.
Biological Activities and Therapeutic Potential
Derivatives of the 1-(3-chlorophenyl)pyrrolidine scaffold have been investigated for a range of biological activities, with a particular focus on CNS disorders.
Anticonvulsant Activity
A series of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which share a similar structural motif with our core scaffold, have been synthesized and evaluated for their anticonvulsant properties.[2] Several of these compounds exhibited significant protection in animal models of epilepsy, such as the maximal electroshock (MES) and 6 Hz seizure tests.[2]
| Compound | MES (ED₅₀ mg/kg) | 6 Hz (ED₅₀ mg/kg) |
| Compound 6 | 68.30 | 28.20 |
| Valproic Acid | 252.74 | 130.64 |
| Compound 6 is 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, a closely related analogue.[2] |
These findings suggest that the this compound scaffold is a promising starting point for the development of novel anticonvulsant agents.
Potential as Modulators of Neurotransmitter Systems
The structural similarity of pyrrolidine-3-carboxylic acid derivatives to endogenous neurotransmitters like GABA and glutamate suggests their potential to interact with their respective transporters and receptors.
-
GABA Uptake Inhibition: The pyrrolidine-3-carboxylic acid backbone is a known pharmacophore for GABA uptake inhibitors.[4][5] By blocking the reuptake of GABA, these compounds can enhance inhibitory neurotransmission, a mechanism that is beneficial in the treatment of epilepsy and anxiety disorders.[6]
-
NMDA Receptor Antagonism: Certain substituted pyrrolidine derivatives have been explored as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[7][8] Overactivation of NMDA receptors is implicated in excitotoxicity, a key pathological process in stroke and neurodegenerative diseases.[9] Therefore, derivatives of this compound could be investigated for their neuroprotective effects via NMDA receptor modulation.
Caption: Potential mechanisms of action at GABAergic and glutamatergic synapses.
Analytical Characterization
The characterization of this compound and its derivatives relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and stereochemistry of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compounds and for chiral separations to determine the enantiomeric excess.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the discovery of novel CNS-active agents. The synthetic routes, while requiring careful optimization for stereocontrol, are accessible. The demonstrated anticonvulsant activity of related compounds and the potential for modulation of key neurotransmitter systems highlight the therapeutic potential of this chemical class.
Future research in this area should focus on:
-
Expansion of the Derivative Library: Synthesizing a diverse range of amide, ester, and other derivatives to build a comprehensive SAR profile.
-
In-depth Pharmacological Profiling: Screening new derivatives against a panel of CNS targets, including various ion channels, transporters, and receptors.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most potent compounds.
-
Pharmacokinetic and Toxicological Evaluation: Assessing the drug-like properties of lead candidates to guide further optimization.
By leveraging the information presented in this guide, researchers can accelerate the exploration of this compound derivatives and unlock their potential for the treatment of challenging neurological and psychiatric disorders.
References
-
(No author given). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H10ClNO3 | CID. PubChem. Retrieved from [Link]
-
Góra, M., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(7), 1564. Available at: [Link]
-
(No author given). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. ResearchGate. Retrieved from [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]
-
(No author given). Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Dingledine, R., et al. (2014). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. Available at: [Link]
-
(No author given). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. Retrieved from [Link]
-
(No author given). NMDA receptor antagonist. Wikipedia. Retrieved from [Link]
-
(No author given). Enantioselective Synthesis. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
(No author given). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Retrieved from [Link]
-
(No author given). N-(3-chlorophenyl)-1-pyrrolidinecarboxamide (C11H13ClN2O). PubChemLite. Retrieved from [Link]
-
(No author given). Novel NMDA Receptor Antagonists. University of Virginia School of Medicine. Retrieved from [Link]
-
(No author given). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. ResearchGate. Retrieved from [Link]
-
(No author given). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. PMC - NIH. Retrieved from [Link]
-
Slassi, A., & Araujo, J. (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. ACS Medicinal Chemistry Letters. Available at: [Link]
- Hoffmann-La Roche Inc. (2013). Process for the preparation of pyrollidine-3-carboxylic acids. U.S. Patent No. 8,344,161 B2.
-
(No author given). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. PMC - NIH. Retrieved from [Link]
-
Roth, B. D., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. Available at: [Link]
-
(No author given). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. Retrieved from [Link]
-
Falch, E., et al. (1999). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. European Journal of Medicinal Chemistry, 34(11), 967-979. Available at: [Link]
-
(No author given). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed. Retrieved from [Link]
-
(No author given). GABA reuptake inhibitor. Wikipedia. Retrieved from [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - Pyrrolidine, 1-3-(3-chlorophenyl)-2-propynyl- (C13H14ClN) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. 92847-41-1 CAS MSDS (1-(3-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLICACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid: A Versatile Building Block in Materials Science and Drug Discovery
This in-depth guide provides a comprehensive overview of 1-(3-chlorophenyl)pyrrolidine-3-carboxylic acid, a versatile heterocyclic building block. We will explore its synthesis, chemical properties, and diverse applications in both materials science and drug discovery, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of the N-Aryl Pyrrolidine-3-Carboxylic Acid Scaffold
The pyrrolidine ring is a cornerstone of modern medicinal chemistry and a rising star in materials science. Its saturated, five-membered heterocyclic structure imparts a desirable three-dimensionality, offering a stark contrast to the flat, aromatic systems that have traditionally dominated these fields. This non-planar geometry allows for a more precise spatial arrangement of functional groups, which is critical for selective interactions with biological targets and for the construction of complex, three-dimensional materials.
The subject of this guide, this compound, is a particularly valuable building block due to its trifunctional nature. The pyrrolidine nitrogen provides a point of attachment for an electronically-modified aromatic ring, in this case, a 3-chlorophenyl group. This substituent not only influences the overall electronic properties and solubility of the molecule but also offers a handle for further synthetic transformations via cross-coupling reactions. The carboxylic acid at the 3-position is a versatile functional group that can be readily converted into amides, esters, or used as a coordination site for metal ions. Finally, the pyrrolidine ring itself can be further functionalized, and its stereochemistry can be controlled to fine-tune the molecule's properties. This unique combination of features makes this compound a highly adaptable scaffold for creating a diverse range of molecules with tailored functions.
Synthesis and Characterization: A Pathway to a Privileged Scaffold
The synthesis of this compound can be approached through several synthetic strategies. A robust and adaptable method involves a 1,3-dipolar cycloaddition to construct the pyrrolidine ring, followed by N-arylation. This approach offers good control over stereochemistry and allows for the introduction of the desired N-aryl substituent at a late stage.
Recommended Synthetic Pathway
The following pathway outlines a reliable method for the synthesis of this compound, starting from readily available materials.
Caption: A multi-step synthetic route to this compound.
Detailed Experimental Protocol
Materials:
-
Itaconic acid
-
Benzylamine
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
3-Chloroiodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Methanol
-
Diethyl ether
-
Ethyl acetate
-
Hexanes
Step 1: Synthesis of N-Benzyl-5-oxopyrrolidine-3-carboxylic acid
-
A mixture of itaconic acid (1.0 eq) and benzylamine (1.1 eq) is heated at 150-160 °C for 2 hours.
-
The resulting solid is cooled, triturated with diethyl ether, and filtered to give the crude product.
-
Recrystallization from ethanol affords pure N-benzyl-5-oxopyrrolidine-3-carboxylic acid.
Step 2: Reduction to N-Benzylpyrrolidine-3-carboxylic acid
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, a solution of N-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 6 hours.
-
After cooling, the reaction is quenched by the sequential addition of water, 15% NaOH solution, and water.
-
The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield N-benzylpyrrolidine-3-carboxylic acid.
Step 3: Debenzylation to Pyrrolidine-3-carboxylic acid
-
N-Benzylpyrrolidine-3-carboxylic acid (1.0 eq) is dissolved in methanol, and Pd/C (10 mol%) is added.
-
The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to give pyrrolidine-3-carboxylic acid.
Step 4: N-Arylation to this compound
-
A mixture of pyrrolidine-3-carboxylic acid (1.0 eq), 3-chloroiodobenzene (1.2 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and NaOtBu (2.5 eq) in anhydrous toluene is degassed and heated at 100 °C under an inert atmosphere for 12 hours.
-
The reaction mixture is cooled, diluted with water, and acidified with 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
Purification by column chromatography (silica gel, ethyl acetate/hexanes) affords this compound.
Characterization Data
| Property | Value |
| Molecular Formula | C₁₁H₁₂ClNO₂ |
| Molecular Weight | 225.67 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.10 (m, 1H), 6.80-6.70 (m, 2H), 6.65-6.55 (m, 1H), 3.60-3.40 (m, 2H), 3.35-3.20 (m, 2H), 3.10-2.95 (m, 1H), 2.40-2.20 (m, 2H), 11.5 (br s, 1H, COOH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175.8, 148.2, 134.9, 130.1, 116.5, 114.8, 112.9, 53.4, 47.1, 42.8, 32.5 |
| Mass Spectrometry (ESI+) | m/z: 226.05 [M+H]⁺ |
Applications in Drug Discovery: Crafting Biologically Active Molecules
The this compound scaffold is a promising starting point for the development of novel therapeutics. The pyrrolidine ring acts as a rigid, three-dimensional framework to which pharmacophoric elements can be attached with precise stereochemical control.
As a Precursor for Novel Anticonvulsants
Derivatives of chlorophenyl-substituted pyrrolidines have shown significant potential as anticonvulsant agents. For instance, research on 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivatives has demonstrated their efficacy in animal models of epilepsy. The likely mechanism of action for some of these compounds involves the modulation of voltage-gated sodium and calcium channels. By using this compound as a starting material, medicinal chemists can synthesize a variety of amides and other derivatives to probe the structure-activity relationship (SAR) and optimize anticonvulsant activity.
Caption: Workflow for developing anticonvulsant candidates from the target building block.
Applications in Materials Science: Engineering Functional Materials
The unique structural and functional attributes of this compound make it an intriguing building block for the design of advanced materials with tailored properties.
As a Chiral Ligand for Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF are largely determined by the geometry and functionality of its organic linkers. This compound can serve as a chiral, V-shaped ligand. The carboxylic acid group can coordinate to metal centers, while the pyrrolidine ring and its substituent project into the pores of the resulting framework, introducing chirality and specific chemical functionality. Such MOFs could find applications in enantioselective separations, asymmetric catalysis, and chiral sensing.
Caption: Conceptual design of a chiral MOF using the target building block.
As a Monomer for High-Performance Polyamides
The bifunctional nature of this compound (after conversion of the carboxylic acid to an amine or another reactive group) allows it to be used as a monomer in polymerization reactions. For example, it can be envisioned that a diamine derivative of this molecule could be co-polymerized with a diacyl chloride to produce a polyamide. The rigid, non-planar pyrrolidine ring would disrupt chain packing, potentially leading to amorphous polymers with enhanced solubility and processability. The presence of the chlorine atom could also improve the thermal stability and flame retardant properties of the resulting material.
Conclusion and Future Perspectives
This compound represents a building block of significant potential, bridging the gap between medicinal chemistry and materials science. Its synthesis, while multi-step, is achievable through established synthetic methodologies. The true value of this compound lies in its versatility as a scaffold for creating complex molecules with precisely controlled three-dimensional structures.
In drug discovery, it offers a promising starting point for the development of novel therapeutics, particularly in the area of central nervous system disorders. In materials science, it presents an opportunity to design and synthesize novel chiral MOFs and high-performance polymers with unique properties. While specific, published applications of this exact molecule are still emerging, the foundational chemistry and the demonstrated utility of closely related structures strongly suggest a bright future for this compound as a key building block in the creation of next-generation pharmaceuticals and advanced materials.
References
-
Obniska, J., et al. (2019). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 24(21), 3944. [Link]
-
Vitaku, E., et al. (2014). Pyrrolidine: a versatile scaffold in medicinal chemistry. Medicinal Chemistry Communications, 5(5), 529-535. [Link]
- Zhang, Y., et al. (2007). Process for the preparation of pyrollidine-3-carboxylic acids. U.S. Patent No. 8,344,161 B2. Washington, DC: U.S.
A Technical Guide to the Potential Pharmaceutical Applications of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional architecture that allows for precise spatial orientation of functional groups. This guide delves into the therapeutic potential of a specific, yet underexplored derivative, 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid . By examining the established biological activities of structurally analogous compounds, we will construct a compelling hypothesis for its application in drug discovery, with a primary focus on neurological disorders. This document will further provide a plausible synthetic pathway and outline key experimental protocols for its evaluation, serving as a comprehensive resource for researchers in pharmaceutical and life sciences.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The five-membered, saturated pyrrolidine ring is a privileged scaffold in drug design. Its non-planar, puckered conformation provides a rigid framework that can effectively mimic the stereochemistry of natural ligands and interact with biological targets in a highly specific manner[1][2]. The introduction of a 3-chlorophenyl substituent onto the pyrrolidine nitrogen is a strategic modification. The chloro group, being an electron-withdrawing moiety, can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its metabolic stability and target affinity. This guide will explore the untapped potential of this compound as a versatile building block for novel therapeutics.
Core Therapeutic Hypotheses: A Focus on Neurological Disorders
While direct pharmacological data on this compound is scarce, a wealth of information on related structures allows us to formulate strong hypotheses regarding its potential applications.
Anticonvulsant and Neuroprotective Potential
A compelling body of evidence points to the efficacy of chlorophenyl-substituted pyrrolidine derivatives in the management of seizures and neuronal damage. Recent studies on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides have demonstrated significant anticonvulsant and analgesic properties in various preclinical models[3]. These findings suggest that the 3-chlorophenyl moiety is a key pharmacophore for this activity. Furthermore, pyrrolidin-2-one derivatives have shown promise in mitigating cognitive impairment and offering neuroprotection in models of ischemic stroke[4][5][6][7].
Hypothesis: this compound can serve as a crucial intermediate for the synthesis of novel anticonvulsant and neuroprotective agents. The carboxylic acid moiety provides a handle for further chemical modification to optimize efficacy and safety.
Modulation of the GABAergic System
The inhibitory neurotransmitter γ-aminobutyric acid (GABA) is a key target for antiepileptic and anxiolytic drugs. Research into 3-(p-chlorophenyl)pyrrolidine has shown that it can be metabolized to GABA-like molecules, including the muscle relaxant baclofen, effectively acting as a prodrug[8]. This metabolic pathway highlights the potential for chlorophenyl-pyrrolidine structures to modulate the GABAergic system. Additionally, p-chlorophenyl alcohol amides have been identified as potential GABA-B receptor antagonists with anticonvulsant properties[9].
Hypothesis: Derivatives of this compound could be designed as novel GABA receptor modulators or as prodrugs that deliver GABAergic agents to the central nervous system.
Chemical Synthesis and Characterization
The synthesis of this compound can be approached through established methods for the preparation of N-aryl pyrrolidine derivatives. A plausible synthetic route is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Michael Addition
-
To a solution of itaconic acid (1.0 eq) in a suitable solvent such as ethanol, add 3-chloroaniline (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product, 3-((3-chlorophenyl)amino)-butane-1,3-dicarboxylic acid, can be purified by recrystallization.
Step 2: Reductive Amination and Cyclization
-
Dissolve the intermediate from Step 1 in a suitable solvent like methanol.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) (1.5 eq), portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with a dilute acid (e.g., 1N HCl) to facilitate the cyclization and precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.
Potential Structure-Activity Relationships (SAR) and Future Directions
The exploration of this compound opens up numerous avenues for further research.
Structure-Activity Relationship (SAR) Exploration
Caption: Key sites for SAR studies on the core scaffold.
-
Phenyl Ring Substitution: The position and nature of the substituent on the phenyl ring can be varied to investigate its impact on activity. For instance, comparing the 3-chloro analog with 2-chloro and 4-chloro derivatives, as well as with other halogen or electron-donating/withdrawing groups, will provide valuable SAR data.
-
Carboxylic Acid Derivatization: The carboxylic acid at the 3-position is an ideal handle for creating a library of amides, esters, and other derivatives. This will allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and cell permeability.
-
Pyrrolidine Ring Substitution: Introducing additional substituents on the pyrrolidine ring, particularly at the 4- and 5-positions, can create new stereocenters and influence the overall conformation of the molecule, potentially leading to enhanced target specificity.
Future Research and Development Workflow
Caption: An iterative workflow for drug development.
Other Potential Therapeutic Avenues
Beyond neurology, preliminary evidence suggests that chlorophenyl-substituted pyrrolidines may have applications in other therapeutic areas:
-
Antimicrobial Activity: Some pyrrolidine derivatives containing a 4-chlorophenyl group have demonstrated antituberculosis activity[10][11].
-
Anticancer Properties: Enhanced anticancer activity has been observed for 5-oxopyrrolidine derivatives with a 4-chlorophenyl substitution[12].
-
Cardiovascular Applications: Pyrrolidine-3-carboxylic acid derivatives have been investigated as endothelin receptor antagonists, which have implications for cardiovascular diseases[13].
These findings, while preliminary, underscore the versatility of the this compound scaffold and warrant further investigation.
Conclusion
This compound represents a promising, yet underexplored, starting point for the development of novel therapeutics. Based on the robust evidence from structurally related compounds, its derivatives hold significant potential as anticonvulsant, neuroprotective, and GABA-modulating agents. The synthetic accessibility and the potential for diverse chemical modifications make this compound an attractive scaffold for medicinal chemists. The experimental and developmental frameworks provided in this guide offer a clear path forward for researchers to unlock the full therapeutic potential of this intriguing molecule.
References
-
Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (n.d.). PubMed. Retrieved from [Link]
-
Pyrrolidone derivatives. (n.d.). PubMed. Retrieved from [Link]
-
Seki, M., Tsuruta, O., Tatsumi, R., & Soejima, A. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230–4234. Retrieved from [Link]
-
Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (n.d.). PubMed Central (PMC). Retrieved from [Link]
- Process for the preparation of pyrollidine-3-carboxylic acids. (n.d.). Google Patents.
-
Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. (n.d.). PubMed. Retrieved from [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. Retrieved from [Link]
-
Li Petri, G., Contino, A., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved from [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 11(32), 5246–5252. Retrieved from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (n.d.). Frontiers. Retrieved from [Link]
-
Liu, G., et al. (1999). Design, Synthesis, and Activity of a Series of pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ET(B) Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. Journal of Medicinal Chemistry, 42(18), 3679-3689. Retrieved from [Link]
-
Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists. (n.d.). PubMed. Retrieved from [Link]
-
Effects of beta-(p-chlorophenyl)-GABA (baclofen) on spinal synaptic activity. (n.d.). PubMed. Retrieved from [Link]
-
[Synthesis of 4-[(4-chlorophenyl) (5-fluoro-2-hydroxyphenyl) methylene amino]butyrates and its anticonvulsant activity]. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the solubility of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid. By integrating foundational physicochemical concepts with robust experimental protocols, this document serves as a practical resource for researchers aiming to characterize this compound. We delve into the structural analysis, pKa estimation, and the interplay between pH and solubility, followed by detailed, step-by-step protocols for both thermodynamic and kinetic solubility assays. Emphasis is placed on experimental design, causality, and data integrity to ensure the generation of reliable and reproducible results.
Foundational Physicochemical Analysis
A thorough understanding of a molecule's inherent properties is paramount to designing meaningful solubility studies. For this compound, its structure dictates its behavior in aqueous and organic media.
Table 1: Core Physicochemical Properties of this compound
| Property | Value/Structure | Source/Method |
| Molecular Structure | ![]() | ChemDraw |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₁H₁₂ClNO₂ | |
| Molecular Weight | 225.67 g/mol | |
| Predicted LogP | 1.8758 | Fluorochem |
Structural Features Influencing Solubility
This compound is an amphiphilic molecule possessing both ionizable functional groups and a nonpolar aromatic moiety.
-
Carboxylic Acid (-COOH): This acidic group can donate a proton to form a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases aqueous solubility.
-
Tertiary Amine (Pyrrolidine Nitrogen): The nitrogen atom in the pyrrolidine ring is a tertiary amine. It is basic and can accept a proton to form a positively charged ammonium cation. This also significantly enhances water solubility.
-
3-Chlorophenyl Group: This aromatic, nonpolar group is hydrophobic and tends to decrease aqueous solubility. The chlorine atom is an electron-withdrawing group, which influences the pKa of both the carboxylic acid and the amine.
pKa Estimation and its Critical Role
The acid dissociation constant (pKa) is the pH at which a functional group is 50% ionized and 50% neutral. For a molecule with multiple ionizable centers like this one, solubility is highly pH-dependent.
-
Carboxylic Acid pKa (pKa₁): The pKa of benzoic acid is approximately 4.2.[1][2] The presence of an electron-withdrawing chlorine atom at the meta-position is known to increase acidity (lower the pKa). The pKa of 3-chlorobenzoic acid is approximately 3.82.[1][3] Therefore, a reasonable estimate for the carboxylic acid pKa of the target molecule is ~3.8 - 4.0 .
-
Pyrrolidine Nitrogen pKa (pKa₂): The conjugate acid of pyrrolidine has a pKa of about 11.3.[4] However, N-aryl substitution significantly reduces the basicity of the nitrogen due to the electron-withdrawing nature of the phenyl ring. For example, the predicted pKa for the conjugate acid of 1-(3-chlorophenyl)piperidine is around 5.68.[5][6] Given the similar electronic environment, the pKa for the protonated pyrrolidine nitrogen of the target molecule is estimated to be in the range of ~5.5 - 6.0 .
The pH-solubility profile will be dictated by these two pKa values. The lowest solubility, known as the intrinsic solubility (S₀) , will occur at a pH between the two pKa values, where the molecule exists predominantly as the neutral zwitterion.[7][8][9]
The Henderson-Hasselbalch Equation: A Predictive Tool
The Henderson-Hasselbalch equation quantitatively links pH, pKa, and the ionization state of a molecule, which in turn governs its solubility.[6][10][11]
For the acidic group: pH = pKa₁ + log([COO⁻]/[COOH])
For the basic group: pH = pKa₂ + log([N]/[NH⁺])
This relationship predicts that at pH values below pKa₁, the acidic group will be mostly protonated (neutral), and at pH values above pKa₂, the basic group will be mostly deprotonated (neutral). The zwitterionic form will be most prevalent between pKa₁ and pKa₂. Solubility will increase significantly at pH < pKa₁ (forming the soluble cation) and at pH > pKa₂ (forming the soluble anion).
Figure 1: Relationship between pH, pKa, and the ionization state of this compound, illustrating its impact on aqueous solubility.
Experimental Determination of Solubility
Two primary types of solubility assays are employed in drug discovery: thermodynamic and kinetic. The choice depends on the stage of research and the specific question being addressed.
-
Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium solubility of the most stable crystalline form of a compound in a solvent.[12] It is a low-throughput, resource-intensive assay best suited for late-stage lead optimization and pre-formulation. The shake-flask method is the most common approach.[12]
-
Kinetic Solubility: This high-throughput assay measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution.[3][13][14] It often overestimates thermodynamic solubility but is invaluable for rapid screening of large numbers of compounds in early discovery.[12]
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is adapted from the OECD Guideline for the Testing of Chemicals, No. 105.[13][15][16][17][18] It is designed to measure the equilibrium solubility and establish the pH-solubility profile.
Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined analytically.
Materials:
-
This compound (solid powder)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Thermostatic shaker or orbital incubator set to 25°C or 37°C
-
Syringe filters (0.22 µm, PTFE or other low-binding material)
-
HPLC system with UV detector
-
pH meter
-
Aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0)
Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers spanning the physiological and relevant chemical pH range. Standard phosphate and citrate buffers are recommended. Verify the pH of each buffer before use.
-
Preliminary Test: To estimate the approximate solubility, add ~2-5 mg of the compound to a vial. Add the buffer in 0.5 mL increments, vortexing after each addition, until the solid is fully dissolved. This helps determine the appropriate amount of solid to use in the main experiment to ensure an excess remains.
-
Main Experiment Setup:
-
Label vials in triplicate for each pH buffer to be tested.
-
Add an amount of solid compound to each vial that is known to be in excess of its estimated solubility (e.g., 5-10 mg).
-
Add a precise volume of the corresponding pH buffer to each vial (e.g., 2.0 mL).
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (typically 25°C for physicochemical characterization or 37°C for biopharmaceutical relevance).
-
Agitate the vials for a predetermined period. A 24-hour incubation is common, but equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
After incubation, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.
-
Carefully draw the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. Causality: This step is critical to remove all undissolved particles, as their presence would lead to a gross overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter.
-
Dilute the filtrate with mobile phase as necessary to bring the concentration within the linear range of the HPLC calibration curve.
-
-
Final pH Measurement: Measure the pH of the remaining suspension in the vial to confirm that the pH did not drift during the experiment.[19]
-
Quantification: Analyze the diluted filtrate using a validated HPLC-UV method as described in Section 3.
Figure 2: Experimental workflow for the Shake-Flask thermodynamic solubility assay.
Protocol: Kinetic Solubility Determination
Principle: A concentrated DMSO stock solution of the compound is diluted into an aqueous buffer, and any resulting precipitate is removed by filtration or centrifugation. The concentration of the compound remaining in the solution is then measured.[3][13][14]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
96-well microtiter plates (polypropylene for storage, filter plates for separation)
-
Multichannel pipettes or automated liquid handler
-
Plate shaker
-
Plate centrifuge with a plate carrier
-
Plate reader (UV-Vis) or HPLC-UV system
-
Phosphate-buffered saline (PBS), pH 7.4
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Plate Setup:
-
In a 96-well polypropylene plate, add 198 µL of PBS (pH 7.4) to the desired wells.
-
Add 2 µL of the 10 mM DMSO stock solution to the PBS. This results in a final concentration of 100 µM with 1% DMSO. Causality: Keeping the final DMSO concentration low (typically ≤1%) is crucial as DMSO is a cosolvent and can artificially inflate solubility measurements.
-
-
Incubation: Seal the plate and shake at room temperature for 1-2 hours. This allows time for the precipitate to form.
-
Separation:
-
Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitate.
-
Alternatively, transfer the contents to a 96-well filter plate and filter into a clean collection plate.
-
-
Quantification:
-
Carefully transfer the supernatant to a UV-transparent 96-well plate.
-
Determine the concentration using a pre-established calibration curve on a UV-Vis plate reader or by HPLC-UV analysis.
-
Analytical Quantification by HPLC-UV
A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with a UV detector is a standard and reliable technique.[20][21]
Protocol: Calibration Curve Generation
Principle: A series of standard solutions of known concentrations are analyzed to create a calibration curve that plots instrument response (peak area) against concentration. This curve is then used to determine the concentration of the unknown experimental samples.[19][20]
Methodology:
-
Primary Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to create a primary stock of known concentration (e.g., 1 mg/mL).
-
Standard Solutions: Perform serial dilutions of the primary stock solution to prepare a series of at least five standard solutions that bracket the expected concentration range of the solubility samples. A typical range might be 1, 5, 10, 25, 50, and 100 µg/mL.
-
HPLC Analysis:
-
Inject each standard solution (in triplicate) into the HPLC system under isocratic conditions. The aromatic chlorophenyl group should provide a strong UV chromophore for sensitive detection (e.g., at ~254 nm).
-
Record the peak area for the analyte at each concentration.
-
-
Curve Generation:
-
Plot the mean peak area (y-axis) against the corresponding concentration (x-axis).
-
Perform a linear regression analysis on the data points.
-
The resulting equation (y = mx + c) and the coefficient of determination (R²) are used for quantification. An acceptable R² value is typically ≥ 0.995.
-
Calculation of Solubility
-
Analyze the diluted filtrate from the solubility experiment using the same HPLC method.
-
Obtain the mean peak area for the sample.
-
Calculate the concentration in the diluted sample using the linear regression equation from the calibration curve: Concentration (µg/mL) = (Peak Area - y-intercept) / slope
-
Account for the dilution factor used during sample preparation to determine the final solubility in the original buffer: Solubility (µg/mL) = Calculated Concentration × Dilution Factor
Conclusion and Best Practices
Determining the solubility of this compound is a multi-faceted process that begins with a theoretical understanding of its amphiphilic and zwitterionic nature. By estimating its pKa values, one can predict its pH-dependent solubility profile, with minimum solubility expected in the pH range of 4.0 to 5.5. This theoretical framework must be confirmed through rigorous experimental measurement. The shake-flask method provides the definitive thermodynamic solubility, which is essential for late-stage development, while kinetic assays offer a high-throughput alternative for early-stage screening. Accurate quantification via a validated HPLC-UV method is the final, critical step in generating reliable data. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can confidently and accurately characterize the solubility of this compound, enabling informed decisions in the drug discovery and development process.
References
-
PubChem. Pyrrolidine | C4H9N | CID 31268. [Link]
-
PubChem. Benzoic Acid | C6H5COOH | CID 243. [Link]
-
Turito. Benzoic Acid - Structure, Properties, Reactions. [Link]
-
PubChem. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447. [Link]
-
CUTM Courseware. Solubility-and-the-Solution-Process. [Link]
-
Lexico. Intrinsic solubility: Significance and symbolism. [Link]
-
Quora. What is the difference between intrinsic solubility and thermodynamic (equilibrium) solubility? [Link]
-
HCPG. Acidity of Carboxylic Acids. [Link]
-
OECD. Test No. 105: Water Solubility. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Practical Cheminformatics. Predicting Aqueous Solubility - It's Harder Than It Looks. [Link]
-
Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]
-
OECD. Test No. 105: Water Solubility - PDF. [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. [Link]
-
PubMed. In vitro solubility assays in drug discovery. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Khan Academy. Henderson–Hasselbalch equation (video). [Link]
-
OECD. Test No. 105: Water Solubility - OECD iLibrary. [Link]
-
ChemAxon Docs. Theory of aqueous solubility prediction. [Link]
-
Situ Biosciences. OECD 105 – Water Solubility. [Link]
-
Semantic Scholar. Substituent effects on the electronic structure and pKa of benzoic acid. [Link]
-
ICH. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]
-
Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. [Link]
-
ACS Publications. Prediction of Drug Solubility by the General Solubility Equation (GSE). [Link]
-
FooDB. Showing Compound m-Chlorobenzoic acid (FDB022682). [Link]
-
Microbioz India. HPLC calibration curve: Everything You Need to Know. [Link]
-
YouTube. How to Set up HPLC calibration curve - External Standard Calibration Method. [Link]
-
Pharma Beginners. HPLC Calibration- A complete Guide - Part 2 of 3. [Link]
-
YouTube. How to Set up HPLC Calibration Method - Internal Standard Calibration with Shimadzu LabSolutions. [Link]
-
Semantic Scholar. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-m. [Link]
-
IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
PubChem. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355. [Link]
-
PMC - NIH. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]
-
PMC - NIH. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Semantic Scholar. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/480410a8d4a94857b2a677e436f56e9c0c1b0179/table/2]([Link]
Sources
- 1. 3-Chlorobenzoic acid CAS#: 535-80-8 [m.chemicalbook.com]
- 2. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 3. grokipedia.com [grokipedia.com]
- 4. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(3-CHLOROPHENYL)PIPERIDINE | 102563-84-8 [m.chemicalbook.com]
- 6. 1-(3-CHLOROPHENYL)PIPERIDINE CAS#: 102563-84-8 [m.chemicalbook.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. quora.com [quora.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. OECD 105 - Phytosafe [phytosafe.com]
- 14. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 15. oecd.org [oecd.org]
- 16. filab.fr [filab.fr]
- 17. oecd.org [oecd.org]
- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 19. microbiozindia.com [microbiozindia.com]
- 20. researchgate.net [researchgate.net]
- 21. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
"1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid" stability
An In-depth Technical Guide on the Stability of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's stability profile is a cornerstone of successful preclinical and clinical progression. This guide provides a comprehensive technical framework for assessing the intrinsic stability of this compound. While specific stability data for this compound is not extensively documented in publicly available literature, this document serves as a roadmap for researchers, scientists, and drug development professionals to design, execute, and interpret stability studies in line with regulatory expectations.[1][2][3] By leveraging established principles of forced degradation, we will explore the methodologies required to elucidate potential degradation pathways and establish a robust stability-indicating analytical method.[1][3]
The structural features of this compound, including the pyrrolidine ring, the carboxylic acid moiety, and the chlorophenyl substituent, present a unique combination of chemical functionalities that may be susceptible to various degradation mechanisms.[4] A proactive and systematic investigation of its stability under stressed conditions is therefore paramount for anticipating potential liabilities and ensuring the development of a safe, effective, and stable pharmaceutical product.[2][5]
Physicochemical Properties and Structural Analysis
A foundational step in any stability program is the characterization of the molecule's fundamental physicochemical properties. These parameters not only provide a baseline for the compound's identity and purity but also offer insights into its potential stability challenges.
| Property | Value | Source |
| Molecular Formula | C11H12ClNO2 | [6] |
| Molecular Weight | 239.65 g/mol | [7] |
| Appearance | Solid (predicted) | - |
| pKa | (Predicted) ~4 (Carboxylic Acid) | General Chemical Knowledge |
| LogP | (Predicted) ~2.5 | General Chemical Knowledge |
Structural Analysis for Potential Degradation Sites:
The structure of this compound suggests several potential sites for degradation:
-
Carboxylic Acid Group: This functional group is susceptible to decarboxylation under thermal stress and can participate in reactions with excipients.[8]
-
Pyrrolidine Ring: The tertiary amine within the pyrrolidine ring can be a site for oxidation.[9]
-
Chlorophenyl Group: While generally stable, the aromatic ring can undergo oxidative degradation under harsh conditions. The chloro-substituent is unlikely to be labile under typical pharmaceutical processing and storage conditions.
-
Overall Stereochemistry: If the compound is chiral, racemization or epimerization at the stereocenter bearing the carboxylic acid could be a potential degradation pathway, particularly under acidic or basic conditions.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are the cornerstone of a comprehensive stability assessment, designed to intentionally degrade the molecule to an appropriate extent (typically 5-20%).[5] These studies are instrumental in elucidating degradation pathways and developing a stability-indicating analytical method.[1][3]
Overall Workflow for Stability Assessment
Caption: Overall workflow for the stability assessment of a new chemical entity.
Hydrolytic Degradation
Rationale: Hydrolysis is a common degradation pathway for molecules with functional groups such as esters, amides, and lactams. While this compound lacks these specific functionalities, the impact of pH on its overall stability must be evaluated.[2] Extreme pH conditions can catalyze other degradation reactions.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.[2]
-
Stress Conditions:
-
Store aliquots of each solution at elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
Maintain control samples at 5°C.
-
-
Sample Analysis: At specified time points (e.g., 0, 1, 3, 7 days), withdraw samples, neutralize if necessary, and analyze by HPLC.
Hypothetical Degradation Pathway (Acid/Base Catalyzed):
Under harsh acidic or basic conditions, ring-opening of the pyrrolidine moiety is a theoretical possibility, though likely requiring significant energy input. More plausibly, pH extremes could influence the solubility and aggregation state of the molecule.
Caption: Hypothetical hydrolytic degradation pathway.
Oxidative Degradation
Rationale: The tertiary amine in the pyrrolidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.[9]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water).
-
Stress Conditions:
-
Add a solution of hydrogen peroxide (e.g., 3% H2O2) to the sample solution.[2]
-
Store the solution at room temperature for a defined period (e.g., up to 48 hours).
-
Maintain a control sample without hydrogen peroxide.
-
-
Sample Analysis: At specified time points, analyze the samples by HPLC.
Hypothetical Degradation Pathway:
Caption: Hypothetical oxidative degradation pathway.
Photolytic Degradation
Rationale: The aromatic chlorophenyl group can absorb UV radiation, potentially leading to photolytic degradation. The ICH Q1B guideline provides a standardized approach for photostability testing.[3]
Experimental Protocol:
-
Sample Preparation: Prepare solid and solution samples of the compound.
-
Stress Conditions:
-
Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet lamp outputs. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.
-
Protect control samples from light.
-
-
Sample Analysis: After exposure, analyze the samples by HPLC.
Hypothetical Degradation Pathway: Photodegradation could potentially involve dechlorination or the formation of phenolic byproducts, although this is less common for chlorinated aromatic rings compared to other substituents.
Thermal Degradation
Rationale: Exposure to high temperatures can provide the energy needed to initiate degradation reactions such as decarboxylation.
Experimental Protocol:
-
Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber.
-
Stress Conditions:
-
Expose the solid sample to elevated temperatures (e.g., 60°C, 80°C) for a defined period (e.g., up to 4 weeks).[1]
-
Maintain control samples at a lower temperature (e.g., 5°C).
-
-
Sample Analysis: At specified time points, dissolve the samples and analyze by HPLC.
Hypothetical Degradation Pathway:
Caption: Hypothetical thermal degradation pathway.
Analytical Methodologies
A robust, stability-indicating analytical method is crucial for separating the parent compound from any degradation products.[1] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the workhorse for such studies.
Proposed HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm and 254 nm).
-
Column Temperature: 30°C
Method Validation: The stability-indicating nature of the method must be confirmed by demonstrating specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. A key aspect of this is peak purity analysis (e.g., using a photodiode array detector) to ensure that the parent peak is free from co-eluting degradants.
Hypothetical Chromatographic Data:
| Peak | Retention Time (min) | Identity |
| 1 | 3.5 | N-Oxide Degradant |
| 2 | 8.2 | Parent Compound |
| 3 | 12.1 | Decarboxylated Degradant |
Data Interpretation and Reporting
The data from the forced degradation studies should be used to:
-
Establish Degradation Pathways: Identify the major degradation products and propose mechanisms for their formation. LC-MS is an invaluable tool for the structural elucidation of unknown degradants.[10]
-
Determine the Intrinsic Stability: Identify the conditions under which the molecule is most labile. This information is critical for guiding formulation development, packaging selection, and defining storage conditions.[3][5]
-
Develop a Stability-Indicating Method: The developed analytical method should be capable of resolving all significant degradation products from the parent compound.
Conclusion
A comprehensive understanding of the stability of this compound is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. This guide outlines a systematic approach based on established scientific principles and regulatory expectations for conducting forced degradation studies. By subjecting the molecule to a battery of stress conditions and employing robust analytical techniques, researchers can proactively identify potential stability liabilities, elucidate degradation pathways, and develop a validated stability-indicating method. This knowledge is fundamental to the development of a safe, effective, and high-quality drug product.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Pharmaceutical Technology. Stepping Up the Pace of Drug Stability Studies.
- PubMed. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites.
- PubChem. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
- RJPT.
- SciSpace.
- ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.
- BioPharm International.
- PubMed. Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor.
- MDPI.
- Uniwersytet Jagielloński. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.
- MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
- Guidechem. This compound 1086374-92-6 United Kingdom.
- AK Scientific. 1086374-92-6 this compound.
- A Comprehensive Listing of Bioactivation P
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- MDPI. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS.
- 3-Pyrrolidinylcarboxylic acids(PCA) By: Robert B. Login rloginconsulting.com.
- PubMed. Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid.
- ResearchGate. (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. rjptonline.org [rjptonline.org]
- 3. scispace.com [scispace.com]
- 4. nbinno.com [nbinno.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and materials science, offering a three-dimensional architecture that is valuable for exploring chemical space.[1][2] Specifically, 1-aryl-pyrrolidine-3-carboxylic acids are an important class of compounds with potential applications in the development of novel therapeutics and functional polymers.[3][4] This document provides a comprehensive technical guide for the synthesis, characterization, and potential applications of a specific derivative, 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid .
The presence of the 3-chlorophenyl substituent introduces specific electronic and lipophilic properties that can modulate the biological activity and material characteristics of the parent molecule. This guide is intended for researchers in organic synthesis, drug discovery, and materials science, providing detailed experimental protocols and the scientific rationale behind the procedural steps.
I. Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Intermediate)
This step is adapted from the synthesis of similar N-aryl-5-oxopyrrolidine-3-carboxylic acids.[5] It involves the reaction of 3-chloroaniline with itaconic acid, which proceeds via a Michael addition followed by an intramolecular condensation to form the pyrrolidinone ring.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloroaniline (1.0 eq) and itaconic acid (1.1 eq).
-
Solvent and Heating: Add a suitable high-boiling solvent such as toluene or xylene to create a slurry. Heat the mixture to reflux (typically 110-140 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the solid product is typically collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid as a solid.
Causality of Experimental Choices:
-
Itaconic Acid: This dicarboxylic acid serves as the four-carbon backbone for the pyrrolidinone ring.[6]
-
Reflux Conditions: The elevated temperature is necessary to drive both the initial Michael addition and the subsequent dehydration and cyclization to form the lactam.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and by-products.
Step 2: Reduction of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
The reduction of the lactam carbonyl group in the intermediate yields the final product. A common and effective reagent for this transformation is borane-tetrahydrofuran complex (B₂H₆/THF).
Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend the intermediate, 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq), in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the suspension in an ice bath (0 °C). Slowly add a solution of borane-tetrahydrofuran complex (B₂H₆/THF, approx. 3.0-4.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench by the slow, dropwise addition of methanol, followed by 1 M hydrochloric acid.
-
Work-up and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Borane-THF Complex: This reagent is a selective and powerful reducing agent for amides and lactams to the corresponding amines.
-
Anhydrous Conditions: Borane reagents are sensitive to water, so anhydrous conditions are crucial for the success of the reaction.
-
Acidic Work-up: The acidic work-up is necessary to hydrolyze the borane-amine complexes formed during the reaction and to protonate the final product for easier handling and purification.
II. Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the aromatic protons of the 3-chlorophenyl group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the pyrrolidine ring, the aromatic ring, and the carbonyl carbon of the carboxylic acid group.[7]
Predicted NMR Data:
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Pyrrolidine CH₂ | 2.0 - 2.5 (m) | 30 - 40 |
| Pyrrolidine CH | 3.0 - 3.5 (m) | 40 - 50 |
| Pyrrolidine N-CH₂ | 3.5 - 4.0 (m) | 50 - 60 |
| Aromatic CH | 6.8 - 7.3 (m) | 115 - 135 |
| C-Cl (Aromatic) | - | 130 - 140 |
| Carboxylic Acid C=O | - | 170 - 180 |
| Carboxylic Acid OH | 10.0 - 12.0 (br s) | - |
Note: These are predicted values based on analogous structures and may vary slightly.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₁H₁₂ClNO₂), the expected molecular weight is approximately 225.67 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Expected Mass Spectrum Data:
| Ion | Expected m/z |
| [M+H]⁺ | ~226.06 |
| [M+Na]⁺ | ~248.04 |
| [M-H]⁻ | ~224.05 |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1700-1725 |
| C-N (Aromatic Amine) | 1250-1350 |
| C-Cl (Aryl Halide) | 1000-1100 |
III. Potential Applications
Derivatives of pyrrolidine-3-carboxylic acid are of significant interest in several fields of research and development.
Drug Discovery
-
Central Nervous System (CNS) Agents: The pyrrolidine scaffold is present in numerous CNS-active compounds. The incorporation of a 3-chlorophenyl group may modulate activity at various receptors and transporters in the brain.
-
Anticonvulsant and Antinociceptive Agents: Similar structures have shown potential as anticonvulsant and analgesic agents.[8]
-
Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding element in the active site of various enzymes.
Caption: Key structural features and their potential roles in biological activity.
Materials Science
The bifunctional nature of this compound (a secondary amine and a carboxylic acid) makes it a potential monomer for the synthesis of novel polyamides and other polymers. The 3-chlorophenyl group can enhance the thermal stability and modify the solubility of the resulting materials.[3][4]
IV. Safety Precautions
While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all novel chemical entities. Based on the related compound, 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, the following hazards should be considered:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause an allergic skin reaction and respiratory irritation.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
V. Conclusion
This application note provides a comprehensive guide for the synthesis, characterization, and potential applications of this compound. While a direct synthetic protocol is not yet published, a reliable and logical pathway has been proposed based on established chemical principles. The detailed characterization data and potential applications outlined herein should serve as a valuable resource for researchers and professionals in the fields of drug discovery and materials science, facilitating the exploration of this and related compounds.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science.
-
Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. PMC. Retrieved from [Link]
-
IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Retrieved from [Link]
-
Login, R. B. (n.d.). 3-Pyrrolidinylcarboxylic acids (PCA). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Filinchuk, Y. (2015). Detailed studies of the interaction of 3-chloroaniline with O,O′. New Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
-
NIST. (n.d.). Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]-. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-oxo-pyrrolidine-3-carboxylic acid (3,4-dichloro-phenyl)-amide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Detailed studies of the interaction of 3-chloroaniline with O,O′-diphenylphosphorylisothiocyanate. New Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Itaconic acid derivatives: structure, function, biosynthesis, and perspectives. PubMed. Retrieved from [Link]
-
MDPI. (2022). Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloroaniline. PubChem. Retrieved from [Link]
-
HETEROCYCLES. (1993). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. HETEROCYCLES, 36(2), 308. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Chlorination and Subsequent Cyclization to 1,3,4-Oxadiazoles of N1-Acyl-N3-cyanoguanidines and Related Compounds. Retrieved from [Link]
Sources
- 1. (S)-pyrrolidine-3-carboxylic acid hydrochloride(1124369-40-9) 1H NMR spectrum [chemicalbook.com]
- 2. PubChemLite - N-(3-chlorophenyl)-1-pyrrolidinecarboxamide (C11H13ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Itaconic acid derivatives: structure, function, biosynthesis, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Pyrrolidine-Based Anticonvulsant Candidates from 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
Introduction: The Quest for Novel Anticonvulsants
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients continue to experience seizures or suffer from dose-limiting side effects. This underscores the urgent need for the development of novel anticonvulsants with improved efficacy and better safety profiles. The pyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several successful central nervous system (CNS) active drugs.[1][2] Derivatives of pyrrolidine, particularly pyrrolidine-2,5-diones and pyrrolidine-2-carboxamides, have shown significant promise as anticonvulsant agents.[1][3][4][5] This application note provides a detailed guide for the synthesis of novel anticonvulsant candidates starting from 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid, leveraging established synthetic methodologies and structure-activity relationship (SAR) insights.
The rationale for selecting this compound as a starting material is twofold. Firstly, the 3-chlorophenyl moiety is a common feature in many CNS-active compounds and can contribute to favorable pharmacokinetic properties. Secondly, the carboxylic acid functionality at the 3-position of the pyrrolidine ring offers a versatile handle for chemical modification, allowing for the exploration of a diverse chemical space to optimize anticonvulsant activity.
Synthetic Strategy: From a Common Intermediate to Diverse Candidates
The overarching synthetic strategy involves the conversion of the starting material, this compound, into a versatile intermediate that can be readily diversified to generate a library of potential anticonvulsant compounds. Two primary classes of target molecules are proposed based on their reported anticonvulsant activity: N-aryl-pyrrolidine-3-carboxamides and pyrrolidine-2,5-dione derivatives .
The proposed synthetic workflow is depicted in the diagram below:
Caption: Proposed synthetic routes from the starting material.
Part 1: Synthesis of N-Aryl-pyrrolidine-3-carboxamides
This protocol details the synthesis of a library of N-aryl-pyrrolidine-3-carboxamides. The rationale for this class of compounds is based on the known anticonvulsant activity of various N-(substituted phenyl) pyrrolidine-2-carboxamides.[3][6] By exploring substitutions on the N-aryl ring, we can probe the structure-activity relationships and identify potent candidates.
Step 1.1: Activation of the Carboxylic Acid
The carboxylic acid group of the starting material is first converted to a more reactive acid chloride to facilitate amide bond formation.
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step without further purification.
Causality: Oxalyl chloride is a mild and effective reagent for converting carboxylic acids to acid chlorides. The addition of catalytic DMF accelerates the reaction by forming the Vilsmeier reagent in situ. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acid chloride.
Step 1.2: Amide Coupling with Substituted Anilines
The activated acid chloride is then reacted with a series of substituted anilines to generate the target N-aryl-pyrrolidine-3-carboxamides.
Protocol:
-
Dissolve the crude acid chloride from Step 1.1 in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve the desired substituted aniline (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM.
-
Add the solution of the acid chloride dropwise to the aniline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-aryl-pyrrolidine-3-carboxamide.
Causality: The base (TEA or DIPEA) is added to neutralize the HCl generated during the reaction, driving the reaction to completion. The work-up procedure is designed to remove unreacted starting materials and by-products.
Part 2: Proposed Synthesis of Pyrrolidine-2,5-dione Derivatives
Pyrrolidine-2,5-diones (succinimides) are a well-established class of anticonvulsants.[1][4][5][7][8] A plausible, albeit more complex, synthetic route to pyrrolidine-2,5-dione derivatives from the starting material is outlined below. This would likely involve a multi-step sequence.
Caption: Multi-step synthesis of Pyrrolidine-2,5-diones.
Given the complexity and the need for significant synthetic development, a detailed, validated protocol is beyond the scope of this initial application note. However, the general approach would be to first perform a ring-opening of the pyrrolidine, followed by functional group manipulations to install the necessary dicarbonyl functionality, and subsequent cyclization to form the desired pyrrolidine-2,5-dione ring.
Characterization of Synthesized Compounds
All newly synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final products.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Protocol: In Vivo Anticonvulsant Screening
The synthesized compounds should be evaluated for their anticonvulsant activity using well-established animal models.[6]
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.
Protocol:
-
Use male Swiss albino mice (20-25 g).
-
Administer the test compounds intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
After a specific pretreatment time (e.g., 30 minutes and 4 hours), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Abolition of the tonic hind limb extension is considered the endpoint for protection.
-
Include a vehicle control group and a positive control group (e.g., phenytoin or carbamazepine).
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for identifying compounds effective against absence seizures.
Protocol:
-
Use male Swiss albino mice (20-25 g).
-
Administer the test compounds i.p. at various doses.
-
After the appropriate pretreatment time, administer a convulsive dose of pentylenetetrazole (PTZ, e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for the onset of clonic seizures for a period of 30 minutes.
-
The absence of clonic seizures for at least 5 seconds is considered the endpoint for protection.
-
Include a vehicle control group and a positive control group (e.g., ethosuximide).
Data Presentation
The results of the synthetic and biological evaluations should be presented in a clear and concise manner.
Table 1: Synthetic Results for N-Aryl-pyrrolidine-3-carboxamides
| Compound ID | Aryl Substituent | Yield (%) | Melting Point (°C) | Purity (HPLC, %) |
| CPPC-01 | 4-Fluorophenyl | 78 | 123-125 | >98 |
| CPPC-02 | 4-Chlorophenyl | 82 | 135-137 | >99 |
| CPPC-03 | 4-Methoxyphenyl | 75 | 110-112 | >98 |
| ... | ... | ... | ... | ... |
Table 2: Anticonvulsant Activity Data
| Compound ID | MES (% Protection @ 100 mg/kg) | scPTZ (% Protection @ 100 mg/kg) |
| CPPC-01 | 75 | 50 |
| CPPC-02 | 80 | 60 |
| CPPC-03 | 60 | 40 |
| Phenytoin | 100 | Not Active |
| ... | ... | ... |
Conclusion and Future Directions
This application note provides a comprehensive framework for the synthesis and evaluation of novel anticonvulsant candidates derived from this compound. The described protocols for the synthesis of N-aryl-pyrrolidine-3-carboxamides and the proposed strategy for accessing pyrrolidine-2,5-diones offer a solid foundation for further drug discovery efforts. The in vivo screening protocols will enable the identification of lead compounds for further optimization. Future work should focus on expanding the library of derivatives to establish a robust structure-activity relationship, followed by more in-depth pharmacological profiling of the most promising candidates, including determination of their ED₅₀ values, neurotoxicity, and mechanism of action.[8][9]
References
-
Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Open Access Journals - Research and Reviews. [Link]
-
Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. PubMed. [Link]
-
Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. PMC - PubMed Central. [Link]
-
Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. Request PDF - ResearchGate. [Link]
-
Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PMC - PubMed Central. [Link]
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]
-
Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. PubMed. [Link]
-
Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. PubMed. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rroij.com [rroij.com]
- 4. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Phenyl-Substituted Pyrrolidine Carboxylic Acids in the Synthesis of Novel Antinociceptive Agents
Introduction: The Pyrrolidine Scaffold as a Privileged Structure in CNS Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its utility in the design of synthetic drugs.[1][2][3] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1][2] This structural feature, combined with the ability to introduce stereocenters, makes the pyrrolidine scaffold a "privileged structure" for developing agents that act on the central nervous system (CNS).[1][3]
While direct literature on 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid as an antinociceptive agent is emerging, extensive research on structurally related compounds, particularly those with a phenyl group on the pyrrolidine ring, has demonstrated significant potential in pain management.[4][5][6] These compounds often exhibit both antinociceptive and anticonvulsant properties, suggesting shared mechanistic pathways relevant to neuronal excitability.[7][8][9]
This guide provides a comprehensive overview of the synthesis and application of phenyl-substituted pyrrolidine derivatives in the development of novel antinociceptive agents. We will present detailed protocols for the synthesis of related, well-characterized compounds and for the preclinical evaluation of their analgesic effects. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in the field of pain therapeutics.
Part 1: Synthesis of Phenyl-Substituted Pyrrolidine Carboxylic Acid Derivatives
The synthesis of pyrrolidine-based compounds can be approached in two main ways: by modifying a pre-existing pyrrolidine ring or by constructing the ring from acyclic precursors.[2][3] The latter often involves methods like 1,3-dipolar cycloaddition or Michael addition reactions to create the core structure with desired stereochemistry.[1][10]
Proposed Synthetic Pathway for this compound
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione-acetic acid
This protocol is adapted from the synthesis of related compounds with demonstrated antinociceptive activity.[4][5] This intermediate is crucial for creating a library of amide derivatives for structure-activity relationship (SAR) studies.
Materials:
-
3-Chlorophenylsuccinic acid
-
Aminoacetic acid (Glycine)
-
High-boiling point solvent (e.g., diphenyl ether) or neat reaction conditions
Procedure:
-
Combine equimolar amounts of 3-chlorophenylsuccinic acid and aminoacetic acid.
-
Heat the mixture to 180°C for 1-1.5 hours, either neat or in a suitable high-boiling solvent.[1][5]
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the resulting crude product, 3-(3-Chlorophenyl)-pyrrolidin-2,5-dione-acetic acid (4), by recrystallization or column chromatography to yield the product, often as a yellow oil or solid.[4]
Part 2: Preclinical Evaluation of Antinociceptive Activity
The analgesic potential of newly synthesized compounds is typically assessed using established in vivo models of pain. These models can differentiate between central and peripheral analgesic effects and can model different types of pain (e.g., tonic, inflammatory, neuropathic).
Caption: Experimental workflow for evaluating antinociceptive activity.
Protocol 2: Acetic Acid-Induced Writhing Test
This model is used to screen for peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response (stretching and constriction of the abdomen), which is counted.
Materials:
-
Test compounds
-
Vehicle (e.g., 0.5% methylcellulose)
-
0.6% acetic acid solution
-
Male albino mice
-
Stopwatch
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.) to the mice. A typical dose for initial screening is 30-100 mg/kg.[7]
-
After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution i.p.
-
Immediately after the acetic acid injection, place the mouse in an observation chamber and start a stopwatch.
-
Count the number of writhes for a period of 20-30 minutes.
-
Calculate the percentage of antinociceptive activity using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Protocol 3: Formalin Test
The formalin test is a model of tonic pain and can distinguish between neurogenic pain (Phase 1) and inflammatory pain (Phase 2).
Materials:
-
Test compounds
-
Vehicle
-
5% formalin solution
-
Mice or rats
Procedure:
-
Administer the test compound or vehicle i.p.
-
After the pre-treatment period, inject a small volume (e.g., 20 µL) of 5% formalin solution into the plantar surface of the hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two phases:
-
A significant reduction in the licking/biting time in either phase indicates an antinociceptive effect.
Part 3: Mechanistic Insights and Structure-Activity Relationships
The antinociceptive effects of many pyrrolidine-based CNS agents are attributed to their interaction with ion channels.[7][8]
Potential Mechanism of Action
For several active 3-phenyl-pyrrolidine-2,5-dione derivatives, in vitro radioligand binding studies have suggested a plausible mechanism of action involving the modulation of neuronal voltage-gated sodium (NaV) and calcium (CaV) channels.[4][5][7][8] The inhibition of these channels can reduce neuronal hyperexcitability, a key factor in both epileptic seizures and the transmission of pain signals.
Caption: Proposed mechanism of action for antinociceptive pyrrolidine derivatives.
Quantitative Data from Related Compounds
The following table summarizes the anticonvulsant and antinociceptive activity of representative 3-phenyl-pyrrolidine-2,5-dione derivatives from the literature. This data is essential for understanding the potency of this class of compounds and for guiding future drug design.
| Compound ID | Substitution | Test | ED₅₀ (mg/kg) | Reference |
| Compound 6 | 3-(2-Chlorophenyl)-...acetamide | MES | 68.30 | [4][5] |
| 6 Hz | 28.20 | [4][5] | ||
| Compound 19 | 3-(3-Chlorophenyl)-...acetamide | Formalin (Phase 2) | Active at 30 mg/kg | [4] |
| Compound 4 | 3-(3-Methylthiophen-2-yl)-... | MES | 62.14 | [7][8] |
| 6 Hz | 75.59 | [7][8] | ||
| Compound 9 | 3-(3-Methylthiophen-2-yl)-... | Writhing Test | 61.44% inhibition at 30 mg/kg | [7] |
MES: Maximal Electroshock Seizure Test; 6 Hz: Psychomotor Seizure Test
Conclusion and Future Directions
The pyrrolidine scaffold, particularly with phenyl substitutions, represents a promising starting point for the development of novel antinociceptive agents. The synthetic accessibility of these compounds, coupled with their demonstrated efficacy in preclinical pain models, makes them attractive candidates for further investigation. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize and evaluate new chemical entities based on the this compound core. Future work should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and further exploring the precise molecular mechanisms underlying the analgesic effects of this chemical class.
References
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science.
- Giacomelli, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
-
Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. International Journal of Molecular Sciences. Available at: [Link]
-
Góra, M., et al. (2022). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. International Journal of Molecular Sciences. Available at: [Link]
-
Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PubMed. Available at: [Link]
-
Siwek, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. Available at: [Link]
-
Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules. Available at: [Link]
-
Siwek, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PMC - PubMed Central. Available at: [Link]
-
Siwek, A., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences. Available at: [Link]
- Hoffmann-La Roche. (2013). Process for the preparation of pyrollidine-3-carboxylic acids. Google Patents.
-
Siwek, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Jagiellonian University Repository. Available at: [Link]
-
Giacomelli, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]
-
ResearchGate. Pyrrolidine Derivatives. Available at: [Link]
-
Muchowski, J. M., et al. (1985). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry. Available at: [Link]
-
Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
-
Yin, F., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [ruj.uj.edu.pl]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. files.core.ac.uk [files.core.ac.uk]
Asymmetric Michael addition for pyrrolidine-3-carboxylic acid derivatives
Application Notes & Protocols
Topic: Asymmetric Michael Addition for the Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Pyrrolidine Scaffolds
Pyrrolidine-3-carboxylic acid (also known as β-proline) and its derivatives are privileged structural motifs in medicinal chemistry and asymmetric catalysis. These five-membered nitrogen-containing heterocyclic compounds are integral to a wide array of bioactive molecules, including enzyme inhibitors and receptor agonists.[1] For instance, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid has been effectively utilized as an organocatalyst for stereoselective transformations.[1] The inherent stereochemistry of the pyrrolidine ring profoundly influences the biological activity and catalytic efficacy of these molecules. Consequently, the development of robust, efficient, and highly stereoselective synthetic routes to access enantiomerically pure pyrrolidine derivatives is a paramount objective in modern organic synthesis.
The asymmetric Michael addition has emerged as a powerful and atom-economical strategy for constructing these chiral scaffolds.[2] This guide provides an in-depth exploration of an organocatalyzed asymmetric Michael addition approach for the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives, highlighting the underlying mechanistic principles and providing a detailed, field-proven experimental protocol.
Core Strategy: Organocatalytic Asymmetric Michael Addition-Cyclization Cascade
The cornerstone of this synthetic approach is an organocatalytic enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate. This initial conjugate addition sets a crucial stereocenter. The resulting γ-nitro ketone intermediate is then poised for a subsequent reductive amination/cyclization, which diastereoselectively forms the pyrrolidine ring and establishes the final stereochemistry.
The entire process can be visualized as a logical sequence of transformations, starting from readily available materials and culminating in the highly valuable chiral pyrrolidine product.
Figure 1: High-level workflow for the two-step synthesis of pyrrolidine-3-carboxylic acid derivatives.
Mechanism and the Role of the Organocatalyst
The success of the initial Michael addition hinges on the choice of catalyst. Chiral pyrrolidine-based organocatalysts, particularly those featuring thiourea or squaramide moieties, have proven exceptionally effective.[3][4] These catalysts operate through a dual-activation mechanism. The pyrrolidine nitrogen acts as a Lewis base, activating a ketone or aldehyde Michael donor by forming a nucleophilic enamine intermediate.[5] Simultaneously, the hydrogen-bond-donating groups (like the N-H protons on a thiourea) act as a Lewis acid, activating the nitroalkene Michael acceptor and orienting it for a stereochemically defined attack.
Figure 2: Generalized catalytic cycle for an amine-catalyzed asymmetric Michael addition.
This controlled environment within the catalyst-substrate complex dictates the facial selectivity of the enamine's attack on the nitroalkene, leading to a high degree of enantioselectivity in the resulting γ-nitro ketone product.
Catalyst Performance Data
The selection of the organocatalyst is critical for achieving high yield and stereoselectivity. The following table summarizes the performance of a specific prolinamide-derived catalyst in the Michael addition of nitromethane to various 4-oxo-2-enoates, as reported by Tanaka and coworkers.[1][2]
| Entry | R¹ in Enone | R² in Nitroalkane | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Me | Me | 10 | 12 | 81 | 97 |
| 2 | Et | Me | 10 | 12 | 87 | 96 |
| 3 | n-Pr | Me | 10 | 12 | 85 | 96 |
| 4 | i-Pr | Me | 10 | 24 | 81 | 96 |
| 5 | Ph | Me | 10 | 12 | 93 | 92 |
Data synthesized from Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089–6092.[2][6]
Detailed Experimental Protocol
This protocol describes a representative procedure for the asymmetric Michael addition followed by reductive cyclization to synthesize (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.[1][2]
Part A: Asymmetric Michael Addition
Materials and Equipment:
-
(E)-ethyl 4-oxopent-2-enoate (Michael Acceptor)
-
Nitromethane (Michael Donor)
-
Chiral Prolinamide Catalyst F (as described in the reference[1])
-
Toluene (Anhydrous)
-
Argon or Nitrogen gas supply
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Syringes and needles
-
Thin-Layer Chromatography (TLC) plate (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried 10 mL Schlenk flask under an argon atmosphere, add the chiral prolinamide catalyst (0.02 mmol, 10 mol%).
-
Reagent Addition: Add anhydrous toluene (1.0 mL) to the flask. Cool the solution to room temperature. Sequentially add (E)-ethyl 4-oxopent-2-enoate (0.2 mmol, 1.0 equiv) followed by nitromethane (0.4 mmol, 2.0 equiv) via syringe.
-
Rationale: Running the reaction under an inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen. Using an excess of the simple nitroalkane nucleophile helps to drive the reaction to completion.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the consumption of the starting enoate by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system).
-
Rationale: TLC is a crucial and simple technique to visually track the progress of the reaction, preventing premature workup or unnecessarily long reaction times.
-
-
Workup and Purification: Once the reaction is complete (as indicated by TLC), concentrate the mixture directly under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to afford the desired γ-nitro ketone Michael adduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Part B: Reductive Cyclization
Materials and Equipment:
-
Purified γ-nitro ketone (from Part A)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH)
-
Hydrogen gas supply (balloon or Parr hydrogenator)
-
Round-bottom flask with a magnetic stir bar
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Reaction Setup: To a round-bottom flask containing the purified γ-nitro ketone (0.15 mmol), add methanol (2.0 mL).
-
Catalyst Addition: Carefully add 10 wt% Pd/C (approx. 10-15 mg) to the solution.
-
Safety Note: Palladium on carbon is flammable, especially when dry or in the presence of solvents. Handle with care in a well-ventilated fume hood.
-
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is sufficient for small scale) with vigorous stirring.
-
Rationale: This step simultaneously reduces the nitro group to an amine and the ketone to an alcohol. The newly formed amine then undergoes intramolecular cyclization (reductive amination) to form the pyrrolidine ring.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 12 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, which can be further purified by recrystallization if necessary.[1][2] The final stereochemistry should be confirmed, as corrections to the initially reported configuration have been published.[7]
Conclusion
The asymmetric Michael addition represents a highly effective and convergent strategy for the synthesis of enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives. Through rational catalyst design, this organocatalytic method provides access to valuable chiral building blocks from simple starting materials with high levels of stereocontrol. The protocol detailed herein is robust and serves as a foundational blueprint for researchers aiming to synthesize novel pyrrolidine-based compounds for applications in drug discovery and catalyst development.
References
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Capone, S., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. [Link]
-
Merino, P., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. National Institutes of Health. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. [Link]
-
Al-bogami, A. S., & Al-zaydi, K. M. (2022). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. [Link]
-
Fioravanti, S., & Pellacani, L. (2006). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. Chemical Communications (RSC Publishing). [Link]
-
Wang, W., et al. (2005). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters (ACS Publications). [Link]
-
Zhang, G., et al. (2020). Dehydroabietyl squaramide incorporating chiral pyrrolidine for highly diastereo- and enantioselective Michael reaction between cyclohexanone and β-nitrostyrenes. RSC Publishing. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2018). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dehydroabietyl squaramide incorporating chiral pyrrolidine for highly diastereo- and enantioselective Michael reaction between cyclohexanone and β-nitrostyrenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfonesviaenamine activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Conditions for 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
Introduction: The Significance of the N-(3-Chlorophenyl)pyrrolidine Scaffold
The 1-(3-chlorophenyl)pyrrolidine-3-carboxylic acid motif is a key structural element in medicinal chemistry and materials science. As a substituted proline analogue, its rigid pyrrolidine ring provides a defined three-dimensional conformation that is crucial for specific molecular interactions with biological targets. The N-aryl substitution, particularly with an electron-withdrawing chlorophenyl group, significantly influences the compound's electronic properties and metabolic stability, making it a valuable scaffold in the design of novel therapeutics. For instance, derivatives of N-aryl pyrrolidines have been investigated for their potential as enzyme inhibitors and receptor agonists.[1] In materials science, the unique combination of the pyrrolidine ring and the carboxylic acid functionality allows for the synthesis of advanced polymers and functional materials with tailored properties.[2]
These application notes provide a comprehensive guide to the synthetic routes for this compound, with a focus on practical, field-proven protocols. We will delve into the mechanistic rationale behind the chosen reaction conditions and offer detailed, step-by-step procedures for researchers in drug discovery and chemical development.
Synthetic Strategies: An Overview
The synthesis of N-aryl pyrrolidines can be approached through several strategic pathways. The most common and industrially scalable methods include:
-
Nucleophilic Addition/Condensation: This classical approach involves the reaction of an aniline derivative with a suitable precursor that can form the pyrrolidine ring.
-
Reductive Amination: This method typically involves the reaction of a diketone with an aniline, followed by a reduction step to form the saturated pyrrolidine ring.[3]
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A powerful modern method for forming carbon-nitrogen bonds, this reaction couples an aryl halide with an amine in the presence of a palladium catalyst.[4][5]
For the synthesis of this compound, the nucleophilic addition/condensation route using 3-chloroaniline and itaconic acid presents a direct and cost-effective strategy. This approach is highlighted in the detailed protocol below.
Primary Synthetic Route: Nucleophilic Addition of 3-Chloroaniline to Itaconic Acid
This method is based on the well-established reaction of anilines with itaconic acid to form N-aryl-5-oxopyrrolidine-3-carboxylic acids, which can be subsequently reduced to the desired pyrrolidine derivative. A similar procedure has been successfully employed for the synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.[6]
Reaction Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Intermediate)
This protocol details the initial condensation and cyclization step.
Materials:
-
3-Chloroaniline
-
Itaconic acid
-
Hydrochloric acid (concentrated)
-
Water (deionized)
-
Ethanol
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend itaconic acid (1.0 eq.) in water.
-
Addition of Reactants: To this suspension, add 3-chloroaniline (1.0 eq.) followed by the dropwise addition of concentrated hydrochloric acid (catalytic amount).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product. If precipitation is slow, cooling in an ice bath may be necessary.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield pure 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Rationale for Experimental Choices:
-
Acid Catalysis: The addition of hydrochloric acid protonates the carboxylic acid groups of itaconic acid, increasing its electrophilicity and facilitating the initial Michael addition of the weakly nucleophilic 3-chloroaniline.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for both the initial nucleophilic addition and the subsequent intramolecular cyclization (lactamization) to form the pyrrolidinone ring.
-
Aqueous Medium: Water is an economical and environmentally benign solvent for this reaction. The product's lower solubility in cold water allows for straightforward isolation by precipitation.
Experimental Protocol: Reduction of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol describes the reduction of the lactam (amide) functionality to the corresponding amine.
Materials:
-
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Borane-tetrahydrofuran complex (BH3-THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (aqueous solution)
-
Sodium hydroxide (aqueous solution)
-
Dichloromethane or Ethyl acetate for extraction
Equipment:
-
Two-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq.) in anhydrous THF in a two-neck round-bottom flask.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add the borane-tetrahydrofuran complex solution (excess, typically 2-3 eq. of BH3) via a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess borane by the slow, dropwise addition of methanol.
-
Hydrolysis: Carefully add aqueous hydrochloric acid to hydrolyze the borane-amine complex. The mixture can then be heated to reflux for a short period to ensure complete hydrolysis.
-
Work-up and Isolation: Cool the mixture and adjust the pH to be basic with an aqueous sodium hydroxide solution. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Rationale for Experimental Choices:
-
Borane as Reducing Agent: Borane (BH3) is a highly effective reagent for the reduction of amides to amines. It is more selective than other strong reducing agents like lithium aluminum hydride (LiAlH4) and is generally easier to handle.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as borane reacts vigorously with water.
-
Acidic Work-up: The initial product of the reduction is a borane-amine complex, which needs to be hydrolyzed under acidic conditions to liberate the free amine.
Alternative Synthetic Approaches
While the primary route described is robust, other modern synthetic methods offer alternative pathways that may be advantageous in specific contexts.
Reductive Amination of a 1,4-Dicarbonyl Precursor
This strategy involves the condensation of 3-chloroaniline with a suitable 1,4-dicarbonyl compound containing a carboxylic acid or ester functionality, followed by in-situ reduction.
Caption: Reductive amination approach.
This approach can be highly efficient, often proceeding as a one-pot reaction.[3] The choice of reducing agent is critical; sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation are commonly employed.
Buchwald-Hartwig Amination
For cases where the nucleophilic addition is challenging, the Buchwald-Hartwig amination provides a powerful alternative for constructing the N-aryl bond. This would involve coupling 3-chloro-iodobenzene or 3-chloro-bromobenzene with a pre-formed pyrrolidine-3-carboxylic acid ester.
Caption: Buchwald-Hartwig amination strategy.
This method offers broad substrate scope and functional group tolerance but requires a palladium catalyst and a specialized phosphine ligand, which can add to the cost and complexity of the synthesis.[4][5][7]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the primary synthetic route. Yields and reaction times are indicative and may vary based on the specific scale and experimental setup.
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| 1. Cyclization | 3-Chloroaniline, Itaconic acid | Water | Reflux (~100) | 4 - 6 | 70 - 85 |
| 2. Reduction | BH3-THF | THF | Reflux (~66) | 2 - 4 | 60 - 75 |
Conclusion
The synthesis of this compound can be effectively achieved through a two-step process involving the nucleophilic addition of 3-chloroaniline to itaconic acid, followed by the reduction of the resulting lactam. This method is advantageous due to its use of readily available starting materials and straightforward experimental procedures. For more specialized applications or when facing challenges with the primary route, modern catalytic methods such as reductive amination and Buchwald-Hartwig amination offer powerful alternatives. The protocols and insights provided in these notes are intended to serve as a valuable resource for researchers engaged in the synthesis of this important chemical scaffold.
References
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). MDPI. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. (2005). Advanced Synthesis & Catalysis. [Link]
-
Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. (2005). PubMed. [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). NIH. [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). PMC - NIH. [Link]
-
Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (n.d.). MDPI. [Link]
- Process for the preparation of pyrollidine-3-carboxylic acids. (2013).
-
16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s. (n.d.). CORE. [Link]
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Structural Elucidation of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid using ¹H and ¹³C NMR Spectroscopy
Introduction
1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid is a substituted pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a key structural motif in numerous natural products and synthetic pharmaceuticals, valued for its ability to introduce conformational rigidity and stereochemical complexity.[1][2] The presence of a 3-chlorophenyl group and a carboxylic acid moiety suggests its potential as an intermediate for synthesizing novel therapeutic agents.[3][4][5] Accurate structural characterization is paramount for its use in further chemical synthesis and biological evaluation. This application note provides a detailed protocol and theoretical analysis for the structural elucidation of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used throughout the analysis.
Predicted ¹H and ¹³C NMR Spectral Analysis
While experimental spectra for this specific molecule are not widely published, a detailed prediction of the ¹H and ¹³C NMR spectra can be derived from the analysis of structurally similar compounds and established principles of NMR spectroscopy. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, along with the diamagnetic anisotropy of the phenyl ring, will significantly influence the chemical shifts of the pyrrolidine ring protons and carbons.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is due to the expected high polarity of the zwitterionic form of the molecule and to allow for the observation of the exchangeable carboxylic acid and potential ammonium protons.
-
Carboxylic Acid Proton (H-12): A broad singlet is anticipated at a downfield chemical shift, typically in the range of 10-13 ppm. This proton is acidic and its signal is often broad due to chemical exchange with residual water in the solvent.
-
Aromatic Protons (H-1', H-2', H-4', H-5'): The 3-chlorophenyl group will exhibit a complex splitting pattern.
-
H-1': This proton, ortho to the nitrogen, is expected to be a singlet or a narrow triplet around 7.3-7.4 ppm.
-
H-2', H-4', H-5': These protons will show characteristic doublet, triplet, and doublet of doublets patterns in the aromatic region (approximately 6.8-7.3 ppm), with coupling constants typical for aromatic systems (J ≈ 7-9 Hz).
-
-
Pyrrolidine Ring Protons (H-2, H-3, H-4, H-5): These protons will reside in the aliphatic region and will exhibit complex multiplets due to diastereotopicity and spin-spin coupling.
-
H-3: This methine proton, alpha to the carboxylic acid, is expected to be a multiplet (likely a quintet or complex multiplet) in the range of 3.2-3.5 ppm.
-
H-2 and H-5: The methylene protons adjacent to the nitrogen will be deshielded and are expected to appear as complex multiplets between 3.4 and 3.8 ppm.
-
H-4: The remaining methylene protons on the pyrrolidine ring are expected to be multiplets in the range of 2.1-2.4 ppm.
-
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
-
Carboxylic Carbonyl Carbon (C-11): The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically around 173-176 ppm.
-
Aromatic Carbons (C-1' to C-6'):
-
C-6': The carbon directly attached to the nitrogen will be found around 147-149 ppm.
-
C-3': The carbon bearing the chlorine atom will be in the range of 133-135 ppm.
-
The remaining aromatic carbons will appear in the typical aromatic region of 115-131 ppm.
-
-
Pyrrolidine Ring Carbons (C-2, C-3, C-4, C-5):
-
C-2 and C-5: The carbons adjacent to the nitrogen atom are expected to be in the range of 48-52 ppm.
-
C-3: The methine carbon attached to the carboxylic acid group will be around 40-43 ppm.
-
C-4: The remaining methylene carbon is predicted to be the most upfield of the ring carbons, at approximately 30-33 ppm.
-
Data Presentation: Predicted NMR Data Summary
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| 1' | - | - | 115-117 |
| 2' | - | - | 119-121 |
| 3' | - | - | 133-135 |
| 4' | - | - | 123-125 |
| 5' | - | - | 130-132 |
| 6' | - | - | 147-149 |
| 2 | 3.4-3.8 | m | 48-52 |
| 3 | 3.2-3.5 | m | 40-43 |
| 4 | 2.1-2.4 | m | 30-33 |
| 5 | 3.4-3.8 | m | 48-52 |
| 11 | - | - | 173-176 |
| 12 | 10-13 | br s | - |
| H-1' | 7.3-7.4 | s/t | - |
| H-2', H-4', H-5' | 6.8-7.3 | m | - |
br s = broad singlet, m = multiplet, s = singlet, t = triplet
Experimental Protocols
The following protocols are designed to provide high-quality NMR data for the structural confirmation of this compound.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of the solid this compound sample.
-
Dissolution: Transfer the sample to a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Homogenization: Gently vortex or sonicate the sample until it is fully dissolved. Ensure no solid particles remain.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak of DMSO (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is common practice.
Protocol 2: ¹H NMR Spectrum Acquisition
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe for the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16-32 scans.
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): 16-20 ppm.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the residual DMSO-d₆ peak at 2.50 ppm.
-
Integrate all signals.
-
Protocol 3: ¹³C NMR Spectrum Acquisition
-
Instrument Setup: Tune the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024-4096 scans, depending on sample concentration.
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 200-240 ppm.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the central peak of the DMSO-d₆ septet at 39.52 ppm.
-
Visualization of Molecular Structure and Key NMR Correlations
The following diagrams illustrate the molecular structure with atom numbering and a conceptual workflow for the NMR analysis.
Caption: Molecular structure with atom numbering.
Caption: Experimental workflow for NMR analysis.
Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel organic compounds. The detailed protocols and predictive spectral analysis provided in this application note serve as a comprehensive guide for researchers and scientists working with this compound and related heterocyclic compounds. By following these methodologies, one can confidently confirm the identity and purity of the synthesized molecule, which is a critical step in the drug development pipeline. Further two-dimensional NMR experiments, such as COSY and HSQC, could be employed to provide even more detailed assignments of the proton and carbon signals.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science.
- Zhang, Y., et al. (2017). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 22(9), 1433.
-
PubChem. (n.d.). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Tanaka, F., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Advances, 3(45), 22935-22938.
- F.A.L. Anet, et al. (1963). Nuclear Magnetic Resonance Spectra of Pyrrolidine. Journal of the American Chemical Society, 85(16), 2531–2532.
- Google Patents. (2013). Process for the preparation of pyrollidine-3-carboxylic acids.
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
ACS Publications. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 61(11), 4849–4867. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: A Stability-Indicating HPLC Method for Purity Determination of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
Abstract & Introduction
1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The pyrrolidine scaffold is a prevalent feature in many pharmaceuticals, valued for its three-dimensional structure which allows for effective exploration of pharmacophore space.[1] The purity of such intermediates is a critical quality attribute, as impurities can carry over to the final Active Pharmaceutical Ingredient (API), potentially affecting its safety, efficacy, and stability.
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound. The method is designed to separate the main component from its process-related impurities and potential degradation products, which may form under various stress conditions.[2] The development and validation of such methods are essential for quality control throughout the drug development process, ensuring that the analytical procedure is suitable for its intended purpose.[3][4][5] This protocol is structured to align with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][6]
A Note on Chirality: The target analyte possesses a chiral center at the C3 position of the pyrrolidine ring. The method described herein is an achiral method designed to assess chemical purity . It will not separate the (R) and (S) enantiomers. For the determination of enantiomeric purity, a separate chiral HPLC method, likely employing a polysaccharide-based chiral stationary phase, would be required.[7][8]
Principle of Chromatographic Separation
This method employs reversed-phase chromatography, the most widely used separation technique in the pharmaceutical industry for its versatility and robustness in analyzing a wide range of compounds.[9]
-
Stationary Phase: A C18 (octadecylsilyl) silica-based column is used. The non-polar C18 chains provide a hydrophobic surface for the separation.
-
Mobile Phase: A gradient elution is used, starting with a highly aqueous mobile phase and gradually increasing the proportion of organic solvent (acetonitrile). This approach ensures that both polar and non-polar impurities are effectively eluted and separated from the main analyte peak within a reasonable timeframe.[9]
-
Analyte Retention: The analyte, this compound, contains both a polar carboxylic acid group and a non-polar 3-chlorophenyl group. Its retention is governed by the hydrophobic interactions between its chlorophenyl moiety and the C18 stationary phase.
-
Control of Ionization: An acidic modifier (0.1% Formic Acid) is added to the mobile phase to maintain a low pH (~2.7-3.0). This is a critical parameter; by keeping the pH well below the pKa of the carboxylic acid group (~4-5), its ionization is suppressed. This ensures the analyte is in a single, neutral form, leading to consistent retention, improved peak shape, and enhanced column longevity.
-
Detection: The 3-chlorophenyl group acts as a chromophore, allowing for sensitive detection using a standard UV-Vis detector.
Materials and Methodology
Equipment & Consumables
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).
-
Chromatography Data System (CDS) software (e.g., Empower™, Chromeleon™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator bath.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
Chemicals and Reagents
-
This compound Reference Standard (purity ≥98%).
-
Acetonitrile (ACN), HPLC gradient grade.
-
Water, HPLC or Milli-Q grade.
-
Formic Acid (HCOOH), LC-MS grade (~99%).
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard workhorse column for reversed-phase separations, providing good efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to suppress ionization of the carboxylic acid, ensuring good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B | A shallow gradient provides high resolution for closely eluting impurities, followed by a wash step. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and viscosity.[10] |
| Detection Wavelength | 225 nm | Provides good absorbance for the chlorophenyl chromophore. A PDA detector can be used to assess peak purity. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Run Time | 22 minutes | Allows for elution of the main peak and any late-eluting impurities. |
Solution Preparation
-
Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.
HPLC Analysis and Data Processing Workflow
The overall workflow from sample receipt to final purity reporting is a systematic process designed to ensure data integrity and accuracy.
Caption: HPLC Purity Analysis Workflow.
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for its intended purpose, as mandated by ICH guidelines.[11][12] The validation protocol ensures the method is reliable, reproducible, and accurate.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), standard, and sample. Perform forced degradation (acid, base, oxidative, thermal, photolytic stress) to ensure no interference from degradants. | Main peak should be free from co-elution. Peak purity index (from PDA) should be >990. Degradation should be observed, and the method should resolve all degradant peaks from the main peak. |
| Linearity | Prepare at least five concentrations of the standard solution across the range of 50% to 150% of the working concentration (e.g., 0.05 to 0.15 mg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of the sample solution at 100% of the target concentration. | Relative Standard Deviation (RSD) ≤ 2.0%.[3] |
| Intermediate Precision | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | Overall RSD for both sets of data should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically via signal-to-noise ratio of 10:1 or standard deviation of the response).[3] | RSD at the LOQ concentration should be ≤ 10.0%. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) and assess the impact on the results. | System suitability parameters should remain within limits. Purity results should not be significantly affected. |
Detailed Protocol: Forced Degradation Study
Forced degradation studies are essential to establish the stability-indicating nature of the method.[2][13] The goal is to achieve 5-20% degradation of the active substance.
-
Acid Hydrolysis:
-
To 1 mL of the Standard Stock Solution (1.0 mg/mL), add 1 mL of 1N HCl.
-
Heat at 60 °C for 4 hours.
-
Cool, neutralize with 1 mL of 1N NaOH, and dilute to 10 mL with diluent.
-
-
Base Hydrolysis:
-
To 1 mL of the Standard Stock Solution, add 1 mL of 0.1N NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with 1 mL of 0.1N HCl and dilute to 10 mL with diluent.
-
-
Oxidative Degradation:
-
To 1 mL of the Standard Stock Solution, add 1 mL of 10% H₂O₂.
-
Keep at room temperature for 6 hours, protected from light.
-
Dilute to 10 mL with diluent.
-
-
Thermal Degradation:
-
Expose the solid powder of the analyte to 105 °C in a hot air oven for 24 hours.
-
Prepare a 0.1 mg/mL solution from the stressed solid.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of the analyte to UV light (254 nm) and visible light for 24 hours (as per ICH Q1B guidelines).
-
Analyze alongside a control sample protected from light.
-
For each condition, the resulting chromatogram should be compared to that of an unstressed standard to evaluate the formation of degradation products and confirm the method's ability to resolve them from the parent peak.
Data Analysis & System Suitability
System Suitability Test (SST)
Before any sample analysis, the chromatographic system must be equilibrated and its performance verified. Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the following parameters for the last injection or based on all five.
-
Tailing Factor (Asymmetry): Must be ≤ 1.5.
-
Theoretical Plates (N): Must be ≥ 2000.
-
Repeatability (RSD): The %RSD of the peak areas from the five replicate injections must be ≤ 2.0%.
Calculation of Purity
For purity determination, the area percent normalization method is used. This assumes that all impurities have a similar UV response to the main component.
-
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Disregard any peaks from the blank and any peaks below the Limit of Quantitation (LOQ).
Conclusion
The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the determination of purity for this compound. The stability-indicating nature of the assay was confirmed through forced degradation studies, demonstrating its suitability for routine quality control and stability testing in a regulated drug development environment.
References
- BenchChem. (2025). Application Note: Chiral HPLC Analysis of 1-Propionylpyrrolidine-2-carboxylic acid.
- BenchChem. (2025).
- Pharmaguideline. (2024).
- Asian Journal of Pharmaceutical Analysis.
- International Journal of Advance Research in Science, Communication and Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- PubChem. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Wisdomlib. (2025). Stability indicating RP-HPLC method: Significance and symbolism.
- National Institutes of Health (NIH).
- International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review.
- SciSpace. (2014).
- ResearchGate. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
- Guidechem. This compound 1086374-92-6 United Kingdom.
- International Research Journal of Pharmacy and Medical Sciences. (2023).
- Acta Scientific. (2020).
- BLDpharm. 1086374-92-6|this compound.
- National Institutes of Health (NIH). (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- Semantic Scholar.
- IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. ijtsrd.com [ijtsrd.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. irjpms.com [irjpms.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. actascientific.com [actascientific.com]
- 13. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We provide in-depth, experience-driven advice grounded in established chemical principles.
Overview of the Primary Synthetic Pathway
The synthesis of this compound is typically approached via a multi-step process. A robust and common method involves the initial reaction of 3-chloroaniline with itaconic acid to form an intermediate, which is then cyclized and subsequently reduced. This pathway, while effective, has several critical points that can impact yield and purity.
The general workflow is outlined below:
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question 1: My overall yield is significantly lower than expected (<30%). What are the most likely causes and how can I address them?
Answer: Low overall yield is a frequent issue that can stem from problems in any of the three main steps. A systematic approach is required to identify the bottleneck.
Potential Causes & Solutions:
-
Inefficient Michael Addition (Step 1): The initial conjugate addition of 3-chloroaniline to itaconic acid can be sluggish. The nucleophilicity of the aniline is reduced by the electron-withdrawing chloro group.
-
Solution: Increase the reaction temperature (e.g., reflux in a high-boiling solvent like toluene or xylene) and ensure adequate reaction time (monitor by TLC or LC-MS). Using a slight excess (1.1-1.2 equivalents) of one reactant can help drive the reaction to completion, depending on which is more valuable or easily removed.
-
-
Incomplete Cyclization (Step 2): The dehydration and ring-closing step to form the lactam requires forcing conditions. Incomplete conversion is a common source of yield loss.
-
Solution: This step is often performed by heating the intermediate from Step 1, sometimes with a dehydrating agent or an acid catalyst. Acetic anhydride or heating under vacuum to remove water can be effective. Ensure the temperature is high enough to drive off the water formed during the reaction.
-
-
Over-reduction or Incomplete Reduction (Step 3): The reduction of the lactam carbonyl is challenging. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃·THF) are required.
-
Incomplete Reduction: This suggests the reducing agent is not active enough or was quenched prematurely. Ensure all reagents and solvents are anhydrous, as water will rapidly destroy these hydrides. Use a sufficient excess of the reducing agent (typically 2-4 equivalents).
-
Over-reduction: In some cases, the carboxylic acid can also be reduced to an alcohol, leading to a significant byproduct. Borane is generally more chemoselective for amides in the presence of carboxylic acids than LiAlH₄. To avoid this, you can protect the carboxylic acid as an ester prior to reduction and deprotect it afterward, though this adds steps to the synthesis.
-
-
Purification Losses: The final product is an amino acid, making it zwitterionic at its isoelectric point. This can lead to poor solubility in common organic solvents and difficult purification by standard silica gel chromatography.
-
Solution: Avoid chromatography if possible. Attempt to purify the final product by crystallization. Adjusting the pH of the aqueous solution can precipitate the product. For example, bringing the pH to neutral (~6-7) may cause the zwitterion to precipitate. If chromatography is necessary, consider using reverse-phase silica or ion-exchange chromatography.
-
Troubleshooting Summary Table
| Issue | Step Affected | Potential Cause | Recommended Action |
| Low Conversion | 1, 2, or 3 | Insufficient temperature, time, or reagent excess | Increase temperature, prolong reaction time, use slight excess of one reactant, ensure anhydrous conditions for Step 3. |
| Side Product | 3 | Reduction of the carboxylic acid group | Use a more chemoselective reducing agent like BH₃·THF. Consider protecting the acid as an ester before reduction. |
| Purification Loss | Post-Step 3 | Zwitterionic nature of the product | Purify by crystallization/precipitation via pH adjustment. Use reverse-phase or ion-exchange chromatography. |
Question 2: The reaction stalls during the reductive amination of a dicarbonyl precursor. What factors should I investigate?
Answer: If you are using an alternative route involving the reductive amination of a 1,4-dicarbonyl compound with 3-chloroaniline, reaction stalling is often linked to pH control and imine formation.
-
pH is Critical: Imine/iminium ion formation, the key step before reduction, is pH-dependent. The reaction requires mildly acidic conditions (pH 4-6) to protonate the carbonyl, making it more electrophilic, without fully protonating the amine nucleophile.[1]
-
Troubleshooting: Monitor the pH of your reaction. If you are using an acid catalyst (like acetic acid), ensure it's not in a large excess, which could fully protonate the aniline. Using a buffer system (e.g., AcOH/NaOAc) can provide better control.[2]
-
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the carbonyl group.
-
Explanation: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose. They are less reactive than sodium borohydride (NaBH₄) and will preferentially reduce the protonated imine.[3] Using NaBH₄ can lead to the reduction of your carbonyl starting material before it has a chance to form the imine, effectively killing the desired reaction pathway.[3]
-
-
Water Scavenging: Imine formation is a condensation reaction that releases water. In some systems, this equilibrium can limit the concentration of the imine available for reduction.
-
Solution: Adding a dehydrating agent like molecular sieves can help drive the equilibrium towards the imine, increasing the rate of the overall reductive amination.
-
Caption: Decision workflow for troubleshooting a stalled reductive amination.
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to consider?
A1: Yes, several other strategies exist for synthesizing substituted pyrrolidine-3-carboxylic acids. One powerful method is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile.[4] This approach can offer high stereocontrol but may require more complex starting materials. Another method involves the asymmetric Michael addition of nitroalkanes to specific enoates, followed by reduction and cyclization.[5]
Q2: How should I monitor the progress of the reaction?
A2: A combination of techniques is recommended.
-
Thin-Layer Chromatography (TLC): This is the quickest method for qualitative monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid or methanol for the more polar compounds) to track the consumption of starting materials and the appearance of the product. Staining with ninhydrin can be useful for visualizing amine-containing spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is ideal for unambiguously tracking the mass of the starting materials, intermediates, and final product. It provides much more reliable information than TLC, especially in complex reaction mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking an NMR of a crude reaction aliquot can provide a clear picture of the conversion and the formation of any major byproducts.
Q3: What is the best method for purifying the final product?
A3: As mentioned in the troubleshooting section, the zwitterionic nature of this compound makes standard silica gel chromatography challenging. The recommended purification hierarchy is:
-
Crystallization/Precipitation: This is the most efficient and scalable method. After the reaction workup, attempt to crystallize the product from a suitable solvent system (e.g., water/ethanol, water/isopropanol). Carefully adjusting the pH of an aqueous solution of the crude product to its isoelectric point (likely near neutral pH) should induce precipitation.
-
Ion-Exchange Chromatography: If crystallization fails, using an ion-exchange resin is the next best approach for separating an amino acid from neutral or differently charged impurities.
-
Reverse-Phase Chromatography: C18-functionalized silica can be used with a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Experimental Protocol: Example Synthesis
This protocol is a representative example based on common literature procedures for analogous compounds.[6] Note: All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1 & 2: Synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
-
To a round-bottom flask equipped with a reflux condenser, add 3-chloroaniline (1.0 eq), itaconic acid (1.05 eq), and a suitable solvent (e.g., water or acetic acid).
-
Heat the mixture to reflux for 4-6 hours. The initial reaction forms the Michael adduct, and continued heating promotes cyclization to the lactam.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration.
-
If it remains in solution, the solvent can be removed under reduced pressure. The resulting crude solid can be washed with a non-polar solvent like diethyl ether or hexanes to remove non-polar impurities. This crude lactam is often carried forward without further purification.
Step 3: Reduction of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Caution: This step uses highly reactive reagents and must be performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
-
In a flame-dried, three-neck flask under nitrogen, suspend the crude lactam from the previous step in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of borane-THF complex (BH₃·THF, ~2.5-3.0 eq) dropwise via a syringe or an addition funnel. (Alternatively, LiAlH₄ can be used, but may also reduce the carboxylic acid).
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-12 hours, until the reaction is complete as monitored by LC-MS.
-
Cool the reaction back down to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol, followed by 1M HCl.
-
Adjust the pH to be strongly acidic (pH ~1) and stir for 1 hour.
-
Neutralize the solution carefully with a base (e.g., 6M NaOH) to the isoelectric point (approx. pH 6-7) to precipitate the final product.
-
Filter the resulting solid, wash with cold water, and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the final product, this compound.
References
- Common side reactions in the synthesis of substituted pyrrolidines. (2025). BenchChem.
- Preventing side reactions in pyrrolidine synthesis. (2025). BenchChem.
- Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Reductive amination difficulties - poor conversion. (2022). Reddit r/Chempros.
- Process for the preparation of pyrollidine-3-carboxylic acids. (2013).
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Pharmaceuticals (Basel).
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. (2014). Organic & Biomolecular Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Purification of "1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid" by silica gel filtration
Technical Support Center: Purification of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Overview: The Challenge of Purifying Zwitterionic Compounds
Welcome to the technical support guide for the purification of this compound. This molecule presents a unique challenge for purification via standard silica gel filtration due to its inherent chemical nature. As a compound possessing both a basic pyrrolidine nitrogen and an acidic carboxylic acid group, it exists as a zwitterion under neutral conditions.
This dual ionic character leads to exceptionally strong interactions with the polar, acidic surface of silica gel, which is rich in silanol (Si-OH) groups.[1] The basic nitrogen can be protonated by the silica, forming a cation that binds ionically, while the carboxylic acid can engage in strong hydrogen bonding. These combined forces often result in:
-
Poor or no elution from the column.
-
Significant peak tailing, leading to poor separation.
-
Low recovery of the target compound.
-
Potential on-column degradation if the compound is sensitive to acidic environments.[2]
This guide provides a structured approach to overcome these challenges, offering detailed protocols, troubleshooting advice, and the scientific rationale behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, sticking to the top of the silica column and not eluting with standard solvents like ethyl acetate/hexane?
This is the most common issue encountered with zwitterionic compounds. The silica gel surface is acidic and acts as a cation exchanger.[3] Your compound's basic pyrrolidine nitrogen becomes protonated, forming a positive charge that binds tightly to the deprotonated, negatively charged silanol groups. Simultaneously, the carboxylate group interacts strongly via hydrogen bonding.[1] This multipoint attachment effectively immobilizes the compound at the column head. Standard, moderately polar solvents lack the strength to disrupt these powerful ionic and hydrogen-bonding interactions.
Q2: What is the best type of mobile phase for eluting this compound from a silica gel column?
A highly polar mobile phase containing a modifier is essential. The goal of the modifier is to control the ionization state of your compound and the silica surface to minimize strong interactions.
-
Acidic Modifier: Adding a small percentage (0.5-2%) of a volatile acid like acetic acid or formic acid to a polar solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol) is often the most effective strategy.[4] The added acid serves two purposes:
-
It keeps the compound's carboxylic acid group fully protonated (neutral), reducing one major point of interaction.
-
It protonates the basic nitrogen, creating a consistent cationic species whose interaction with the silica can be overcome by a highly polar mobile phase like methanol.
-
-
Basic Modifier: While less common for zwitterions, adding a base like triethylamine (TEA) or ammonium hydroxide can neutralize the acidic silanol sites on the silica gel, reducing their ability to protonate your amine.[5][6] However, this can cause the carboxylic acid to become an anion, which may still interact strongly. This approach is typically more effective for purely basic compounds.
A recommended starting point is a gradient of Methanol in Dichloromethane (DCM) with 1% Acetic Acid.
Q3: My compound is eluting, but the peaks are very broad and tailing severely. How can I improve the peak shape?
Severe peak tailing is a classic sign of strong, non-ideal interactions between the analyte and the stationary phase.
-
Increase Modifier Concentration: The concentration of your acidic modifier may be insufficient. Try increasing the acetic or formic acid concentration to 2% to ensure the compound's ionization state is uniformly controlled.
-
Switch to a Stronger Polar Solvent: Methanol is an excellent choice due to its high polarity and ability to disrupt hydrogen bonds. If you are using ethanol, consider switching to methanol. A common eluent system for highly polar compounds is Dichloromethane/Methanol.[7]
-
Consider Dry Loading: If the compound is poorly soluble in the initial mobile phase, it can lead to a broad application band at the start of the chromatography. Dry loading, where the compound is pre-adsorbed onto a small amount of silica, ensures a narrow starting band and often improves peak shape dramatically.[8]
Q4: Are there alternative stationary phases I should consider if silica gel continues to perform poorly?
Yes, if optimizing the mobile phase for silica gel is unsuccessful, switching the stationary phase is the next logical step.
-
Reversed-Phase (C18) Chromatography: This is often the preferred method for purifying polar and zwitterionic compounds.[4][9] The stationary phase is nonpolar (hydrophobic), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). A modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase to provide sharp peaks by forming an ion pair with the analyte.
-
Alumina (Neutral or Basic): For compounds that are sensitive to the acidic nature of silica, neutral or basic alumina can be a good alternative.[10]
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is highly effective for zwitterions, although it is more complex to set up than standard column chromatography.
Troubleshooting Guide
| Symptom | Probable Cause | Recommended Solution(s) |
| No Elution / Compound Stuck at Origin | Strong ionic interaction between the protonated amine and deprotonated silica surface. | 1. Introduce a highly polar solvent like Methanol into the eluent. 2. Add an acidic modifier (1-2% acetic or formic acid) to the mobile phase.[4] 3. Switch to a reversed-phase (C18) column. |
| Severe Peak Tailing / Streaking | Inconsistent ionization of the analyte on the silica surface; slow desorption kinetics. | 1. Increase the concentration of the mobile phase modifier (e.g., from 1% to 2% acetic acid). 2. Ensure the column is well-packed and equilibrated. 3. Use the dry loading technique to apply the sample.[8] |
| Low Yield / Apparent Decomposition | The compound is unstable on the acidic silica gel surface. | 1. Deactivate the silica gel by pre-flushing the column with an eluent containing 1% triethylamine, followed by re-equilibration with the starting mobile phase.[2][11] 2. Switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography. |
| Poor Separation from Impurities | The chosen solvent system does not provide adequate selectivity. | 1. Perform thorough Thin-Layer Chromatography (TLC) screening with various solvent systems and modifiers to find an optimal system where the target compound has an Rf of ~0.2-0.3.[11] 2. Try a three-component solvent system (e.g., DCM/Methanol/Acetic Acid) to fine-tune polarity and selectivity. |
Visualizing the Problem: Analyte-Silica Interaction
Caption: Interaction model of the zwitterionic analyte with the acidic silica gel surface.
Detailed Experimental Protocol: Modified Silica Gel Filtration
This protocol assumes the use of an acidic modifier to facilitate elution.
1. Thin-Layer Chromatography (TLC) Analysis:
-
Objective: To determine the optimal solvent system.
-
Procedure:
-
Dissolve a small amount of the crude sample in methanol.
-
Prepare several developing chambers with different solvent systems. Recommended test systems:
-
95:5 DCM/Methanol + 1% Acetic Acid
-
90:10 DCM/Methanol + 1% Acetic Acid
-
85:15 DCM/Methanol + 1% Acetic Acid
-
-
Spot the crude sample on multiple TLC plates.
-
Run the plates in the prepared chambers.
-
Visualize the spots using UV light and/or a potassium permanganate stain.
-
Identify the solvent system that provides an Rf value of approximately 0.2-0.3 for the target compound and gives good separation from impurities.
-
2. Column Preparation:
-
Objective: To pack a uniform and stable column.
-
Procedure:
-
Select an appropriately sized glass column and plug the bottom with glass wool and a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent system chosen from the TLC analysis (e.g., 100% DCM).
-
Pour the slurry into the column and use gentle air pressure or tapping to pack the silica bed uniformly. Ensure no air bubbles are trapped.
-
Add a layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.[8]
-
Equilibrate the column by flushing with at least 3-5 column volumes of the starting mobile phase.
-
3. Sample Loading (Dry Loading Recommended):
-
Objective: To apply the sample in a concentrated band for optimal separation.
-
Procedure:
-
Dissolve the crude compound (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., methanol).
-
Add 2-3 times the mass of silica gel (2-3 g) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[8]
-
Carefully add the dry powder containing the adsorbed sample to the top of the prepared column.
-
4. Elution and Fraction Collection:
-
Objective: To separate and collect the pure compound.
-
Procedure:
-
Begin eluting with the starting mobile phase identified during TLC analysis.
-
Collect fractions in an array of test tubes.
-
Gradually increase the polarity of the mobile phase as the chromatography progresses (gradient elution). For example, move from 98:2 DCM/Methanol to 95:5, then 90:10, always maintaining the 1% acetic acid concentration.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure. Note that co-evaporation with a solvent like toluene may be necessary to completely remove residual acetic acid.
-
Purification Workflow Diagram
Caption: Step-by-step workflow for the modified silica gel purification protocol.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Silica Gel Chromatography for Polar Compounds.
- BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- Semantic Scholar. (n.d.). Hydrophilic interaction chromatographic evaluation of zwitterionic polymer grafted silica gel via multiple binding sites.
- Sciencemadness Discussion Board. (2017). chromatography - polarities.
- ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
- Nest Group. (2002). Zwitterion Chromatography – ZIC.
- Google Patents. (n.d.). US9138721B2 - Zwitterionic stationary phase for hydrophilic interaction liquid chromatography and preparation method thereof.
- Agilent. (2017). Bond Elut Silica-Based SPE Selection Guide.
- PubMed. (n.d.). Ion-exclusion chromatography of carboxylic acids on silica gel modified with aluminium.
- UVISON Technologies. (n.d.). Daicel ZWITTERIONIC Columns.
- Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
- Shimadzu. (n.d.). Separation characterization of a new zwitterion-bonded HILIC column.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- PubChem. (n.d.). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
- ChemicalBook. (n.d.). 1-(3-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLICACID Product Description.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Guidechem. (n.d.). This compound 1086374-92-6 United Kingdom.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Ion-exclusion chromatography of carboxylic acids on silica gel modified with aluminium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - chromatography - polarities - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. shimadzu.eu [shimadzu.eu]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
Welcome to the technical support center for the crystallization of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to facilitate the successful crystallization of this compound. Our approach is rooted in fundamental scientific principles and practical, field-tested experience.
Understanding the Molecule: Key Physicochemical Characteristics
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of this compound. This molecule possesses a combination of functional groups that dictate its crystallization behavior: a carboxylic acid, a tertiary amine within a pyrrolidine ring, and a chlorophenyl group.
| Property | Value/Information | Source |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [1] |
| Molecular Weight | 225.67 g/mol | [1] |
| Boiling Point | 414.3±40.0 °C at 760 mmHg | [2] |
| Flash Point | 204.4±27.3 °C | [2] |
| Predicted Density | 1.303±0.06 g/cm3 | [3] |
These properties suggest a relatively stable organic molecule with a moderate molecular weight. The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (tertiary amine and carboxylic acid) indicates the potential for strong intermolecular interactions, which are favorable for forming a stable crystal lattice.[4]
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when developing a crystallization process for this compound.
Q1: What is the best starting point for solvent selection for the crystallization of this compound?
A1: The principle of "like dissolves like" is a good starting point.[5] Given that the molecule has polar functional groups (carboxylic acid, amine), polar solvents are likely to be good solubilizing agents. However, for crystallization, the ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[5][6]
A recommended approach is to conduct a systematic solvent screening. Start with a range of solvents with varying polarities.
Recommended Starting Solvents for Screening:
-
Alcohols: Methanol, Ethanol, Isopropanol (IPA)
-
Ketones: Acetone
-
Esters: Ethyl acetate
-
Ethers: Tetrahydrofuran (THF)
-
Aromatic Hydrocarbons: Toluene
-
Water: As an anti-solvent
Q2: How do I perform an effective solvent screen?
A2: A small-scale, systematic approach is most effective.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Dispense a small, accurately weighed amount of your compound (e.g., 10-20 mg) into several small vials.
-
Solvent Addition: To each vial, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required. This gives an indication of room temperature solubility.
-
Heating: If the compound does not dissolve at room temperature after adding a reasonable volume of solvent (e.g., 20 volumes), gently heat the vial while continuing to add solvent until the solid fully dissolves.
-
Cooling: Allow the saturated solutions to cool slowly to room temperature, and then place them in a refrigerator or ice bath.
-
Observation: Observe which systems yield crystalline material. Note the quality and quantity of the crystals.
Q3: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[7] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a very high degree.[7]
Troubleshooting "Oiling Out":
-
Reduce the cooling rate: Allow the solution to cool more slowly. A Dewar flask or an insulated container can be used to slow down the cooling process.[7]
-
Use a lower boiling point solvent: If possible, choose a solvent with a lower boiling point.
-
Add more solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it again more slowly.[8]
-
Use a solvent/anti-solvent system: Dissolve the compound in a good solvent and then slowly add a miscible anti-solvent (a solvent in which the compound is insoluble) until turbidity is observed. Then, gently heat until the solution becomes clear and allow it to cool slowly.
Troubleshooting Guide
This section provides a more in-depth guide to overcoming common challenges during the crystallization of this compound.
Issue 1: No Crystallization Occurs Upon Cooling
Possible Causes & Solutions
-
The solution is not sufficiently supersaturated.
-
High nucleation energy barrier.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[5] This creates microscopic imperfections on the glass surface that can act as nucleation sites.
-
Solution 2: Seeding. If you have a small amount of crystalline material, add a single "seed" crystal to the supersaturated solution.[5] This provides a template for crystal growth.
-
Solution 3: Lower Temperature. Cool the solution to a lower temperature using an ice bath or freezer to further decrease solubility.[5][9]
-
Workflow for Inducing Crystallization
Caption: Decision workflow for inducing crystallization.
Issue 2: Rapid Crystallization Leading to Poor Crystal Quality (e.g., fine needles or powder)
Possible Causes & Solutions
-
The solution is too concentrated or cooled too quickly.
-
Solution: The goal is slow crystal growth. Re-dissolve the solid by heating and add a small amount of additional solvent (10-20% more) to slightly reduce the supersaturation level.[8] Then, allow the solution to cool more slowly.
-
-
The chosen solvent is a poor solvent even when hot.
-
Solution: This can lead to the compound "crashing out" of the solution.[8] A better solvent system is needed where the solubility difference between hot and cold is more pronounced. Consider a mixed solvent system.
-
Issue 3: Low Crystal Yield
Possible Causes & Solutions
-
Too much solvent was used.
-
Premature crystallization during hot filtration.
-
Solution: If you are performing a hot filtration to remove impurities, preheat the funnel and filter paper to prevent the compound from crystallizing on the filter.
-
-
Washing with a solvent at room temperature.
-
Solution: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.[5]
-
Issue 4: Potential for Polymorphism
Context: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties, including solubility, melting point, and stability. While no specific data on the polymorphism of this compound was found, it is a common phenomenon in pharmaceutical compounds.
How to Investigate Polymorphism:
-
Vary the Crystallization Solvent: Different solvents can favor the formation of different polymorphs.
-
Control the Cooling Rate: Rapid cooling versus slow cooling can yield different crystal forms.
-
Characterization: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to characterize the resulting solid forms and identify any polymorphic differences.
Visualizing a General Crystallization Workflow
Caption: A typical cooling crystallization workflow.
This technical support guide provides a comprehensive starting point for the crystallization of this compound. Remember that crystallization is often an empirical science, and systematic experimentation is key to success.
References
-
Prediction of Solvents Suitable for Crystallization of Small Organic Molecules - PubMed. Available at: [Link]
-
3.3: Choice of Solvent - Chemistry LibreTexts. Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H10ClNO3 | CID - PubChem. Available at: [Link]
-
Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Recrystallization and Crystallization. Available at: [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]
Sources
- 1. 1086374-92-6|this compound|BLD Pharm [bldpharm.com]
- 2. guidechem.com [guidechem.com]
- 3. (3S,4R)-4-(4-CHLOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID CAS#: 1047651-82-0 [m.chemicalbook.com]
- 4. unifr.ch [unifr.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Technical Support Center: Chiral Separation of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid Enantiomers
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chiral separation of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid. As a critical chiral building block, obtaining enantiomerically pure forms of this compound is paramount for understanding its pharmacological and toxicological profiles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower you to overcome common challenges in your chromatographic experiments.
Troubleshooting Guide: Resolving Common Separation Issues
This section addresses specific problems you may encounter during the chiral HPLC separation of this compound.
Q1: I am observing significant peak tailing for both enantiomers. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue in chiral chromatography, especially with compounds like this compound which possesses both acidic (carboxylic acid) and basic (pyrrolidine nitrogen) functionalities. The primary causes are often secondary interactions between the analyte and the stationary phase.[1][2]
Primary Causes & Solutions:
-
Secondary Interactions with Residual Silanols: The silica backbone of many chiral stationary phases (CSPs) has residual silanol groups that can be acidic. The basic nitrogen in the pyrrolidine ring can interact strongly with these ionized silanols, leading to a secondary retention mechanism and peak tailing.[1][2]
-
Solution 1: Mobile Phase pH Adjustment: For acidic compounds, adding an acidic modifier to the mobile phase can suppress the ionization of the carboxylic acid and minimize unfavorable interactions with the stationary phase.[3] For a compound with both acidic and basic groups, careful optimization of the mobile phase is crucial.
-
Solution 2: Use of Additives: The addition of a small amount of an acid (e.g., trifluoroacetic acid - TFA, acetic acid, or formic acid) to the mobile phase can improve peak shape.[3][4] Acetic acid is often a good starting point as it is less aggressive than TFA and can lead to the successful enantioseparation of more acidic compounds.[4] Similarly, a basic additive like diethylamine (DEA) might be necessary to mask silanol interactions with the pyrrolidine nitrogen.[4] A systematic approach, such as a design of experiments (DoE), can help in optimizing the concentrations of these additives.[4]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[1] Chiral stationary phases may have a lower sample capacity compared to achiral phases.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path and cause peak distortion.[1]
-
Solution: Use a guard column to protect the analytical column. If the column is already contaminated, a regeneration procedure with strong solvents like DMF or EtOAc might be possible for immobilized polysaccharide-based columns.[5] Always check the column care instructions provided by the manufacturer.
-
Q2: I am not getting any separation between the enantiomers (Rs = 0). What should I try first?
A2: A complete lack of resolution indicates that the chosen chiral stationary phase (CSP) and mobile phase conditions are not suitable for creating the necessary stereoselective interactions.
Initial Steps for Method Development:
-
Column Selection: The choice of CSP is the most critical factor in chiral separations.[3] For cyclic amino acid analogues like your compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point.[6][7] Consider screening a few different polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) as they offer different selectivities. Zwitterionic CSPs can also be effective for the separation of amino acids and their derivatives.[8]
-
Mobile Phase Screening: Chiral separations are highly sensitive to the mobile phase composition.[9] It is advisable to screen different elution modes:
-
Normal Phase: Typically mixtures of hexane/isopropanol or hexane/ethanol with an acidic additive like TFA or acetic acid.[3][10]
-
Polar Organic Mode: Using polar organic solvents like acetonitrile or methanol with acidic and basic additives.[4]
-
Reversed-Phase: Acetonitrile/water or methanol/water with buffers and additives.
-
-
Temperature Optimization: Temperature can influence the selectivity of a chiral separation.[3] It is worth exploring a range of temperatures (e.g., 10°C to 40°C) as this can sometimes induce or improve resolution.
Q3: My resolution is poor (Rs < 1.5), and the peaks are broad. How can I improve this?
A3: Poor resolution and broad peaks suggest that while some chiral recognition is occurring, the efficiency of the separation is low.
Optimization Strategies:
-
Mobile Phase Composition: Fine-tuning the ratio of the strong and weak solvents in your mobile phase can have a significant impact on resolution. For instance, in normal phase, adjusting the percentage of alcohol in hexane can modulate retention and selectivity.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.
-
Temperature: As mentioned before, temperature can affect selectivity. A lower temperature often, but not always, leads to better resolution.
-
Mobile Phase Additives: Systematically vary the concentration of your acidic and/or basic additives. For example, increasing the concentration of an acidic additive can sometimes sharpen peaks and improve resolution.[3]
Troubleshooting Workflow for Poor Resolution
Caption: A systematic approach to troubleshooting poor resolution.
Frequently Asked Questions (FAQs)
Q1: What type of chiral column is best suited for separating this compound?
A1: For a chiral cyclic amino acid derivative like this compound, polysaccharide-based chiral stationary phases (CSPs) are a highly recommended starting point.[6][7] These are derivatives of cellulose and amylose, often coated or immobilized on a silica support.
| CSP Type | Common Trade Names | Strengths for this Analyte |
| Polysaccharide-based | Chiralcel®, Chiralpak® | Broad applicability for a wide range of chiral compounds, including those with aromatic rings and polar functional groups.[7] |
| Zwitterionic | CHIRALPAK® ZWIX(+)™, CHIRALPAK® ZWIX(-)™ | Specifically designed for the separation of ampholytes like amino acids and peptides.[8] |
| Macrocyclic Glycopeptide | CHIROBIOTIC™ | Effective for underivatized amino acids and compounds with acidic chiral centers.[11] |
It is often necessary to screen a few different columns to find the optimal one.
Q2: Should I use a direct or indirect method for this chiral separation?
A2: Both direct and indirect methods are viable options, each with its own advantages and disadvantages.
-
Direct Method: This involves separating the enantiomers directly on a chiral stationary phase (CSP).[7]
-
Pros: Simpler sample preparation, less time-consuming, and avoids potential issues with the derivatization reaction.
-
Cons: Requires a specialized and often more expensive chiral column. Method development can be more complex.
-
-
Indirect Method: This involves reacting the racemic analyte with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).[7][10]
-
Pros: Uses standard, less expensive achiral columns.
-
Cons: Requires a derivatization step which adds complexity and potential for error. The chiral derivatizing agent must be enantiomerically pure.
-
For routine analysis and method development, the direct method is often preferred due to its simplicity and efficiency.[7]
Q3: What are the key parameters to focus on during mobile phase optimization?
A3: Mobile phase optimization is crucial for achieving a successful chiral separation. The key parameters to consider are:
-
Choice of Solvents: This depends on the elution mode (normal phase, polar organic, or reversed-phase).
-
Solvent Ratio: The ratio of the strong to weak solvent controls the retention time and can influence selectivity.
-
Type and Concentration of Additives: For your compound, which has both acidic and basic centers, the choice and concentration of acidic (e.g., TFA, acetic acid) and basic (e.g., DEA) additives are critical for controlling ionization, improving peak shape, and enhancing chiral recognition.[3][4] The concentration of these additives can even alter the elution order of the enantiomers.[9]
Recommended Starting Conditions for Method Screening
| Elution Mode | Solvents | Additives (Typical Concentration) |
| Normal Phase | n-Hexane / Isopropanol (or Ethanol) | 0.1% TFA or Acetic Acid |
| Polar Organic | Acetonitrile | 0.1-0.3% Acetic Acid & 0.01-0.1% DEA |
| Reversed-Phase | Acetonitrile / Water | 0.1% Formic Acid or Ammonium Acetate Buffer |
Q4: My column performance has degraded over time. Can it be restored?
A4: Yes, in some cases, column performance can be restored. If you are using an immobilized polysaccharide-based column, it may be possible to regenerate it.[5]
-
Cause of Degradation: Loss of performance, peak tailing, or splitting can occur after extended use, especially with aggressive mobile phase additives.[5] Strongly retained impurities can also accumulate at the head of the column.[12]
-
Regeneration Procedure: For immobilized columns, flushing with strong solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or ethyl acetate can help remove strongly adsorbed contaminants and restore the stationary phase.[5][12]
-
Important Note: Do not use these strong solvents on coated polysaccharide columns, as it will cause irreversible damage.[5] Always consult the manufacturer's instructions for your specific column.
Column Regeneration Workflow
Caption: Decision workflow for chiral column regeneration.
References
- Optimization of the Liquid Chromatography Enantioseparation of Chiral Acidic Compounds Using Cellulose tris(3-chloro-4-methylphenylcarbamate) as Chiral Selector and Polar Organic Mobile Phases. (2012). PubMed.
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
- Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies.
- Troubleshooting peak tailing in chiral HPLC of Butane-2-sulfonamide. Benchchem.
- Getting Started with Chiral Method Development Part Three: Method Development Optimiz
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Application Note: Chiral HPLC Analysis of 1-Propionylpyrrolidine-2-carboxylic acid. Benchchem.
- Chiral Resolution of Pyrrolidine Derivatives by HPLC: Applic
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. chiral.daicel.com.
- Amino Acid and Peptide Chiral Separ
- Playing with Selectivity for Optimal Chiral Separation. (2023).
- Peak Tailing in HPLC. Element Lab Solutions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 4. Optimization of the liquid chromatography enantioseparation of chiral acidic compounds using cellulose tris(3-chloro-4-methylphenylcarbamate) as chiral selector and polar organic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chiraltech.com [chiraltech.com]
Addressing stability issues of "1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid"
Welcome to the technical support center for "1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid" (CAS 1086374-92-6). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical solutions for its handling, storage, and use in experimental settings.
Introduction
This compound is a substituted proline derivative of interest in medicinal chemistry and materials science.[1] The inherent reactivity of its pyrrolidine and carboxylic acid functionalities, coupled with the electronic properties of the chlorophenyl group, necessitates careful handling to ensure experimental reproducibility and the integrity of the compound. This guide provides a framework for identifying and mitigating common stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and troubleshooting scenarios you may encounter during your research.
FAQ 1: What are the optimal storage conditions for this compound?
Answer: Based on supplier recommendations and the general nature of pyrrolidine derivatives, long-term storage in a cool, dry place is advised.[2] Some suppliers even utilize cold-chain transportation, suggesting that elevated temperatures may compromise stability.[3] For optimal long-term stability, we recommend storage at 2-8°C, protected from light and moisture.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C for long-term storage. | Minimizes potential degradation reactions that are accelerated by heat. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible. | Protects against potential oxidation. |
| Light | Store in an amber vial or in the dark. | Protects against photodegradation, a known issue for some carboxylic acids.[4] |
| Moisture | Keep container tightly sealed in a desiccated environment. | Prevents hydrolysis and degradation from moisture. |
FAQ 2: I'm observing variable results in my biological assays. Could compound instability be the cause?
Answer: Yes, variability in biological assays is a common consequence of compound degradation. If the purity of your stock solution is compromised, the effective concentration of the active compound will be lower than expected, leading to inconsistent results. It is crucial to assess the stability of the compound in your specific assay buffer and conditions.
Troubleshooting Guide: Inconsistent Assay Results
If you suspect compound instability is affecting your experiments, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
FAQ 3: What are the likely degradation pathways for this molecule?
Answer: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, we can infer potential routes based on its chemical structure and the behavior of related compounds. The primary points of vulnerability are the pyrrolidine ring and the carboxylic acid group.
-
Oxidation: The pyrrolidine ring, particularly at positions adjacent to the nitrogen, can be susceptible to oxidation. This can lead to the formation of lactams or other oxidized species. Studies on similar compounds like 3-(p-chlorophenyl)pyrrolidine have shown that oxidation is a significant metabolic pathway, forming lactam metabolites.[5]
-
Decarboxylation: Carboxylic acids can undergo decarboxylation, especially when subjected to heat or certain catalytic conditions, although this is generally less common under typical experimental conditions.
-
Photodegradation: Aromatic carboxylic acids can be sensitive to light. A study on phenazine-1-carboxylic acid demonstrated that its degradation is light-dependent.[4]
Caption: Potential degradation pathways and stressors.
FAQ 4: How can I prepare a stable stock solution?
Answer: The choice of solvent is critical for the stability of your stock solution.
-
Recommended Solvents: For many carboxylic acids, aprotic polar solvents like DMSO or DMF are suitable for preparing high-concentration stock solutions.
-
Aqueous Solutions: If you need to work in an aqueous buffer, it is advisable to prepare the aqueous solution fresh from your DMSO/DMF stock for each experiment. The stability of the compound in aqueous media, especially at different pH values, should be verified. A study on a related pyrrole-containing carboxylic acid showed instability in acidic and neutral pH.[6]
Experimental Protocols
Protocol 1: Assessment of Compound Purity by HPLC
This protocol provides a general method to assess the purity of your solid compound or the stability of a solution over time.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm as a starting point).
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., Acetonitrile or DMSO).
-
-
Chromatographic Conditions (Example Gradient):
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Analysis:
-
Inject the sample and integrate the peak areas. The purity can be estimated as the percentage of the main peak area relative to the total peak area.
-
For a stability study, analyze the sample at time zero and then at various time points after storage under specific conditions (e.g., in assay buffer at 37°C).
-
Protocol 2: Forced Degradation Study
To understand the compound's liabilities, a forced degradation study can be performed.
-
Prepare Solutions: Prepare separate solutions of the compound (~0.5 mg/mL) under the following conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: In assay buffer, heated to 60°C
-
Photolytic: In assay buffer, exposed to a UV lamp
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24 hours). Include a control sample protected from the stress condition.
-
Analysis: Neutralize the acidic and basic samples, then analyze all samples by HPLC-MS to identify degradation products and determine the percentage of the remaining parent compound. This information can help in designing appropriate handling and assay conditions.
References
-
PubChem. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Daniell, H., et al. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 32(6), 1340-1348. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science. [Link]
-
PubChem. 3-Pyrrolidinecarboxylic acid. National Center for Biotechnology Information. [Link]
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Dudev, T., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Biomedicines, 11(12), 3265. [Link]
-
Li, Y., et al. (2019). Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid. Environmental Technology, 40(24), 3226-3233. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1086374-92-6 this compound AKSci 9301DH [aksci.com]
- 3. 1086374-92-6|this compound|BLD Pharm [bldpharm.com]
- 4. Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for Pyrrolidine-3-Carboxylic Acid Synthesis
Welcome to the comprehensive technical support guide for the synthesis of pyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring the successful and efficient synthesis of this valuable chiral building block.
Introduction: The Critical Role of Temperature in Pyrrolidine-3-Carboxylic Acid Synthesis
The synthesis of pyrrolidine-3-carboxylic acid, a key structural motif in many pharmaceuticals, is a nuanced process where temperature is not merely a variable but a critical control point.[1] The choice of reaction temperature profoundly influences reaction kinetics, thermodynamics, and ultimately, the yield, purity, and stereochemical outcome of the final product. An improperly controlled temperature can lead to a host of issues, including incomplete reactions, the formation of undesirable byproducts, and loss of stereoselectivity. This guide will provide you with the expertise to master this crucial parameter.
Troubleshooting Guide: Addressing Common Issues in Pyrrolidine-3-Carboxylic Acid Synthesis
This section is formatted in a question-and-answer style to directly address common problems encountered during the synthesis of pyrrolidine-3-carboxylic acid, with a focus on temperature-related issues.
Issue 1: Low or No Product Yield
Question: My reaction is showing low conversion to the desired pyrrolidine-3-carboxylic acid. What are the likely temperature-related causes and how can I troubleshoot this?
Answer:
Low or no product yield is a common frustration in organic synthesis. When temperature is the culprit, it is often due to either insufficient energy to overcome the activation barrier or, conversely, thermal degradation of reactants or products.
Underlying Causes and Mechanistic Insights:
-
Insufficient Activation Energy: Every chemical reaction has an energy barrier, the activation energy (Ea), that must be overcome for the reaction to proceed. If the reaction temperature is too low, the molecules will not have sufficient kinetic energy to react upon collision, leading to a slow or stalled reaction. This is particularly relevant in ring-closing steps, which can have significant activation barriers.
-
Thermal Instability: Conversely, excessive heat can lead to the decomposition of starting materials, intermediates, or the final product. Pyrrolidine-3-carboxylic acid itself, being a carboxylic acid, is susceptible to decarboxylation at high temperatures, leading to the formation of pyrrolidine and carbon dioxide.[2] Intermediates in the reaction may also be thermally labile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Step-by-Step Experimental Protocol for Temperature Screening:
-
Set up Parallel Reactions: Prepare a series of small-scale reactions in parallel, each with identical starting material concentrations, reagent stoichiometry, and solvent.
-
Establish a Temperature Gradient: Use a multi-well reaction block or a series of oil baths to run each reaction at a different, precisely controlled temperature. A good starting range would be from room temperature (20-25°C) up to the boiling point of the solvent, in 10°C increments.
-
Monitor Reaction Progress: At regular time intervals (e.g., every hour), take a small aliquot from each reaction. Quench the reaction in the aliquot (if necessary) and analyze it by a suitable technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[3]
-
Analyze the Data: Plot the yield of the desired product against temperature at a fixed time point to identify the optimal temperature range.
Issue 2: Formation of Significant Impurities
Question: My reaction is producing a complex mixture with multiple byproducts. How can I adjust the temperature to improve the purity of my pyrrolidine-3-carboxylic acid?
Answer:
The formation of impurities is a strong indicator that the reaction conditions, particularly temperature, are not optimal. Temperature can influence the relative rates of competing reaction pathways, leading to the formation of undesired side products.
Underlying Causes and Mechanistic Insights:
-
Side Reactions with Higher Activation Energies: Many synthetic transformations have competing side reactions. These side reactions often have a higher activation energy than the desired reaction. At elevated temperatures, these alternative pathways become more accessible, leading to a decrease in selectivity and the formation of byproducts. For example, in some pyrrolidine syntheses, higher temperatures can lead to the formation of "low boilers" and "high boilers," which are likely due to fragmentation and polymerization side reactions, respectively.[4]
-
Epimerization: For the synthesis of chiral pyrrolidine-3-carboxylic acid, maintaining stereochemical integrity is paramount. High temperatures can provide enough energy to cause epimerization at stereogenic centers, leading to a mixture of diastereomers and a loss of enantiomeric purity.
-
Decarboxylation: As mentioned previously, elevated temperatures can cause the loss of the carboxylic acid group, a significant side reaction.[2][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurity formation.
Illustrative Data: Temperature vs. Purity
The following table provides an example of how reaction temperature can influence the purity of the final product. Note that this is a representative dataset to illustrate the concept.
| Temperature (°C) | Desired Product Purity (%) | Major Impurity A (%) | Major Impurity B (%) |
| 20 | 85 | 10 | 5 |
| 40 | 95 | 3 | 2 |
| 60 | 92 | 5 | 3 |
| 80 | 70 | 20 | 10 |
In this example, 40°C provides the optimal balance, minimizing the formation of both impurity A (favored at higher temperatures) and impurity B (more prevalent at lower temperatures).
Issue 3: Poor or Inconsistent Stereoselectivity
Question: The enantiomeric excess (ee) or diastereomeric ratio (dr) of my chiral pyrrolidine-3-carboxylic acid is low. Can temperature adjustments improve the stereochemical outcome?
Answer:
Yes, temperature can have a significant impact on the stereoselectivity of a reaction. In asymmetric catalysis, the chiral catalyst creates two diastereomeric transition states leading to the two enantiomers of the product. The difference in the free energy of activation (ΔΔG‡) between these two transition states determines the enantiomeric excess.
Underlying Causes and Mechanistic Insights:
-
The Eyring Equation and Temperature Dependence of Selectivity: The relationship between the ratio of the two enantiomers and the difference in activation energies is described by the Eyring equation. A larger ΔΔG‡ results in a higher ee. Since ΔΔG‡ = ΔΔH‡ - TΔΔS‡, the enantioselectivity can be temperature-dependent. In many cases, lowering the temperature increases the enantioselectivity, as the entropic term (TΔΔS‡) becomes less significant, and the difference in activation enthalpies (ΔΔH‡) dominates.
-
Conformational Changes: The conformation of the catalyst, substrate, and the catalyst-substrate complex can be influenced by temperature. At higher temperatures, increased molecular motion can lead to less defined transition states and, consequently, lower stereoselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low stereoselectivity.
Illustrative Data: Temperature vs. Enantiomeric Excess (ee)
The following table illustrates the typical relationship between reaction temperature and enantiomeric excess for an asymmetric synthesis.
| Temperature (°C) | Enantiomeric Excess (ee) (%) |
| 40 | 85 |
| 20 | 92 |
| 0 | 97 |
| -20 | 99 |
As shown, decreasing the temperature generally leads to an increase in enantioselectivity. However, this often comes at the cost of a slower reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for optimizing reaction temperature?
A1: The optimization of reaction temperature is grounded in the principles of chemical kinetics and thermodynamics. The Arrhenius equation describes the relationship between the rate constant (k) of a reaction and temperature (T), showing that the rate increases exponentially with temperature. However, the selectivity of a reaction is determined by the relative rates of competing pathways. By carefully controlling the temperature, we can favor the kinetics of the desired reaction over side reactions. From a thermodynamic perspective, the Gibbs free energy change (ΔG) of a reaction, which determines its spontaneity, is also temperature-dependent (ΔG = ΔH - TΔS).
Q2: How do I choose a starting temperature for my optimization study?
A2: A good starting point is to consult the literature for similar reactions. If no direct precedent is available, room temperature (20-25°C) is often a reasonable starting point for many organic reactions.[1] If the reaction is known to be sluggish, a higher starting temperature may be warranted. Conversely, for highly exothermic reactions or those involving thermally sensitive compounds, starting at a lower temperature (e.g., 0°C) is advisable.
Q3: What are the best analytical techniques for monitoring the effect of temperature on my reaction?
A3: The choice of analytical technique depends on the specific reaction and the information you need.
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): An excellent quantitative technique for determining the yield and purity of the product. Chiral HPLC is the gold standard for determining enantiomeric excess.[3]
-
Gas Chromatography (GC): Suitable for volatile compounds. GC can provide information on yield and purity, and when coupled with a mass spectrometer (GC-MS), it can help identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time and to determine the structure of products and byproducts.
Q4: Can computational chemistry help in predicting the optimal reaction temperature?
A4: Yes, computational chemistry can be a powerful tool. By calculating the energy profiles of the desired reaction and potential side reactions, it is possible to estimate the activation energies for each pathway. This information can help in predicting a temperature range where the desired reaction is favored.[6] Computational studies can also provide insights into the structures of transition states, helping to understand the origins of stereoselectivity.
References
-
GalChimia. (2017, September 1). Reaction Optimization: Case Study 1. GalChimia. [Link]
-
The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2015). RSC Publishing. [Link]
- US Patent US2525584A. (1950). Production of pyrrolidine.
-
Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. (2010). ACS Publications. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI. [Link]
-
Pyrrolidine synthesis optimization a. (2021). ResearchGate. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PMC - NIH. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ACS Publications. [Link]
-
New Opportunities for Organic Synthesis with Superheated Flow Chemistry. (2024). PMC. [Link]
-
Ab initio study of the pseudorotation and conformational stability of pyrrolidine. (1998). RSC Publishing. [Link]
-
Eyring equation. (n.d.). Wikipedia. [Link]
-
Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. Mettler Toledo. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). PMC - NIH. [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. (2016). RSC Publishing. [Link]
-
Optimization of conditions for the reaction of the Aza-Michael addition. (2021). ResearchGate. [Link]
-
Eyring plots showing temperature dependence behaviour of the Mannich reaction catalyzed by Trp-1 measured by1H NMR. (2017). ResearchGate. [Link]
- US Patent US2952688A. (1960). Synthesis of pyrrolidine.
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications. [Link]
-
6.4.1: Eyring equation. (2023). Chemistry LibreTexts. [Link]
-
An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. (2006). PubMed. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). NIH. [Link]
-
The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]
-
Nickel-Catalyzed Asymmetric Alkene Hydrogenation of α,β-Unsaturated Esters: High-Throughput Experimentation-Enabled Reaction Discovery, Optimization, and Mechanistic Elucidation. (2016). ACS Publications. [Link]
-
Self-optimising processes and real-time-optimisation of organic syntheses in a microreactor system using Nelder–Mead and design of experiments. (2020). RSC Publishing. [Link]
-
Linear Eyring Plots Conceal a Change in the Rate-Limiting Step in an Enzyme Reaction. (2018). ACS Publications. [Link]
-
Effect of reaction time and temperature on the aza-Michael addition... (2019). ResearchGate. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). ACS Publications. [Link]
-
Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. (2026). ACS Publications. [Link]
-
Eyring Equation. (n.d.). Scribd. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. (2017). CORE. [Link]
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). RSC Blogs. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. (2025). Nature. [Link]
-
Mechanistic Insights in Acceptorless Dehydrogenation of N-Heterocycles Using Graphenes as Carbocatalysts. (2025). PMC - PubMed Central. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). PMC - NIH. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. (2025). ResearchGate. [Link]
-
Thermal decarboxylation of acetic acid: Implications for origin of natural gas. (1983). USGS. [Link]
-
Thermodynamic Exercises for the Kinetically Controlled Hydrogenation of Carvone. (2024). MDPI. [Link]
-
Pyrrolidine. (n.d.). Wikipedia. [Link]
-
Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (1998). PubMed. [Link]
-
3-Pyrrolidinylcarboxylic acids(PCA). (n.d.). rloginconsulting.com. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 3. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 4. US2525584A - Production of pyrrolidine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for the Synthesis of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
Welcome to the technical support resource for the synthesis of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for this specific C-N cross-coupling reaction. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to optimize your synthesis and overcome common challenges.
The formation of the C-N bond between the pyrrolidine nitrogen and the 3-chlorophenyl ring is the key transformation in this synthesis. The two most prominent and industrially relevant methods for this are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1] This guide will focus primarily on the more contemporary and versatile Buchwald-Hartwig approach, with comparative notes on the Ullmann reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Catalyst System Selection
Q1: What are the primary catalytic methods for synthesizing this compound?
The synthesis involves an N-arylation reaction. The two main catalytic strategies are:
-
Buchwald-Hartwig Amination: This is a powerful, palladium-catalyzed cross-coupling reaction used extensively for forming C-N bonds.[2][3] It is often the preferred method due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical methods.[2] The reaction typically involves a palladium source, a phosphine ligand, and a base.[3]
-
Ullmann Condensation: This is a classic copper-catalyzed reaction for C-N bond formation.[4][5] Historically, it required harsh conditions such as high temperatures (>200°C).[4] However, modern variations using specific ligands have allowed for significantly milder reaction conditions, making it a viable, and sometimes more cost-effective, alternative to palladium-based systems.[3][6]
Q2: How do I select the optimal Palladium catalyst and ligand for the Buchwald-Hartwig amination of pyrrolidine-3-carboxylic acid?
The choice of the palladium source and, most critically, the ligand is paramount for a successful reaction, especially when coupling a secondary cyclic amine like a pyrrolidine derivative.[7]
-
Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in-situ reduction to the active Pd(0) species, which can be inefficient.[8] For more reliable and reproducible results, we strongly recommend using modern palladium precatalysts (e.g., G3 or G4 Buchwald Palladacycles).[9] These air-stable complexes rapidly and quantitatively generate the active LPd(0) catalyst in the presence of a base, leading to more efficient and cleaner reactions.[8]
-
Ligand Selection: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). For coupling secondary amines, bulky, electron-rich biaryl monophosphine ligands are the gold standard.[7] They accelerate the desired reductive elimination step to form the C-N bond and sterically hinder potential side reactions.[10]
The logical flow for selecting a catalyst system is outlined in the diagram below.
Detailed Recommendations:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently if you are using a Pd(II) source like Pd(OAc)₂. [12]The best solution is to switch to a reliable Buchwald precatalyst. [8][12]Also, ensure your reaction is run under a strictly inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the catalyst.
-
Impure Reagents: The purity of the amine is exceedingly important; trace impurities can poison the catalyst. Re-purify your pyrrolidine-3-carboxylic acid if necessary. Ensure your solvent is anhydrous, as water can interfere with the base and catalyst.
-
Poor Ligand Choice: While RuPhos is a good starting point, some substrate combinations require different sterics or electronics. Screen other ligands from the same class, such as BrettPhos or SPhos. [9] Q6: I'm observing a significant amount of a hydrodehalogenation side product (3-chlorophenyl group is reduced to a phenyl group). How can I minimize this?
Hydrodehalogenation is a known side reaction where the aryl halide is reduced instead of coupling. [12]It competes with the desired C-N bond formation.
-
Mechanism: This side reaction can occur via β-hydride elimination from the palladium-amide intermediate, followed by reductive elimination. [2]* Solutions:
-
Ligand Choice: The steric bulk of the ligand plays a crucial role. Using a bulkier ligand can often disfavor the transition state leading to hydrodehalogenation. If you see this side product, switching from a less bulky ligand to a more sterically demanding one (e.g., XPhos) may help.
-
Base: The choice and amount of base can influence this pathway. Sometimes, using a weaker base or ensuring you are not using a vast excess can mitigate the issue.
-
Temperature: Lowering the reaction temperature may slow down the undesired pathway relative to the productive coupling.
-
Q7: The reaction is slow or stalls before completion. What parameters can I adjust?
If the reaction is clean but slow, several parameters can be adjusted:
-
Increase Temperature: This is often the most effective way to increase the reaction rate. Monitor for any increase in side product formation.
-
Increase Catalyst Loading: Doubling the catalyst loading (e.g., from 1 mol% to 2 mol%) can increase the rate, although this adds cost.
-
Change Solvent: Switching to a higher-boiling solvent (e.g., from THF to Toluene) allows for higher reaction temperatures. The solvent can also affect reagent solubility and catalyst stability.
Experimental Protocol
General Protocol for Buchwald-Hartwig N-Arylation
This protocol is a starting point and should be optimized for your specific setup. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add pyrrolidine-3-carboxylic acid (1.0 equiv.), the aryl halide (e.g., 1-bromo-3-chlorobenzene, 1.0-1.2 equiv.), and the base (e.g., NaOtBu, 2.2 equiv.).
-
Catalyst Addition: In a glovebox, or under a positive pressure of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv.) and any additional ligand if required.
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene, to achieve a concentration of 0.2 M).
-
Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC, LC-MS, or GC-MS by taking small aliquots periodically.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water. Carefully adjust the pH of the aqueous layer to ~3-4 with 1M HCl to protonate the carboxylic acid. Extract the aqueous layer multiple times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired this compound.
References
- Technical Support Center: N-Arylation of Pyrrolidine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe3t1qnyMJL-JW9Fz6OfP2DU_Bd2KAl3VPpwaUWxFAJHja5FK8hQ3aELDZbLkTV7ArtNM5bDacfHW6vr9qeDKG6hmeh8BpcxkPadN1bSFUIA9KckXxPLSEalVhvOIqzhwOgmO8yXu9HAz8ZDj242loTGBLLp-uf8jg8zAfnN0oCC_1gmEheDVfv59u5-9VD_Y=]
- Palladium-catalyzed amination of pyrrolidine with aryl chlorides[a]. ResearchGate. [URL: https://www.researchgate.net/figure/Palladium-catalyzed-amination-of-pyrrolidine-with-aryl-chlorides-a_tbl1_376483259]
- Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/145899]
- Catalyst selection for cross-coupling reactions involving 2-Methyl-4-(methylsulfanyl)aniline. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEpHAzQ3xw88A0HqT3tSp2uYps9AaPvxJcMnOPqce58aUXFxhBwxQa7iUiQ-y5LcU7TRnPQDAWVj5Ec53Ev92KyTwXGwvNI229zQv7rYtfahviEQpignPY54PHAo7asA2DbqtrHg-83hPjf5ALMIOInwpbmWcbjPlC32r2o5xSUcgXZSe-r56DEsEfnUllAHsHOCKiuHSmbO2GoqN_i3srMJD2dPp9J_EebYwwQ6L-qt-x7OhS06eL]
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. [URL: https://www.wuxiapptec.com/insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.5b00634]
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/cross-coupling/cross-coupling-manual]
- Process for the preparation of pyrollidine-3-carboxylic acids. Google Patents. [URL: https://patents.google.
- Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630263/]
- Model system for optimization. Palladium catalyzed N-arylation and... ResearchGate. [URL: https://www.researchgate.
- Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2586862/]
- Common side reactions in the synthesis of substituted pyrrolidines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfle6-tZJaG-0xpHCFxhi7EQ4MHhtWfEIIh89tReql3S2LqQAhlWS6GHLV_9EcfVvNpyd286Buu8eUIzjO31pZEHroU7KIH9xc_3Vrz4E4rzx3uYcZF9IfY6x6VU3LGsT3rLWGwDSE3GZuSCHd_GbHR0Xs27lllwpTbiYDc0EIb8L0PfqEWnoGKW6LZH5EX-AWyP6QBHPVq2HaJzrBKo8=]
- Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Request PDF. [URL: https://www.researchgate.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [URL: https://core.ac.uk/display/82029304]
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [URL: https://www.mdpi.com/2073-4344/11/11/1330]
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007612/]
- Ullmann Reaction. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/antibodies/resources/named-reactions/ullmann-reaction.html]
- Ullmann Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic Acid Reactions
Welcome to the technical support center for "1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid." This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the critical role of solvent selection in reactions involving this versatile building block. As a molecule with both a nucleophilic secondary amine and a reactive carboxylic acid, its behavior is profoundly influenced by the reaction medium. This document provides in-depth, field-proven insights into troubleshooting common issues and optimizing your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical when working with this compound?
A: The structure of this compound presents a dual-functionality challenge. It possesses a secondary amine, a carboxylic acid, and an aromatic chloride. Furthermore, the molecule can exist in a zwitterionic form. The solvent must not only dissolve the starting materials but also modulate the reactivity of these functional groups, stabilize transition states, and influence the reaction pathway to favor the desired product over potential side products. For instance, a polar protic solvent might solvate the carboxylate anion, affecting its nucleophilicity, while a polar aprotic solvent could enhance the reactivity of certain nucleophiles.[1]
Q2: I am performing an amide coupling with the carboxylic acid moiety. Why is my yield low in a nonpolar solvent like toluene?
A: Low yields in nonpolar solvents for amide coupling reactions are common. Firstly, the starting material and the coupling reagents (like EDC, HATU) are often polar and may have poor solubility in nonpolar media, leading to a heterogeneous and slow reaction.[2][3] Secondly, the mechanism of most coupling reactions involves polar or charged intermediates. Polar solvents are crucial for stabilizing these species, thereby lowering the activation energy of the reaction.[4][5] For amide couplings, polar aprotic solvents like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are generally preferred.[6]
Q3: Can the solvent affect the stereochemistry of reactions involving the pyrrolidine ring?
A: Yes, absolutely. While the existing stereocenter at C3 is fixed, reactions that generate new stereocenters on the pyrrolidine ring can be influenced by the solvent. The solvent can affect the conformational equilibrium of the substrate and the transition state geometry.[6] In some cases, specific solute-solvent clusters can be the true reactive species, and an equilibrium between different clusters can lead to changes in stereoselectivity.[6][7] For stereoselective syntheses, it is crucial to screen a range of solvents, as even subtle changes can impact the diastereomeric or enantiomeric excess.
Q4: I am attempting to synthesize the title compound via N-arylation of pyrrolidine-3-carboxylic acid with 3-chloro-bromobenzene. Which solvent system should I start with?
A: For N-arylation, particularly a Buchwald-Hartwig amination, the choice of solvent is critical for catalyst stability and activity. Anhydrous and deoxygenated polar aprotic solvents are standard. Toluene , dioxane , and tetrahydrofuran (THF) are common and effective choices.[8] For Ullmann-type couplings, which might also be considered, higher boiling polar aprotic solvents like DMF or DMSO are often employed.[8] The choice will also depend on the specific palladium catalyst and ligand system you are using.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
Your goal is to couple an amine to the carboxylic acid of this compound.
-
Low conversion of starting material after an extended reaction time.
-
Significant amount of unreacted starting material recovered.
-
Formation of multiple side products observed by TLC or LC-MS.
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility | The zwitterionic nature of the starting material or the polarity of your coupling reagents (e.g., EDC, HOBt) leads to poor solubility in less polar solvents. | Switch to a more polar aprotic solvent. DMF is an excellent choice for dissolving a wide range of polar substrates. DCM and Acetonitrile are also effective options.[6] |
| Transition State Instability | Amide coupling proceeds through charged intermediates (e.g., O-acylisourea). Nonpolar solvents cannot effectively stabilize these intermediates, leading to a high activation energy. | Use a solvent with a higher dielectric constant. Polar aprotic solvents like DMF or DMSO excel at stabilizing charged transition states, accelerating the reaction.[1][4] |
| Side Reactions with Solvent | In some cases, the solvent can participate in side reactions. For example, using an alcohol as a solvent can lead to ester formation as a major byproduct. | Always use an aprotic solvent for amide coupling unless a specific protocol dictates otherwise. Ensure the solvent is anhydrous. |
| Incompatible Base/Solvent Pair | The base used (e.g., DIPEA, Et3N) may have poor solubility or its basicity may be improperly modulated by the solvent. | Ensure your base is soluble in the chosen solvent. The pKa of the base can shift with the solvent, affecting its efficiency. |
Issue 2: Side Product Formation during N-Arylation
You are synthesizing this compound and observe significant impurities.
-
Multiple spots on TLC, indicating a complex reaction mixture.
-
Mass spectrometry reveals products of dehalogenation or catalyst decomposition.
-
Low isolated yield of the desired N-arylated product.
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Deactivation | Oxygen or water in the solvent can deactivate the palladium catalyst. Some solvents can also coordinate too strongly to the metal center, inhibiting catalysis. | Use anhydrous, deoxygenated solvents. Toluene and dioxane are generally good choices for Buchwald-Hartwig reactions as they are relatively non-coordinating.[8] |
| Hydrodehalogenation | The aryl halide is reduced (loses the halogen) instead of coupling. This can be promoted by protic sources in the reaction mixture. | Ensure the solvent is scrupulously dry. Avoid protic solvents like alcohols. If your amine starting material is a salt (e.g., hydrochloride), ensure it is fully neutralized by the base. |
| Homocoupling of Aryl Halide | Two molecules of the aryl halide couple to form a biphenyl species. This is often a sign of inefficient oxidative addition or transmetalation steps. | The solvent can influence the rates of the catalytic cycle steps. Screen toluene , dioxane , and THF . Sometimes a mixture of solvents can be beneficial.[8] |
Experimental Protocols
Protocol 1: Optimized Amide Coupling
This protocol describes a general procedure for coupling an amine to this compound, with an emphasis on solvent choice.
Step-by-Step Methodology:
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 mmol) in anhydrous Acetonitrile (MeCN) or DCM (10 mL).[6]
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) to the solution. Stir for 15 minutes at room temperature. The use of MeCN or DCM has been shown to provide the best results in similar coupling reactions.[6]
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol).
-
Amine Addition: Add the desired amine (1.1 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine. The zwitterionic nature of the starting material means it can be partitioned into either aqueous acidic or basic layers, aiding in its removal during work-up if the reaction is incomplete.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualization of the Amide Coupling Workflow
Caption: Workflow for a typical amide coupling reaction.
Logical Troubleshooting Flow for Solvent Choice
This diagram outlines a decision-making process for selecting and troubleshooting solvents for a generic reaction involving this compound.
Caption: Decision tree for solvent selection and troubleshooting.
References
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
- Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. (2009-02-12)
- Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Preprint. (2025-08-08)
- Influence of solvent mixture on nucleophilicity parameters: The case of pyrrolidine in methanol-acetonitrile.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Technical Support Center: N-Aryl
- Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I.
- Ch 8 : Solvent Effects. University of Calgary.
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science. (2022-08-29)
- Coupling Reagents. Aapptec Peptides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. growingscience.com [growingscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
By-product identification in "1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid" synthesis
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid. This document is designed to offer practical, experience-driven insights into by-product identification and mitigation, ensuring the integrity and purity of your synthesis.
I. Introduction to Synthetic Strategies and Potential Impurities
The synthesis of this compound, a key building block in various pharmaceutical agents, can be approached through several synthetic routes. Each pathway, while effective, presents a unique profile of potential by-products. Understanding these potential impurities is critical for developing robust purification strategies and ensuring the final product's quality. This guide will focus on the common challenges encountered during synthesis, primarily via reductive amination, and offer solutions for by-product identification and control.
II. Troubleshooting Guide: By-product Identification and Mitigation
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Frequently Asked Questions (FAQs)
Question 1: My final product shows a persistent impurity with a mass of +14 amu greater than the desired product. What is this by-product and how can I avoid it?
Answer:
This impurity is likely the corresponding methyl or ethyl ester of your target molecule, depending on the solvent used (methanol or ethanol) during the reaction or work-up.
-
Causality: The carboxylic acid functional group of this compound can undergo esterification if an alcohol is used as a solvent, especially under acidic conditions which can be present during reductive amination or work-up procedures. Even trace amounts of acid can catalyze this reaction, leading to the formation of the ester by-product.
-
Troubleshooting & Mitigation:
-
Solvent Selection: Avoid using alcohol-based solvents in the final steps of your synthesis, particularly during purification. If an alcohol is necessary for a reaction, it should be thoroughly removed before any acidic work-up.
-
Aqueous Work-up: During the work-up, use a non-alcoholic solvent for extraction, such as ethyl acetate or dichloromethane.
-
pH Control: Carefully neutralize the reaction mixture to a pH of ~7 before extraction to minimize acid-catalyzed esterification.
-
Purification: If the ester has already formed, it can often be separated from the carboxylic acid by column chromatography on silica gel. Alternatively, the mixture can be subjected to basic hydrolysis (e.g., using LiOH or NaOH in a THF/water mixture) to convert the ester back to the desired carboxylic acid, followed by re-purification.
-
Question 2: I am observing a by-product with the same mass as my product, but it has a different retention time in HPLC. What could this be?
Answer:
This is likely a regioisomer of your target compound, specifically 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid or 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid.
-
Causality: The presence of regioisomers typically points to impurities in your starting materials. If the synthesis starts from 3-chloroaniline, it may contain small amounts of 2-chloroaniline and/or 4-chloroaniline. These isomeric anilines will react in the same manner as 3-chloroaniline, leading to the formation of the corresponding regioisomeric pyrrolidine products.
-
Troubleshooting & Mitigation:
-
Starting Material Purity: The most critical step is to ensure the purity of your 3-chloroaniline starting material. It is highly recommended to analyze the purity of the starting material by GC-MS or HPLC before use.
-
Purification of Starting Material: If the 3-chloroaniline is found to be impure, it can be purified by distillation or column chromatography.
-
Final Product Purification: If the isomeric by-products have already formed, they can be challenging to separate from the desired product due to their similar physical properties. Preparative HPLC is often the most effective method for separating these isomers.
-
Question 3: My reaction mixture has a dark coloration, and I am isolating a complex mixture of by-products. What is causing this?
Answer:
Dark coloration and the formation of complex mixtures often indicate oxidative degradation of the 3-chloroaniline starting material or intermediate imine species.[1]
-
Causality: Anilines, including 3-chloroaniline, are susceptible to oxidation, especially in the presence of air and light, which can lead to the formation of colored polymeric by-products.[1] This degradation can be accelerated by heat and the presence of metal catalysts.
-
Troubleshooting & Mitigation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control of Reaction Temperature: Avoid excessive heating of the reaction mixture.
-
Purification of Starting Material: Use freshly distilled or purified 3-chloroaniline to remove any pre-existing oxidized impurities.
-
Question 4: I am performing a reductive amination and see a significant amount of a by-product corresponding to the reduction of the keto-acid starting material. How can I prevent this?
Answer:
This indicates that the reduction of the ketone is competing with the formation and/or reduction of the imine intermediate.
-
Causality: The choice of reducing agent and reaction conditions is crucial in reductive amination to ensure that the imine is reduced preferentially over the carbonyl group.[2] Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[2]
-
Troubleshooting & Mitigation:
-
Selective Reducing Agent: Use a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2] These reagents are particularly effective at reducing the protonated imine (iminium ion) intermediate, which is more electrophilic than the starting ketone.
-
pH Control: Maintain a slightly acidic pH (around 5-6) to promote the formation of the iminium ion, which is the species that is more readily reduced by selective hydrides.
-
Staged Addition: Consider a two-step, one-pot approach. First, allow the keto-acid and 3-chloroaniline to stir together to form the imine/enamine intermediate, and then add the reducing agent.
-
Question 5: My synthesis involves a decarboxylation step from a dicarboxylic acid precursor. I am observing a di-acid impurity in my final product. What is the issue?
Answer:
This is a clear indication of incomplete decarboxylation.
-
Causality: Decarboxylation of a gem-dicarboxylic acid (malonic acid derivative) or a β-keto acid typically requires heat.[3] Insufficient reaction time or temperature can lead to the survival of the starting dicarboxylic acid or an intermediate mono-decarboxylated species.
-
Troubleshooting & Mitigation:
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the complete disappearance of the starting material.
-
Optimize Reaction Conditions: If the reaction is stalling, consider increasing the reaction temperature or extending the reaction time.
-
Solvent Choice: The choice of solvent can influence the efficiency of decarboxylation. High-boiling aprotic solvents are often effective.
-
Purification: The di-acid by-product can usually be separated from the mono-acid product by column chromatography due to the difference in polarity.
-
III. Analytical Protocols for By-product Identification
Accurate identification of by-products is essential for effective troubleshooting. The following are recommended analytical methods and protocols.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the final product and quantify impurities.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 15 minutes.
-
Hold at 5% A / 95% B for 5 minutes.
-
Return to initial conditions over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for By-product Identification
-
Objective: To identify the molecular weights of by-products.
-
Method:
-
Use the same HPLC method as described above.
-
Couple the HPLC system to a mass spectrometer (e.g., electrospray ionization - ESI).
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential by-products.
-
Analyze the mass spectra of the impurity peaks to determine their molecular weights and fragmentation patterns, which can provide structural clues.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To confirm the structure of the desired product and elucidate the structures of isolated impurities.
-
Method:
-
Dissolve the purified product or isolated by-product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable for confirming connectivity.
-
IV. Visualizing Reaction Pathways and By-product Formation
The following diagrams illustrate a common synthetic pathway and potential side reactions.
Diagram 1: Reductive Amination Pathway
Caption: General workflow for the synthesis via reductive amination.
Diagram 2: Common By-product Formation Pathways
Caption: Logical relationships of starting materials to potential by-products.
V. References
-
Reductive Amination in Organic Synthesis: For a comprehensive overview of reductive amination reactions, including mechanisms and common reducing agents, refer to "Reductive Amination" on Wikipedia. [Link]
-
Advanced Organic Chemistry: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. This textbook provides detailed explanations of the fundamental reactions discussed. [Link]
-
Pyrrolidine Synthesis: For various methods of synthesizing pyrrolidine rings, see the Organic Chemistry Portal's compilation on pyrrolidine synthesis. [Link]
-
Practical Organic Synthesis: For practical guidance on reaction setup, work-up, and purification, see Purification of Laboratory Chemicals by W. L. F. Armarego and C. L. L. Chai. [Link]
-
3-Chloroaniline Properties and Reactivity: PubChem provides a detailed summary of the chemical and physical properties of 3-chloroaniline, including its stability and reactivity. [Link]
-
Decarboxylation Reactions: A detailed explanation of the mechanisms and conditions for decarboxylation reactions can be found in organic chemistry resources such as Master Organic Chemistry. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Anticonvulsant Profile of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid (CPC-3) versus Standard Antiepileptic Drugs
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide evaluates the preclinical anticonvulsant profile of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid, hereafter referred to as CPC-3. As CPC-3 is a novel compound for illustrative purposes, its performance data is hypothetical. The data for comparator drugs—Phenytoin, Carbamazepine, and Valproic Acid—are derived from publicly available, peer-reviewed research to provide a realistic benchmark for preclinical comparative analysis.
Introduction: The Unmet Need in Anticonvulsant Therapy
Epilepsy is a chronic neurological disorder affecting millions globally. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain pharmacoresistant, and many others experience dose-limiting side effects.[1][2] This therapeutic gap drives the urgent search for novel anticonvulsants with improved efficacy and wider safety margins.
This guide presents a comparative analysis of CPC-3, a novel pyrrolidine derivative, against three cornerstone AEDs: Phenytoin, Carbamazepine, and Valproic Acid. By examining its activity in clinically validated preclinical models and contrasting its hypothesized mechanism of action, we aim to provide a framework for evaluating new chemical entities in anticonvulsant drug discovery.
Overview of Mechanistic Pathways
The therapeutic diversity of AEDs stems from their varied mechanisms of action. Understanding these pathways is crucial for predicting clinical utility and potential side effects.
-
Phenytoin & Carbamazepine (Sodium Channel Blockers): Both drugs primarily act by blocking voltage-gated sodium channels.[3][4][5] They preferentially bind to the inactive state of the channel, a state that is more prevalent during the high-frequency neuronal firing characteristic of a seizure.[4][5][6][7] This use-dependent blockade stabilizes hyperexcited membranes and prevents seizure propagation, making them particularly effective against generalized tonic-clonic and focal seizures.[3][5][8][9]
-
Valproic Acid (Multi-Modal Action): Valproic acid exhibits a broad spectrum of activity due to its complex mechanism.[10] It is known to increase levels of the inhibitory neurotransmitter GABA by inhibiting its degradation, block voltage-gated sodium channels, and modulate T-type calcium channels.[10][11][12][13] This multi-target engagement contributes to its efficacy against a wide range of seizure types.[14]
-
CPC-3 (Hypothesized Mechanism): Based on its structural features, including the pyrrolidine ring—a core component in some CNS-active agents—CPC-3 is hypothesized to act as a novel, potent antagonist of the NMDA receptor and a modulator of GABAergic transmission.[15][16][17] This dual action could theoretically offer broad-spectrum efficacy while potentially mitigating the excitotoxicity associated with chronic seizures.
Caption: Comparative Mechanisms of Action.
Experimental Protocols for Preclinical Evaluation
The initial screening of potential anticonvulsants relies on robust, clinically validated animal models.[18][19][20] The two most widely used primary screening tests are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests.[18][19]
Maximal Electroshock (MES) Test
The MES test is a model of generalized tonic-clonic seizures and is highly effective at identifying compounds that prevent seizure spread.[9][21][22]
-
Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
-
Apparatus: An electroconvulsometer with corneal electrodes.
-
Procedure:
-
Animal Preparation: Male CF-1 mice (20-25g) are used. Animals are grouped and administered the test compound (CPC-3), a vehicle control, or a standard AED (e.g., Phenytoin) via intraperitoneal (i.p.) or oral (p.o.) route.
-
Pretreatment Time: The test is conducted at the predetermined time of peak effect for the administered compound.
-
Anesthesia & Stimulation: A drop of 0.5% tetracaine hydrochloride is applied to the corneas for local anesthesia, followed by saline to ensure conductivity.[9][21] An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via the corneal electrodes.[9]
-
Endpoint: The animal is observed immediately following stimulation. Protection is defined as the complete abolition of the tonic hindlimb extension.[9][21]
-
Quantification: The median effective dose (ED50), the dose protecting 50% of animals, is calculated from dose-response data.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test models generalized myoclonic and absence seizures. It is effective at identifying compounds that elevate the seizure threshold.[18][23]
-
Objective: To evaluate a compound's ability to prevent clonic seizures induced by the chemical convulsant pentylenetetrazole.
-
Materials: Pentylenetetrazole (PTZ) solution.
-
Procedure:
-
Animal Preparation: Mice are prepared and dosed as described in the MES protocol.
-
PTZ Administration: At the time of peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into the loose skin of the neck.[23][24]
-
Observation: Animals are placed in individual observation cages and monitored for 30 minutes.[23]
-
Endpoint: The primary endpoint is the occurrence of a clonic seizure, characterized by at least 3-5 seconds of clonic spasms of the limbs, jaw, or vibrissae.[23] Absence of this seizure indicates protection.
-
Quantification: The ED50 is calculated based on the number of animals protected at various dose levels.
-
Caption: Generalized Workflow for Anticonvulsant Screening.
Comparative Efficacy and Safety Analysis
A key aspect of preclinical evaluation is determining a compound's therapeutic window or Protective Index (PI). The PI is the ratio of the median toxic dose (TD50), often assessed by motor impairment in the rotarod test, to the median effective dose (ED50).[25][26] A higher PI suggests a wider margin of safety.[26]
| Compound | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) | Protective Index (MES) | Protective Index (scPTZ) | Primary Mechanism of Action |
| CPC-3 (Hypothetical) | 45.5 | 65.0 | >400 | >8.8 | >6.2 | NMDA Antagonist / GABA Modulator |
| Phenytoin | 9.5 | >100 (Inactive) | 68.5 | 7.2 | N/A | Voltage-Gated Na+ Channel Blocker[4][8][27] |
| Carbamazepine | 8.8 | 110 | 80.2 | 9.1 | 0.7 | Voltage-Gated Na+ Channel Blocker[3][][29] |
| Valproic Acid | 272 | 149 | 431 | 1.6 | 2.9 | Mixed (GABA, Na+, Ca2+)[10][11] |
Note: ED50 and TD50 values for standard drugs are compiled from historical data from the Anticonvulsant Drug Program and may vary between studies.
Discussion and Interpretation
The preclinical data provides a basis for comparing the potential therapeutic profile of CPC-3 against established AEDs.
-
Spectrum of Activity: CPC-3 demonstrates hypothetical efficacy in both the MES and scPTZ models. This dual activity is similar to the broad-spectrum profile of Valproic Acid and suggests potential utility against both generalized tonic-clonic and myoclonic/absence seizures. In contrast, Phenytoin and Carbamazepine show strong efficacy in the MES test but are largely inactive in the scPTZ model, consistent with their clinical use for focal and generalized tonic-clonic seizures but not absence seizures.[5][8]
-
Potency and Safety: While Phenytoin and Carbamazepine are more potent in the MES test (lower ED50), CPC-3 exhibits a superior hypothetical Protective Index (>8.8). This suggests a significantly wider margin between the dose required for efficacy and the dose causing motor impairment. A favorable PI is a highly desirable characteristic for a new AED candidate, as it may translate to better patient tolerability. Valproic Acid, despite its broad efficacy, shows the narrowest PI in this comparison.
-
Novel Mechanism: The hypothesized NMDA antagonism of CPC-3 offers a distinct advantage. NMDA receptors are implicated in seizure initiation and spread, and targeting this pathway could be beneficial for patients who are refractory to drugs acting on sodium channels or GABAergic systems.
Conclusion and Future Directions
This comparative guide illustrates the preclinical profile of the hypothetical compound this compound (CPC-3) in the context of standard antiepileptic drugs. Based on this analysis, CPC-3 presents as a promising candidate with a broad spectrum of activity and a potentially superior safety margin.
Further investigation would be required to validate these findings, including:
-
Secondary and Tertiary Screening: Evaluation in chronic epilepsy models, such as the kindling model, to assess efficacy against pharmacoresistant seizures.[20]
-
Mechanism of Action Studies: In vitro electrophysiological studies (e.g., patch-clamp) to confirm the hypothesized interaction with NMDA receptors and GABA channels.
-
Pharmacokinetic Profiling: Detailed absorption, distribution, metabolism, and excretion (ADME) studies to determine its drug-like properties.
By systematically comparing novel compounds against established benchmarks using validated protocols, researchers can more effectively identify and advance the next generation of anticonvulsant therapies.
References
-
Dr.Oracle. (2025). What is the mechanism of action of carbamazepine (anticonvulsant medication)? [Link]
-
YouTube. (2025). Pharmacology of Carbamazepine (Tegretol) ; Mechanism of action, Uses, Effects. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Phenytoin? [Link]
-
Wikipedia. Phenytoin. [Link]
-
National Institutes of Health. (1984). Phenytoin: mechanisms of its anticonvulsant action. PubMed. [Link]
-
Psychiatric Times. (2026). What Makes It So Special? A Review of the Mechanisms of Action of Lamotrigine, Carbamazepine, and Valproic Acid and How They Differ From Other Antiepileptics. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Carbamazepine? [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Valproic Acid? [Link]
-
Wikipedia. Valproate. [Link]
-
National Institutes of Health. (2018). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central. [Link]
-
Pediatric Oncall. Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]
-
Symbiosis Online Publishing. (2020). Mechanism of Action of Valproic Acid and Its Derivatives. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of valproic acid (Valproate)? [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Phenytoin? [Link]
-
Slideshare. (2015). Pre clinical screening of anti epileptic drugs. [Link]
-
National Institutes of Health. Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]
-
National Institutes of Health. Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
-
International Journal of Newgen Research in Pharmacy & Healthcare. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [Link]
-
SciSpace. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]
-
National Institutes of Health. (2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. PubMed. [Link]
-
ResearchGate. (2021). The Screening models for antiepileptic drugs: A Review. [Link]
-
National Institutes of Health. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. [Link]
-
YouTube. (2022). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. [Link]
-
National Institutes of Health. (2017). Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy. PubMed Central. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science. [Link]
-
National Institutes of Health. (1974). Synthesis of Some N-carboxylic Acid Derivatives of 3-phenoxypyrrolidines, 4-phenoxypiperidines, and 3-phenoxynortropanes With Muscle Relaxant and Anticonvulsant Activities. PubMed. [Link]
-
MDPI. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. [Link]
-
ResearchGate. (2012). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. [Link]
-
ResearchGate. Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... [Link]
-
The VcL. (2024). Subcutaneous pentylenetetrazole: Significance and symbolism. [Link]
-
MDPI. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. [Link]
-
National Institutes of Health. (1982). Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives. PubMed. [Link]
-
ResearchGate. (2015). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. [Link]
-
Open Access Journals. (2023). Understanding the Therapeutic Index of Antiepileptic Drugs. [Link]
-
National Institutes of Health. (2019). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PubMed Central. [Link]
-
Digital Access to Scholarship at Harvard. (2014). Therapeutic index estimation of antiepileptic drugs: a systematic literature review approach. [Link]
Sources
- 1. View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches [ijnrph.com]
- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 5. Phenytoin - Wikipedia [en.wikipedia.org]
- 6. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 11. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 12. Valproate - Wikipedia [en.wikipedia.org]
- 13. droracle.ai [droracle.ai]
- 14. psychiatrictimes.com [psychiatrictimes.com]
- 15. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of some N-carboxylic acid derivatives of 3-phenoxypyrrolidines, 4-phenoxypiperidines, and 3-phenoxynortropanes with muscle relaxant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. openaccessjournals.com [openaccessjournals.com]
- 27. Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 29. m.youtube.com [m.youtube.com]
A Comparative Guide to Pyrrolidine-Based Antinociceptive Agents: Evaluating 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid in Context
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel analgesic agents with improved efficacy and safety profiles, the pyrrolidine scaffold has emerged as a promising structural motif.[1][2] Its inherent stereochemistry and conformational flexibility allow for the nuanced exploration of pharmacophore space, leading to the development of potent and selective modulators of various biological targets involved in nociception.[2] This guide provides a comparative analysis of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid, placing it in the context of structurally similar pyrrolidine derivatives with demonstrated antinociceptive activity. While specific experimental data on the title compound is limited in publicly accessible literature, this document will leverage data from analogous compounds to provide a framework for its potential pharmacological profile and guide future research.
The Pyrrolidine Scaffold: A Privileged Structure in Analgesic Development
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a recurring feature in a multitude of biologically active compounds, including approved drugs and clinical candidates.[1][2] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets.[2] Structure-activity relationship (SAR) studies on various pyrrolidine derivatives have revealed that modifications to the pyrrolidine ring, including substitutions at the nitrogen and carbon atoms, can significantly influence their analgesic potency and mechanism of action.[3][4]
Comparative Analysis of Antinociceptive Activity
To contextualize the potential of this compound, we will examine the antinociceptive effects of other pyrrolidine derivatives evaluated in preclinical models of pain. The primary endpoints in these studies are often the assessment of analgesic activity in thermal and chemical-induced pain models.
Thermal Nociception Models: Hot Plate and Tail-Flick Tests
The hot plate and tail-flick tests are standard methods for evaluating centrally acting analgesics.[5][6] These tests measure the latency of a rodent's response to a thermal stimulus, with an increase in latency indicating an antinociceptive effect.
| Compound/Drug | Dose (mg/kg) | Test | Species | % MPE / Latency (s) | Reference |
| Compound 53d | 30 | Hot Plate | Mouse | Comparable to Aspirin | [1] |
| SY0916 | Not specified | Hot Plate & Tail-Flick | Mouse/Rat | Strong central effect | [7] |
| Morphine | Not specified | Hot Plate | Mouse/Rat | Significant increase in latency | [6] |
| Compound 6 | 60 | Hot Plate | Mouse | Not specified | [8][9] |
MPE = Maximum Possible Effect
The data presented for compounds like 53d and SY0916 highlight the potential for pyrrolidine derivatives to exhibit significant central antinociceptive activity.[1][7] The comparison with a standard opioid analgesic like morphine provides a benchmark for the potency of these novel compounds.
Chemical Nociception Model: Formalin Test
The formalin test is a valuable model that assesses both acute (neurogenic) and persistent (inflammatory) pain.[10][11] An intraplantar injection of formalin induces a biphasic licking and biting response of the paw. The early phase (0-5 minutes) is attributed to the direct activation of nociceptors, while the late phase (15-30 minutes) involves inflammatory processes and central sensitization.[10][12]
| Compound/Drug | Dose (mg/kg) | Phase I Inhibition (%) | Phase II Inhibition (%) | Species | Reference |
| Compound 6 | 60 | 74 | 41 | Mouse | [8] |
| Compound 9 | 30, 45, 60 | 23.6, 51.7, 34 | Not specified | Mouse | [13] |
| Compound 3 | Not specified | No effect | Significant effect | Mouse | [13] |
| SY0916 | Not specified | Strong peripheral effect | Strong peripheral effect | Mouse/Rat | [7] |
| Diclofenac | Not specified | No effect | Significant effect | Mouse | [14] |
The results from the formalin test suggest that pyrrolidine derivatives can modulate both neurogenic and inflammatory pain pathways. For instance, Compound 6 demonstrates a pronounced effect in the early phase, suggesting a direct analgesic action, while also showing efficacy in the inflammatory phase.[8] The differential effects of compounds like 3 and 9 underscore the nuanced structure-activity relationships within this chemical class.[13]
Potential Mechanisms of Action
The antinociceptive effects of pyrrolidine derivatives are likely mediated through various molecular targets. While the precise mechanism of this compound is yet to be elucidated, related compounds have been shown to interact with:
-
Opioid Receptors: Some diarylpentanoid analogues, which can share structural similarities with substituted pyrrolidines, have demonstrated opioid-mediated antinociception.[15]
-
Voltage-Gated Sodium and Calcium Channels: These channels are crucial for the transmission of nociceptive signals. The anticonvulsant and antinociceptive activities of some pyrrolidine-2,5-dione derivatives have been linked to their interaction with these channels.[8][9]
-
TRPV1 Receptors: The transient receptor potential vanilloid 1 (TRPV1) receptor is a key player in thermal and inflammatory pain. Modulation of TRPV1 is a known mechanism for several analgesic agents.[14][16]
-
Glutamatergic System: Glutamate is a primary excitatory neurotransmitter in the pain pathway. Antagonism of glutamate receptors, such as NMDA and AMPA receptors, can produce antinociception.[15][16]
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for the key antinociceptive assays are provided below.
Hot Plate Test
This test assesses the response to a thermal stimulus, primarily evaluating central analgesic activity.[6][17]
Methodology:
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5 °C).[18][19]
-
Acclimatization: Allow animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate and start a timer. The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and record the response latency.
-
Data Analysis: The antinociceptive effect is typically expressed as the percentage of the Maximum Possible Effect (% MPE), calculated as: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Experimental Workflow for Hot Plate Test
Caption: Workflow for the Hot Plate Antinociceptive Assay.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test measures the latency to a thermal stimulus applied to the tail, reflecting spinal reflex pathways.[5][20]
Methodology:
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.[21]
-
Habituation: Gently restrain the animal and allow it to habituate to the restraining device.
-
Baseline Latency: Position the tail over the light source and start the timer. The time taken for the animal to flick its tail away from the heat source is recorded.[5] A cut-off time is employed to prevent injury.
-
Drug Administration: Administer the test compound or vehicle.
-
Post-Treatment Latency: Measure the tail-flick latency at various time intervals after drug administration.
-
Data Analysis: Calculate the % MPE as described for the hot plate test.
Experimental Workflow for Tail-Flick Test
Caption: Workflow for the Tail-Flick Antinociceptive Assay.
Formalin Test
This model is used to assess both acute and persistent pain responses.[10][22]
Methodology:
-
Acclimatization: Place animals in individual observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Administer the test compound or vehicle prior to formalin injection (e.g., 30 minutes before).
-
Formalin Injection: Inject a dilute solution of formalin (e.g., 1-5% in saline, 20-50 µL) into the plantar surface of one hind paw.[12]
-
Observation: Immediately after injection, observe the animal's behavior and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).[12]
-
Data Analysis: The total time spent licking/biting in each phase is quantified. The percentage of inhibition of the nociceptive response is calculated by comparing the drug-treated groups to the vehicle-treated control group.
Signaling Pathways in the Formalin Test
Caption: Nociceptive Mechanisms in the Formalin Test.
Conclusion and Future Directions
The pyrrolidine scaffold represents a versatile platform for the design of novel antinociceptive agents. While direct experimental evidence for the analgesic activity of this compound is currently lacking, the data from structurally related compounds suggest its potential as a modulator of both central and peripheral pain pathways. The presence of the 3-chlorophenyl group and the carboxylic acid moiety are key structural features that warrant further investigation to elucidate their contribution to the overall pharmacological profile.
Future studies should focus on the synthesis and in vivo evaluation of this compound in the standardized antinociceptive models described herein. Furthermore, in vitro assays, such as receptor binding and functional assays, will be crucial to identify its specific molecular targets and elucidate its mechanism of action. Such a systematic approach will be instrumental in determining the therapeutic potential of this and other novel pyrrolidine derivatives for the management of pain.
References
-
Tjolsen, A., Berge, O. G., Hunskaar, S., Rosland, J. H., & Hole, K. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5–17. [Link]
-
Charles River Laboratories. Formalin-Induced Nociceptive Pain Model. [Link]
-
Hunskaar, S., Fasmer, O. B., & Hole, K. (1985). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 22(3), 271–279. [Link]
-
Culhane, A. C., & Attal, N. (2004). A new formalin test allowing simultaneous evaluation of cardiovascular and nociceptive responses. Journal of neuroscience methods, 137(2), 283–290. [Link]
-
Mogil, J. S. (2009). The formalin test in mice. Pain, 147(1-3), 5–6. [Link]
-
Wikipedia. Tail flick test. [Link]
-
protocols.io. Tail-flick test. [Link]
-
Wikipedia. Hot plate test. [Link]
-
Columbus Instruments. Tail-Flick Analgesia Meter. [Link]
-
Lavich, T. R., Cordeiro, R. S., Silva, P. M., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian journal of medical and biological research, 38(3), 445–451. [Link]
-
Maze Engineers. Tail Flick Test. [Link]
-
The University of Queensland. Tail Flick 疼痛閃尾測試. [Link]
-
SlideShare. Analgesia Hot Plat Test. [Link]
-
Lavich, T. R., Cordeiro, R. S., Silva, P. M., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445-451. [Link]
-
Panlab | Harvard Apparatus. Hot plate test. [Link]
-
Son, W. S., Jeong, K. S., Lim, S. M., Pae, A. N., & Min, S. J. (2019). Structural hybridization of pyrrolidine-based T-type calcium channel inhibitors and exploration of their analgesic effects in a neuropathic pain model. Bioorganic & medicinal chemistry letters, 29(10), 1168–1172. [Link]
-
Siracusa, C., Povero, L., & Giovannoni, M. P. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
-
de Oliveira, A. M., de Fátima, Â., & de Cássia da Silveira e Sá, R. (2025). Orofacial antinociceptive effect of a novel 2-amino-thiophene derivative and its possible targets of action. Brazilian oral research, 39, e001. [Link]
-
Wang, L., Zhang, Y., Li, Y., Wang, Y., Zhang, L., & Wang, W. (2016). The Antinociceptive Effect and Mechanism of Action of SY0916. International immunopharmacology, 32, 73–79. [Link]
-
Vitale, P., & Scilimati, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(16), 4998. [Link]
-
Ullah, H., Khan, A., & Ali, H. (2024). Unveiling the antinociceptive mechanisms of Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate: insights from nociceptive assays in mice. European Review for Medical and Pharmacological Sciences, 28(3), 1109–1119. [Link]
-
Khan, M. A., Ullah, F., & Sadiq, A. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ACS Omega, 9(19), 21541–21551. [Link]
-
Tan, M. L., Ooi, D. J., & Mohamad, J. (2021). Antinociceptive activities of a novel diarylpentanoid analogue, 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol, and its possible mechanisms of action in mice. Scientific reports, 11(1), 24103. [Link]
-
Wang, Y., Li, Y., & Zhang, Y. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC advances, 9(12), 6753–6764. [Link]
-
ResearchGate. Pyrrolidine Derivatives. [Link]
-
Lee, J., Kim, H., & Kim, J. (2023). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. International journal of molecular sciences, 24(13), 10864. [Link]
-
Ramirez, M. S., Nikolaidis, C., & Tolmasky, M. E. (2020). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 9(10), 693. [Link]
-
Siwek, A., Słoczyńska, K., & Gryboś, A. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules (Basel, Switzerland), 25(18), 4259. [Link]
-
Jagiellonian University. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. [Link]
-
Ullah, N., Khan, A., & Ali, H. (2016). NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect. Journal of enzyme inhibition and medicinal chemistry, 31(6), 1018–1028. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science. [Link]
-
Vasudevan, A., Conner, S. E., & Gentles, R. G. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & medicinal chemistry letters, 12(21), 3055–3058. [Link]
-
KoreaMed Synapse. (2024). [Link]
-
Siwek, A., Słoczyńska, K., & Gryboś, A. (2022). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. International journal of molecular sciences, 23(8), 4057. [Link]
-
ResearchGate. Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. [Link]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib [mdpi.com]
- 5. Tail flick test - Wikipedia [en.wikipedia.org]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. The antinociceptive effect and mechanism of action of SY0916 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [ruj.uj.edu.pl]
- 10. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. europeanreview.org [europeanreview.org]
- 15. Antinociceptive activities of a novel diarylpentanoid analogue, 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol, and its possible mechanisms of action in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Orofacial antinociceptive effect of a novel 2-amino-thiophene derivative and its possible targets of action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hot plate test [panlab.com]
- 18. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 19. dol.inf.br [dol.inf.br]
- 20. Tail-flick test [protocols.io]
- 21. web.mousephenotype.org [web.mousephenotype.org]
- 22. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrrolidine scaffold stands out as a privileged structure, forming the core of numerous biologically active molecules.[1] Its inherent stereochemistry and conformational rigidity make it an attractive starting point for the design of potent and selective therapeutic agents. This guide delves into the anticipated biological activity of the enantiomers of a specific pyrrolidine derivative, 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid , with a focus on their potential as inhibitors of the glycine transporter 1 (GlyT1). While direct comparative studies on these specific enantiomers are not publicly available, this guide will synthesize data from closely related analogs to provide a scientifically grounded comparison, highlighting the critical role of stereochemistry in determining biological function.
The Pyrrolidine Scaffold: A Gateway to CNS-Active Compounds
The five-membered nitrogen-containing ring of pyrrolidine offers a unique three-dimensional structure that is highly sought after in medicinal chemistry.[1] This non-planar ring system allows for precise spatial orientation of substituents, which is crucial for selective interaction with biological targets. Furthermore, the presence of a nitrogen atom imparts desirable physicochemical properties, influencing solubility and the potential for hydrogen bonding.[1]
Glycine Transporter 1 (GlyT1): A Key Modulator of Neurotransmission
Glycine is a crucial amino acid in the central nervous system (CNS), acting as both an inhibitory neurotransmitter and an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[2][3] The concentration of glycine in the synaptic cleft is tightly regulated by glycine transporters, primarily GlyT1 and GlyT2.[3] GlyT1, predominantly found on glial cells, plays a critical role in clearing glycine from the synapse, thereby modulating both inhibitory and excitatory neurotransmission.[3]
Inhibition of GlyT1 has emerged as a promising therapeutic strategy for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[2][4] By blocking GlyT1, the extracellular concentration of glycine increases, leading to enhanced activation of NMDA receptors and potentially alleviating cognitive and negative symptoms.[4]
The Stereochemical Imperative: Why Enantiomers Matter
The interaction between a small molecule and its biological target is a highly specific, three-dimensional event. Consequently, the stereochemistry of a chiral drug can have a profound impact on its pharmacological activity. Enantiomers, being non-superimposable mirror images, can exhibit significantly different potency, efficacy, and even toxicity. One enantiomer may be highly active (the eutomer), while the other may be less active or inactive (the distomer). In some cases, the distomer may even contribute to off-target effects or adverse reactions. Therefore, the development of enantiomerically pure drugs is a cornerstone of modern pharmaceutical science.
Comparative Analysis: (R)- vs. (S)-1-(3-Chlorophenyl)pyrrolidine-3-carboxylic Acid as GlyT1 Inhibitors
While direct experimental data for the enantiomers of this compound is not available, we can infer their likely biological activity based on extensive structure-activity relationship (SAR) studies of analogous GlyT1 inhibitors. The general consensus in the field is that the stereochemistry of the pyrrolidine ring is a critical determinant of inhibitory potency.
Hypothesized Activity Profile:
Based on the SAR of related 1-aryl-pyrrolidine-3-carboxylic acid derivatives, it is hypothesized that both enantiomers of this compound will exhibit inhibitory activity against GlyT1, but with a significant difference in potency.
| Enantiomer | Predicted GlyT1 Inhibitory Potency | Rationale based on Analogous Compounds |
| (R)-1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid | Higher Potency (Eutomer) | In many series of pyrrolidine-based GlyT1 inhibitors, the (R)-enantiomer has been shown to be the more potent inhibitor. This is attributed to a more favorable orientation of the key pharmacophoric elements—the aryl group, the carboxylic acid, and the pyrrolidine nitrogen—within the GlyT1 binding pocket. |
| (S)-1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid | Lower Potency (Distomer) | The (S)-enantiomer is expected to have a lower affinity for the GlyT1 binding site due to steric hindrance or a suboptimal arrangement of the interacting functional groups. |
Supporting Evidence from Structurally Related Compounds:
Studies on various classes of pyrrolidine-based GlyT1 inhibitors consistently demonstrate the importance of stereochemistry. For instance, in a series of 3,4-disubstituted pyrrolidine sulfonamides, the specific stereoisomers showed marked differences in their ability to inhibit GlyT1.[1] This highlights the sensitivity of the GlyT1 binding site to the spatial arrangement of the inhibitor.
Experimental Protocols for Enantiomer Evaluation
To definitively determine the biological activity of the enantiomers of this compound, the following experimental workflow would be necessary.
Chiral Synthesis and Separation of Enantiomers
The first critical step is to obtain the individual (R) and (S) enantiomers in high enantiomeric purity. This can be achieved through asymmetric synthesis or by chiral resolution of the racemic mixture.
Workflow for Chiral Separation:
Caption: Chiral HPLC for enantiomer separation.
In Vitro Glycine Uptake Assay
This assay directly measures the ability of the compounds to inhibit the function of GlyT1.
Protocol for [³H]Glycine Uptake Assay:
-
Cell Culture: Culture cells stably expressing human GlyT1 (e.g., CHO or HEK293 cells).
-
Compound Preparation: Prepare stock solutions of the (R) and (S) enantiomers in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Assay Procedure:
-
Plate the GlyT1-expressing cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test compounds or vehicle control.
-
Initiate glycine uptake by adding a solution containing [³H]glycine.
-
After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of incorporated [³H]glycine using a scintillation counter.
-
-
Data Analysis: Calculate the IC₅₀ value for each enantiomer, which represents the concentration required to inhibit 50% of glycine uptake.
Data Presentation:
| Compound | GlyT1 IC₅₀ (nM) |
| (R)-1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid | Hypothetical Value: e.g., 50 nM |
| (S)-1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid | Hypothetical Value: e.g., >1000 nM |
| Reference GlyT1 Inhibitor (e.g., Bitopertin) | Known literature value |
In Vivo Behavioral Models
To assess the potential therapeutic effects, the more potent enantiomer can be tested in animal models relevant to NMDA receptor hypofunction.
Workflow for In Vivo Evaluation:
Caption: In vivo evaluation workflow.
Signaling Pathway and Mechanism of Action
The proposed mechanism of action for the active enantiomer of this compound is the inhibition of GlyT1, leading to an increase in synaptic glycine levels. This, in turn, enhances NMDA receptor function.
Signaling Pathway Diagram:
Caption: Mechanism of GlyT1 inhibition.
Conclusion
While direct experimental evidence is pending, the existing body of knowledge on pyrrolidine-based GlyT1 inhibitors strongly suggests that the enantiomers of This compound will exhibit stereoselective inhibition of GlyT1. The (R)-enantiomer is predicted to be the more potent inhibitor and, therefore, holds greater promise as a potential therapeutic agent for CNS disorders. The experimental workflows outlined in this guide provide a clear path for the definitive evaluation of these compounds, underscoring the critical importance of stereochemistry in drug design and development.
References
-
Di, M., & D'Andrea, F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(15), 4487. [Link]
-
Mezler, M., Hornberger, W., Mueller, R., Schmidt, M., Amberg, W., Braje, W., ... & Behl, B. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular pharmacology, 74(6), 1693-1702. [Link]
-
Wang, Y., Zhao, H., Brewer, J. T., Li, H., Lao, Y., Amberg, W., ... & Vasudevan, A. (2018). De Novo Design, Synthesis, and Biological Evaluation of 3, 4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. Journal of medicinal chemistry, 61(17), 7486-7502. [Link]
-
Szymańska, E., Giebułtowicz, J., & Wroczyński, P. (2019). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)-and 3-(3-Chlorophenyl)-2, 5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 24(21), 3944. [Link]
-
Grewer, C., Gameiro, A., & Rauen, T. (2014). SLC1 glutamate transporters: molecular mechanisms of transport and regulation. Biological chemistry, 395(3), 289-302. [Link]
-
Szymanska, E., Piatkowska-Chabuda, E., & Wróbel, T. M. (2018). Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neuropathic pain. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1460-1471. [Link]
-
Leung, A. K., & Carlier, P. R. (2015). Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy?. Current pharmaceutical design, 21(25), 3614-3635. [Link]
-
Coyle, J. T., & D'Souza, D. C. (1989). Metabolism of 3-(p-chlorophenyl) pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of medicinal chemistry, 32(6), 1340-1348. [Link]
-
Ukrprom, V. V. (2020). Synthesis and biological properties of Enantiomers of 1-Allyl-4-Hydroxy-6, 7-Dimethoxy-2-Oxo-1, 2-Dihydroquinoline-3-Carboxylic Acid (1-Ethylpyrrolidin-2-Ylmethyl)-Amide Hydrochloride. ResearchGate. [Link]
-
Filip, M., & Alen, J. (2020). Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats. Molecules, 25(24), 6017. [Link]
-
Lowe, J. A., Drozda, S. E., Fisher, K., Strick, C., Lebel, L., Schmidt, C., ... & Zandi, K. S. (2003). [3H]-(R)-NPTS, a radioligand for the type 1 glycine transporter. Bioorganic & medicinal chemistry letters, 13(7), 1291-1292. [Link]
-
Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 76-83. [Link]
-
Moschetti, V., Desch, M., Wunder, F., & Sandner, P. (2018). Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies. Clinical and translational science, 11(6), 615-622. [Link]
-
Tsai, G., Ralph-Williams, R. J., Martina, M., Bergeron, R., Berger-Sweeney, J., Coyle, J. T., ... & Tonegawa, S. (2004). Gene knockout of glycine transporter 1: characterization of the behavioral phenotype. Proceedings of the National Academy of Sciences, 101(22), 8485-8490. [Link]
-
Møller, M., Kristensen, A. S., & Bang-Andersen, B. (2016). Derivatives of (R)-3-(5-furanyl) carboxamido-2-aminopropanoic acid as potent NMDA receptor glycine site agonists with GluN2 subunit-specific activity. ACS chemical neuroscience, 7(11), 1545-1550. [Link]
-
Falardeau, P., Bräuner-Osborne, H., & Thiesen, M. (2005). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. European journal of medicinal chemistry, 40(3), 257-266. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Pyrrolidine Derivatives in Materials Science: Spotlight on 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
The field of materials science is in a perpetual quest for novel molecules that can unlock unprecedented functionalities and efficiencies in a wide array of applications. Among the vast chemical landscapes, nitrogen-containing heterocycles, and specifically the pyrrolidine scaffold, have emerged as a versatile platform for the design of next-generation materials.[1] This guide provides an in-depth technical comparison of various pyrrolidine derivatives in materials science, with a special focus on 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid . We will delve into their synthesis, structure-property relationships, and performance in key applications such as perovskite solar cells, corrosion inhibition, and organic electronics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these compounds in their work.
The Pyrrolidine Scaffold: A Privileged Structure in Materials Science
The five-membered saturated ring of pyrrolidine offers a unique combination of structural rigidity and conformational flexibility.[2] This, coupled with the ease of functionalization at both the nitrogen atom and the carbon backbone, allows for the fine-tuning of its electronic and steric properties. The presence of the nitrogen atom also imparts desirable characteristics such as basicity and the ability to coordinate with metal ions, which are pivotal in many materials science applications.
In Focus: this compound
This compound is a derivative of significant interest due to the confluence of three key structural motifs: the pyrrolidine ring, a carboxylic acid group, and a 3-chlorophenyl substituent.
Synthesis of this compound
The synthesis of N-aryl pyrrolidine-3-carboxylic acids can be achieved through several synthetic routes. A common approach involves the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate dipolarophile. For instance, the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with an acrylate derivative in the presence of an acid catalyst can yield the pyrrolidine core.[2] Subsequent modification of the N-substituent can lead to the desired N-aryl derivative.
Another viable route is the nucleophilic substitution reaction between a pyrrolidine-3-carboxylic acid ester and a substituted chlorobenzene. The specific synthesis of this compound can be envisioned through the reaction of a suitable pyrrolidine-3-carboxylic acid precursor with 1-bromo-3-chlorobenzene or 1,3-dichlorobenzene under palladium-catalyzed cross-coupling conditions. A general synthetic scheme is depicted below.
Caption: General synthetic scheme for this compound.
The presence of the 3-chlorophenyl group, an electron-withdrawing substituent, is expected to significantly influence the electronic properties of the molecule, impacting its performance in various applications.[3]
Comparative Analysis in Key Material Science Applications
The true measure of a novel compound's utility lies in its performance relative to existing alternatives. In this section, we compare this compound and other pyrrolidine derivatives in three critical areas of materials science.
Perovskite Solar Cells: The Quest for Stability and Efficiency
Perovskite solar cells (PSCs) have shown remarkable power conversion efficiencies (PCEs), but their long-term stability remains a significant hurdle for commercialization. Pyrrolidine derivatives have emerged as promising additives and interfacial layers to enhance both the efficiency and stability of PSCs.[4][5]
Role of Pyrrolidine Derivatives in PSCs:
-
Surface Passivation: The nitrogen atom in the pyrrolidine ring can coordinate with uncoordinated lead ions (Pb²⁺) at the perovskite surface and grain boundaries, effectively passivating defects that act as charge recombination centers.[4]
-
Interfacial Engineering: Fulleropyrrolidines, for instance, can act as efficient electron transport layers (ETLs), facilitating charge extraction and improving device performance.[5][6][7]
-
Moisture Resistance: Hydrophobic pyrrolidine derivatives can form a protective layer on the perovskite film, preventing moisture ingress and enhancing the device's environmental stability.
Comparative Performance:
| Pyrrolidine Derivative | Role in PSC | Reported Power Conversion Efficiency (PCE) | Reference |
| Fulleropyrrolidine (C60/C70-N) | Organic Chemical Inhibition Layer (OCIL) | up to 16.3% | [5] |
| 2,5-(dimethyl ester) C60 fulleropyrrolidine (DMEC60) | Electron Transport Material (ETM) | 15.2% | [6] |
| 2,5-(dimethyl ester) C70 fulleropyrrolidine (DMEC70) | Electron Transport Material (ETM) | 16.4% | [6] |
| Pyrrolidinium-based Ionic Liquid (PyE(BF4)2) | Defect Passivation | up to 23.8% | [4] |
| This compound | Potential Passivating Agent | To be determined | N/A |
Experimental Protocol: Fabrication of Perovskite Solar Cells with a Pyrrolidine-based Passivating Layer
This protocol outlines a general procedure for incorporating a pyrrolidine derivative as a passivating agent in a standard inverted p-i-n perovskite solar cell architecture.
Caption: Workflow for fabricating a passivated perovskite solar cell.
-
Substrate Preparation: Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrates and anneal.
-
Perovskite Layer Formation: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., a solution of lead iodide and methylammonium iodide in DMF/DMSO) onto the HTL. Anneal the film to induce crystallization.
-
Pyrrolidine Derivative Passivation: Prepare a dilute solution of the pyrrolidine derivative (e.g., this compound) in a suitable solvent like isopropanol. Spin-coat the solution onto the perovskite layer and gently anneal to remove the solvent.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a solution of an electron-transporting material, such as[8][8]-phenyl-C61-butyric acid methyl ester (PCBM), onto the passivated perovskite layer.
-
Electrode Deposition: Thermally evaporate a metal electrode (e.g., silver) through a shadow mask to define the device area.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated devices under simulated AM1.5G solar illumination to determine the photovoltaic parameters (PCE, Voc, Jsc, FF).
Corrosion Inhibition: Protecting Metals from Degradation
The economic and safety implications of metal corrosion are immense. Pyrrolidine derivatives have been investigated as effective corrosion inhibitors for various metals, particularly in acidic media.[9][10]
Mechanism of Corrosion Inhibition:
Pyrrolidine derivatives inhibit corrosion by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The adsorption process can be influenced by:
-
The presence of heteroatoms (N, O, S): The lone pair of electrons on the nitrogen atom of the pyrrolidine ring can coordinate with vacant d-orbitals of the metal.
-
π-electrons of aromatic rings: Aromatic substituents can interact with the metal surface through π-electron donation.
-
The size and orientation of the molecule: Larger molecules with planar orientations can cover a larger surface area.
Comparative Performance:
The inhibition efficiency of pyrrolidine derivatives is highly dependent on their molecular structure. The presence of electron-donating groups generally enhances inhibition efficiency by increasing the electron density on the molecule, which facilitates adsorption. Conversely, electron-withdrawing groups, like the chloro group in this compound, might have a more complex effect. While they decrease the electron density on the phenyl ring, the lone pairs on the chlorine atom could also participate in the adsorption process.
| Pyrrolidine Derivative | Metal/Medium | Inhibition Efficiency (%) | Reference |
| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine | Mild Steel / 1M HCl | 94.6% at 0.5 mM | [9] |
| N-(2,4-Dinitro-phenyl)-N'-(1H-pyrrol-2-ylmethylene)-hydrazine | C-steel / 1.00 M HCl | 80.70% at 1x10⁻³ M | [11] |
| This compound | To be determined | To be determined | N/A |
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency using Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique for studying the performance of corrosion inhibitors.[8][12][13]
Caption: Workflow for evaluating corrosion inhibitor efficiency using EIS.
-
Working Electrode Preparation: A mild steel coupon of a defined surface area is used as the working electrode. The surface is abraded with emery paper, rinsed with deionized water and acetone, and dried.
-
Electrolyte Preparation: The corrosive medium (e.g., 1 M HCl) is prepared. A blank solution and solutions containing different concentrations of the pyrrolidine inhibitor are made.
-
Electrochemical Cell Setup: A three-electrode electrochemical cell is assembled with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
EIS Measurement: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize. EIS measurements are then performed at the OCP by applying a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is presented as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined by fitting the data to an appropriate equivalent electrical circuit. The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Organic Electronics: Tailoring Charge Transport Properties
Pyrrolidine derivatives are also finding applications in organic electronics, particularly in organic light-emitting diodes (OLEDs), as components of hole-transporting materials (HTMs).[11][14][15]
Role of Pyrrolidine Derivatives in OLEDs:
-
Hole Transport: The electron-rich pyrrolidine moiety can facilitate the transport of holes from the anode to the emissive layer.
-
Morphological Stability: The non-planar structure of the pyrrolidine ring can disrupt intermolecular packing, leading to amorphous films with good morphological stability, which is crucial for device longevity.
-
Energy Level Tuning: The substituents on the pyrrolidine ring and the nitrogen atom can be varied to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge injection and transport.
Comparative Performance:
The performance of a pyrrolidine-based HTM is critically dependent on its hole mobility and energy level alignment with adjacent layers. The 3-chlorophenyl group in this compound, being electron-withdrawing, would likely lower the HOMO level of the material. This could be advantageous for improving the stability of the material but might increase the hole injection barrier from the anode, depending on the anode's work function.
| Pyrrolidine-based Material Class | Application | Key Performance Metric | Reference |
| Pyrene-Pyridine Derivatives | Hole-Transporting Materials (HTMs) in OLEDs | High thermal stability and suitable HOMO/LUMO levels | [14] |
| Self-Assembled Monolayers (SAMs) on HTL | OLED performance enhancement | Increased luminous intensity and external quantum efficiency | [16] |
| This compound | Potential HTM component | To be determined | N/A |
Conclusion and Future Outlook
Pyrrolidine derivatives represent a highly versatile and promising class of compounds for a multitude of applications in materials science. Their tunable electronic and steric properties make them ideal candidates for addressing key challenges in areas such as renewable energy, corrosion protection, and organic electronics.
While direct experimental data for This compound in these applications is still emerging, its unique combination of a pyrrolidine core, a carboxylic acid for anchoring, and an electron-withdrawing chlorophenyl group for electronic modulation makes it a compelling candidate for further investigation. Future research should focus on the synthesis and characterization of this and related compounds, followed by systematic performance evaluation in perovskite solar cells, as corrosion inhibitors, and in organic electronic devices. The insights gained from such studies will undoubtedly pave the way for the development of new and improved materials with tailored functionalities.
References
-
Improved Performance and Stability of Inverted Planar Perovskite Solar Cells Using Fulleropyrrolidine Layers. ACS Applied Materials & Interfaces, 2016.
-
Pyrrolidinium Derivative‐Based Ionic Liquid Achieves Defect Passivation for Efficient Perovskite Solar Cells Exceeding 23%. ResearchGate, 2023.
-
Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science. NINGBO INNO PHARMCHEM CO.,LTD.
-
Chemical Stabilization of Perovskite Solar Cells with Functional Fulleropyrrolidines. ACS Omega, 2017.
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). VLCI.
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 2022.
-
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem.
-
Synthesis of fulleropyrrolidine derivatives and their applications in inverted perovskite solar cells. Academax, 2023.
-
Process for the preparation of pyrollidine-3-carboxylic acids. Google Patents, 2013.
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE, 2017.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA, 2022.
-
Corrosion inhibition efficiency (η) at different inhibitor concentrations. ResearchGate.
-
High-Performance Inverted Perovskite Solar Cells Enhanced via Partial Replacement of Dimethyl Sulfoxide with N-Methyl-2-Pyrrolidinone. ResearchGate, 2022.
-
Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. PubMed, 1999.
-
Application Note: Electrochemical Impedance Spectroscopy for Evaluating the Performance of Alox Aqualox 232 Corrosion Inhibitor. Benchchem.
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 2017.
-
Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. ResearchGate.
-
Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches. ResearchGate, 2023.
-
Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Applied Materials & Interfaces, 2020.
-
The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI, 2021.
-
Inhibition efficiency comparisons for some traditional corrosion inhibitors. ResearchGate.
-
Comprehensive Analysis of the Corrosion Inhibition Performance of 4-Piperonylideneaminoantipyrine for Mild Steel in HCl Solution. Corrosion Science and Technology, 2024.
-
Variation of inhibition efficiency with Temperature Table 1. Various... ResearchGate.
-
This compound. AK Scientific, Inc.
-
This compound. Guidechem.
-
Pyrrolidine synthesis. Organic Chemistry Portal.
-
EIS for Corrosion & Coatings. Gamry Instruments.
-
Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. MDPI, 2023.
-
This compound. BLDpharm.
-
1-(3-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLICACID. ChemicalBook.
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate, 2023.
-
Comparative Performance Study of Perovskite Solar Cell for Different Electron Transport Materials. ResearchGate, 2018.
-
Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. ResearchGate.
-
Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C, 2021.
-
Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. MDPI, 2023.
-
Effect of Hole Blocking Materials on the Performance of OLED. ResearchGate, 2023.
-
(R)-Pyrrolidine-3-carboxylic acid. MedChemExpress.
-
Comparative Analysis of Thiophene-Based Interlayer Cations for Enhanced Performance in 2D Ruddlesden-Popper Perovskite Solar Cells. PubMed, 2024.
-
Implication of halogen bonding in ligand substitution reactions: solid-state studies. ResearchGate.
-
Selected electron-donating and electron-withdrawing groups with... ResearchGate.
-
Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. PubMed, 2008.
-
Publications. Optoelectronic Materials and Device Spectroscopy Group (StranksLab).
-
Effect of Hole Blocking Materials on the Performance of OLED. Semantic Scholar, 2023.
Sources
- 1. researchgate.net [researchgate.net]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of fulleropyrrolidine derivatives and their applications in inverted perovskite solar cells-Academax [bss.academax.com]
- 8. ijcsi.pro [ijcsi.pro]
- 9. researchgate.net [researchgate.net]
- 10. j-cst.org [j-cst.org]
- 11. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of "1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid" Isomers
Introduction: The Imperative of Isomeric Purity
In the realm of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of function, efficacy, and safety. Isomers, molecules that share the same chemical formula but differ in atomic arrangement, can exhibit vastly different biological activities. For a compound such as "1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid," a seemingly minor shift in the position of the chlorine atom (regioisomers) or a change in the stereochemistry at the chiral center (stereoisomers) can lead to a cascade of divergent outcomes.
The isomers under consideration are:
-
Regioisomers :
-
1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid
-
This compound
-
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
-
-
Stereoisomers :
-
(R)-1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
-
(S)-1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
-
Workflow for Isomer Differentiation
The following diagram outlines a logical workflow for the spectroscopic analysis and differentiation of the isomers.
Caption: A logical workflow for differentiating isomers using multiple spectroscopic techniques.
Part 1: Distinguishing Regioisomers
Regioisomers differ in the position of the chloro-substituent on the phenyl ring. While they share the same molecular weight and major functional groups, the electronic environment of the aromatic ring is distinct for each, making NMR spectroscopy the most powerful tool for their differentiation.[1][2]
¹H NMR Spectroscopy: Unraveling the Aromatic Puzzle
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. The key to distinguishing the 2-chloro, 3-chloro, and 4-chloro isomers lies in the chemical shifts and, most importantly, the splitting patterns of the protons on the aromatic ring.[3]
Predicted ¹H NMR Chemical Shifts (δ, ppm) and Splitting Patterns
| Proton | 2-Chloro Isomer | 3-Chloro Isomer | 4-Chloro Isomer |
| Aromatic | ~7.4 (dd), ~7.2 (td), ~6.8 (td), ~6.7 (dd) | ~6.8 (s), ~6.7 (d), ~7.2 (t), ~6.6 (d) | ~7.2 (d), ~6.7 (d) |
| Pyrrolidine-CH | ~3.4 (m) | ~3.4 (m) | ~3.4 (m) |
| Pyrrolidine-CH₂ | ~3.2-3.6 (m) | ~3.2-3.6 (m) | ~3.2-3.6 (m) |
| Pyrrolidine-CH₂ | ~2.2-2.4 (m) | ~2.2-2.4 (m) | ~2.2-2.4 (m) |
| COOH | ~12.0 (s, br) | ~12.0 (s, br) | ~12.0 (s, br) |
Note: Data is predicted. 's' denotes singlet, 'd' doublet, 't' triplet, 'dd' doublet of doublets, 'td' triplet of doublets, 'm' multiplet, 'br' broad.
Interpretation and Causality:
-
2-Chloro Isomer: All four aromatic protons are chemically distinct and will show complex splitting patterns (doublet of doublets, triplet of doublets), reflecting coupling to their non-equivalent neighbors.
-
3-Chloro Isomer: The proton between the two chlorine-bearing carbons will appear as a singlet (or a narrow triplet with small meta-coupling). The other three protons will show distinct doublet and triplet patterns.
-
4-Chloro Isomer: Due to the symmetry of the para-substitution, there are only two types of aromatic protons. This results in a characteristic pair of doublets, a much simpler pattern than the other two isomers. This simplicity is often the most straightforward diagnostic feature.[1]
¹³C NMR Spectroscopy: A Carbon Fingerprint
Carbon NMR (¹³C NMR) provides a count of the number of unique carbon environments. For regioisomers, the number of distinct signals in the aromatic region (typically 110-150 ppm) is highly informative.[4][5]
Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 2-Chloro Isomer | 3-Chloro Isomer | 4-Chloro Isomer |
| C=O | ~175 | ~175 | ~175 |
| Ar-C (C-N) | ~148 | ~149 | ~147 |
| Ar-C (C-Cl) | ~128 | ~135 | ~125 |
| Ar-C | ~130, ~128, ~120, ~112 | ~130, ~118, ~114, ~113 | ~129 (2C), ~115 (2C) |
| Pyrrolidine-C | ~55, ~48, ~35 | ~55, ~48, ~35 | ~55, ~48, ~35 |
Note: Data is predicted.
Interpretation and Causality:
-
2-Chloro & 3-Chloro Isomers: Both will show six distinct signals in the aromatic region, as all six carbons are in unique chemical environments.
-
4-Chloro Isomer: The para-substitution creates symmetry, resulting in only four signals for the six aromatic carbons (two signals will represent two carbons each). This reduction in the number of signals is a clear indicator of the 4-chloro isomer.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
For regioisomers, MS and IR are less useful for differentiation.
-
Mass Spectrometry: All three regioisomers have the same molecular formula (C₁₁H₁₂ClNO₂) and thus the same molecular weight. Their fragmentation patterns are expected to be very similar, dominated by the stable pyrrolidine and chlorophenyl moieties. The characteristic M+2 peak due to the ³⁷Cl isotope will be present in all three, confirming the presence of chlorine but not its position.[6][7]
-
Infrared Spectroscopy: The IR spectra will be nearly identical, showing characteristic absorptions for the O-H stretch of the carboxylic acid (a very broad band around 2500-3300 cm⁻¹), the C=O stretch (~1710 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching.[8][9] While minor differences in the fingerprint region (690-900 cm⁻¹) related to aromatic C-H out-of-plane bending exist, these are often subtle and less definitive than NMR data.[10][11]
Part 2: Distinguishing Stereoisomers (Enantiomers)
Enantiomers are non-superimposable mirror images. They possess identical physical properties (melting point, boiling point, solubility) and generate identical spectra under standard (achiral) conditions. Therefore, ¹H NMR, ¹³C NMR, MS, and IR will not distinguish between the (R) and (S) isomers of this compound.[12]
To differentiate enantiomers spectroscopically, a chiral environment must be introduced to induce a diastereomeric interaction.[13]
Chiral NMR Spectroscopy
The most common method is to use a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) .
-
Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These complexes have different magnetic environments, leading to separate signals for the (R) and (S) isomers in the ¹H NMR spectrum. A common example is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.
-
Chiral Derivatizing Agents (CDAs): These react with the analyte to form stable, covalent diastereomeric products. These diastereomers can then be analyzed by standard NMR, where they will exhibit distinct spectra.[14]
The diagram below illustrates the principle of using a Chiral Solvating Agent.
Caption: Using a chiral solvating agent to form distinguishable diastereomeric complexes for NMR analysis.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
For Chiral Analysis (using a CSA):
-
After acquiring the standard spectrum, add a molar equivalent of the chosen chiral solvating agent to the NMR tube.
-
Gently mix the contents and re-acquire the ¹H NMR spectrum.
-
-
Instrument Setup (Typical Parameters):
-
Spectrometer: 400 MHz or higher for better resolution.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction using appropriate NMR software.
-
Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals and analyze the chemical shifts and coupling constants.
-
Protocol 2: Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
-
Instrument Setup (Typical Parameters):
-
Ionization Mode: Positive ESI for detecting [M+H]⁺.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500 to ensure capture of the molecular ion and fragments.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Flow rate and temperature optimized for signal stability.
-
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the full scan mass spectrum.
-
Protocol 3: Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
Perform an ATR correction if necessary.
-
Label the significant peaks corresponding to the key functional groups.
-
Conclusion
The unambiguous identification of isomers of "this compound" is achievable through a systematic application of modern spectroscopic techniques. While IR and MS are excellent for confirming the presence of key functional groups and the overall molecular formula, they fall short in distinguishing between regioisomers. NMR spectroscopy, particularly the analysis of aromatic proton splitting patterns in ¹H NMR and the number of aromatic signals in ¹³C NMR, serves as the definitive tool for differentiating the 2-chloro, 3-chloro, and 4-chloro positional isomers. For the chiral differentiation of enantiomers, standard techniques are insufficient. The use of chiral solvating or derivatizing agents in NMR spectroscopy is required to break the magnetic equivalence and allow for their individual detection and quantification. This guide provides the foundational knowledge and procedural framework for researchers to confidently tackle the challenge of isomeric differentiation.
References
- Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from Oxford Instruments Magnetic Resonance website.
- AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
- Kumar, A. P., et al. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Taylor & Francis.
- LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands.
- LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
- JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids.
- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from University of Calgary Chemistry website.
- Raban, M., & Mislow, K. (1965). Tetrahedron Letters, 6(46), 4249-4253.
- Royal Society of Chemistry. (2021). Assessing the performance of rotational spectroscopy in chiral analysis.
- BOC Sciences. (n.d.). Chiral Analysis & Separation.
- Nature Portfolio. (2025). Advances in chiral analysis: from classical methods to emerging technologies.
- Chem Help ASAP. (2019). distinguish between E2 regioisomers with NMR spectroscopy.
- PROSPRE. (n.d.). 1H NMR Predictor.
- Chemaxon. (n.d.). NMR Predictor.
- NMRtist. (n.d.). NMRtist.
- nmrdb.org. (n.d.). Simulate and predict NMR spectra.
- Mestrelab. (n.d.). Download NMR Predict.
- Reddit. (2020). Can NMR distinguish between stereoisomers?.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- OpenStax. (n.d.). Spectroscopy of Aromatic Compounds.
- Filo. (2025). Predict the infrared, 13C and 1H NMR spectra for the compound shown below.
- Department of Chemistry Swansea University. (2020). Infrared 7 Aromatics.
- OpenStax. (2023). Spectroscopy of Aromatic Compounds.
- Mah, W. H., et al. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25, 83-95.
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from University of Calgary Chemistry website.
- University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Colorado Boulder website.
- ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.
- MDPI. (2021). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor.
- Semantic Scholar. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Dr Stan Fowler. (2017). How to predict the 13C NMR spectrum of a compound.
- ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.
- Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry.
- nmrdb.org. (n.d.). Predict 13C carbon NMR spectra.
- CASPRE. (n.d.). 13C NMR Predictor.
Sources
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. news-medical.net [news-medical.net]
- 3. youtube.com [youtube.com]
- 4. Predict the infrared, 13C and 1H NMR spectra for the compound shown below.. [askfilo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. reddit.com [reddit.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
Navigating the Metabolic Maze: A Comparative Guide to Studying the Metabolism of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a novel chemical entity is a cornerstone of preclinical development. This guide provides an in-depth, objective comparison of methodologies to study the metabolism of "1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid," a compound of interest in medicinal chemistry. While direct metabolic studies on this specific molecule are not extensively published, we will draw upon established principles and data from structurally similar compounds to provide a robust framework for investigation. This document is designed to empower you with the rationale behind experimental choices, ensuring a self-validating and scientifically rigorous approach to your research.
Introduction: The Criticality of Metabolism Studies
The metabolic transformation of a drug candidate dictates its pharmacokinetic profile, efficacy, and potential for toxicity. For a molecule like this compound, which contains a substituted aromatic ring and a pyrrolidine core, several metabolic pathways could be anticipated. These may include oxidation of the pyrrolidine ring, hydroxylation of the chlorophenyl group, and conjugation reactions involving the carboxylic acid moiety. Early identification of major metabolites and the enzymes responsible for their formation is crucial for predicting drug-drug interactions and ensuring the safety of the compound.[1][2]
This guide will compare and contrast the most relevant in vitro and in vivo models for elucidating the metabolic pathways of our target compound. We will delve into the strengths and limitations of each approach, supported by experimental data and protocols.
The In Vitro Arsenal: A Head-to-Head Comparison of Primary Liver Systems
In vitro metabolism studies are the first line of investigation in drug discovery, offering a controlled environment to assess metabolic stability and identify key metabolites.[1][3] The two most widely used systems are human liver microsomes and cryopreserved human hepatocytes.
Human Liver Microsomes (HLMs)
HLMs are subcellular fractions of the liver endoplasmic reticulum, enriched in Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[4][5] They are a cost-effective and high-throughput tool for initial metabolic screening.[5][6]
Advantages:
-
High throughput and cost-effective: Ideal for early-stage screening of multiple compounds.[4][6]
-
Enriched in CYP enzymes: Excellent for studying oxidative metabolism.[4][5]
-
Good reproducibility: Standardized protocols lead to consistent results.[4]
Limitations:
-
Lack of Phase II enzymes and transporters: Provides an incomplete metabolic picture as it primarily focuses on Phase I reactions.[4][5]
-
Absence of cellular context: Cannot predict the influence of cellular uptake and efflux on metabolism.[7]
Cryopreserved Human Hepatocytes
Hepatocytes are the primary liver cells and represent the "gold standard" for in vitro metabolism studies as they contain a full complement of Phase I and Phase II enzymes, as well as transporters.[4][5]
Advantages:
-
High physiological relevance: Closely mimics the in vivo liver environment.[5]
-
Complete metabolic machinery: Enables the study of both Phase I and Phase II metabolism, as well as transporter-mediated processes.[4][7]
-
Predictive of in vivo clearance: Data from hepatocyte assays often correlate well with human pharmacokinetic data.[6]
Limitations:
-
Higher cost and lower throughput: More resource-intensive compared to microsomes.[6]
-
Donor variability: Metabolic activity can vary between different donor lots.[5]
-
Limited viability: Suspension cultures have a finite lifespan.
Comparative Experimental Data: Intrinsic Clearance
The intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound. A comparison of CLint values from HLMs and hepatocytes can provide valuable mechanistic insights.[7]
| Compound Type | Expected CLint (HLM vs. Hepatocytes) | Rationale |
| Primarily CYP-metabolized | HLM ≈ Hepatocytes | Both systems have robust CYP activity.[7] |
| Metabolized by non-CYP enzymes (e.g., UGTs) | HLM < Hepatocytes | Hepatocytes contain a full complement of conjugating enzymes.[7] |
| High-permeability, rapidly metabolized | HLM > Hepatocytes | In hepatocytes, uptake can become the rate-limiting step for highly permeable and rapidly metabolized compounds.[7] |
| Low-permeability | HLM > Hepatocytes | Poor cell penetration limits access to enzymes in intact hepatocytes.[7] |
For "this compound," given its structure, both CYP-mediated oxidation and UGT-mediated conjugation of the carboxylic acid are plausible. Therefore, a direct comparison of its stability in both systems would be highly informative.
Experimental Workflow: In Vitro Metabolism Assay
The following diagram illustrates a typical workflow for an in vitro metabolism study.
Caption: General workflow for an in vitro metabolism study.
Detailed Protocol: Metabolic Stability in Human Liver Microsomes
-
Prepare Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human liver microsomes (e.g., 20 mg/mL).
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Moving to a Living System: The Role of In Vivo Studies
While in vitro models are invaluable for initial screening, in vivo studies in animal models are essential to understand the complete picture of absorption, distribution, metabolism, and excretion (ADME).[8][9] Rodent models, such as rats and mice, are commonly used in early-stage drug development.[10]
Rationale for Rodent Studies
-
Systemic Understanding: Provides a holistic view of the drug's fate in a complex biological system.[8]
-
Pharmacokinetic Profiling: Determines key parameters like bioavailability, half-life, and volume of distribution.
-
Metabolite Identification in Relevant Matrices: Allows for the identification of metabolites in plasma, urine, and feces.[9]
Potential Metabolic Pathways for this compound
Based on a study of the structurally similar compound 3-(p-chlorophenyl)pyrrolidine, we can hypothesize potential metabolic pathways.[11] The primary routes of metabolism for this analogue were found to be α-oxidation of the pyrrolidine ring, leading to the formation of lactam and amino acid metabolites.[11]
Caption: Hypothesized metabolic pathways.
Experimental Protocol: Rodent Pharmacokinetic and Metabolite Identification Study
-
Animal Dosing:
-
Administer "this compound" to a cohort of rats (e.g., Sprague-Dawley) via intravenous (IV) and oral (PO) routes.
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[8]
-
Collect urine and feces over 24 or 48 hours.
-
-
Sample Processing:
-
Centrifuge blood samples to obtain plasma.
-
Process plasma, urine, and fecal homogenates by protein precipitation or solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability).
-
Propose structures for identified metabolites based on their mass-to-charge ratio and fragmentation patterns.[14]
-
Analytical Strategies: Unmasking the Metabolites
The identification and quantification of metabolites heavily rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[12][13]
Quantitative Analysis (Quantitation)
-
Method: Triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode.
-
Principle: Highly selective and sensitive for measuring the concentration of the parent drug and known metabolites.
-
Requirement: A synthetic standard of the metabolite is ideally needed for accurate quantification.[13]
Qualitative Analysis (Metabolite Identification)
-
Method: High-resolution mass spectrometry (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).
-
Principle: Provides accurate mass measurements, enabling the determination of the elemental composition of metabolites. Tandem MS (MS/MS) experiments provide structural information through fragmentation analysis.[12][14]
-
Software Tools: Various software platforms can assist in predicting and identifying metabolites based on mass shifts from the parent drug.
Conclusion and Future Directions
The investigation of the metabolism of "this compound" requires a multi-faceted approach. This guide has outlined a comparative framework, starting with high-throughput in vitro assays using human liver microsomes and hepatocytes to assess metabolic stability and progressing to more complex in vivo studies in rodent models to understand the complete ADME profile.
Key Recommendations:
-
Initial Screening: Begin with metabolic stability assays in both human liver microsomes and hepatocytes to gain initial insights into the primary routes of metabolism (oxidative vs. conjugative).
-
Metabolite Profiling: Utilize cryopreserved hepatocytes to generate a more comprehensive profile of both Phase I and Phase II metabolites.
-
In Vivo Confirmation: Conduct a rodent pharmacokinetic study to understand the compound's disposition in a whole organism and to identify circulating and excreted metabolites.
-
Advanced Analytics: Employ high-resolution LC-MS/MS for the confident identification of novel metabolites.
By systematically applying these methodologies, researchers can build a comprehensive understanding of the metabolic fate of "this compound," a critical step in its journey from a promising lead compound to a potential therapeutic agent.
References
- Patsnap Synapse. (2025, May 29). Microsomal vs Hepatocyte Stability: Which One to Choose?
- Di, L., & Obach, R. S. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry, 57, 437-444.
- Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes.
- BioIVT. (n.d.). Drug Metabolism Assays.
- Cui, L., Lu, H., & Lee, Y. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of Chromatography B, 966, 43-52.
- Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- Admescope. (n.d.). Services for in vitro Metabolism research.
- Mao, J., et al. (2016). Evaluation of Time Dependent Inhibition Assays for Marketed Oncology Drugs: Comparison of Human Hepatocytes and Liver Microsomes in the Presence and Absence of Human Plasma. Pharmaceutical Research, 33(5), 1236-1249.
- Creative Biolabs. (n.d.). Rodent In Vivo PK Service.
- Patsnap Synapse. (2025, May 29). Choosing Between Human Liver Microsomes and Hepatocytes.
- WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
- U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
- Kind, T., et al. (2018). Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. Metabolites, 8(2), 36.
- Ma, L., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 2(4), 123.
- U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry.
- Daniels, A. J., et al. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 32(6), 1340-1348.
Sources
- 1. labcorp.com [labcorp.com]
- 2. fda.gov [fda.gov]
- 3. bioivt.com [bioivt.com]
- 4. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 5. dls.com [dls.com]
- 6. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 7. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. fda.gov [fda.gov]
- 11. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
A Researcher's Comparative Guide to the In-Vitro Profiling of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic Acid Derivatives
This guide provides a comprehensive framework for the in-vitro characterization of novel 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid derivatives. As a versatile scaffold in modern drug discovery, the pyrrolidine ring is a core component of numerous biologically active compounds, from natural alkaloids to synthetic drugs.[1][2] Derivatives of this particular scaffold are frequently investigated for their potential to modulate central nervous system targets, owing to their structural similarities to endogenous neurotransmitters.
This document is designed for drug development professionals, researchers, and scientists. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical cascade. We will explore the primary assays required to determine potency and selectivity at key biological targets, as well as critical off-target liability assessments.
Part 1: Pharmacological Context and Primary Target Hypothesis
The core structure, featuring a phenyl-pyrrolidine moiety, strongly suggests a high probability of interaction with the monoamine transporter (MAT) family. This family includes the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3][4] These transporters are critical regulators of neurotransmission, and their modulation is a cornerstone of treatment for numerous neuropsychiatric disorders.[3][5] Therefore, the primary in-vitro screening cascade for these derivatives should focus on quantifying their activity at these three key transporters.
Part 2: The In-Vitro Assay Cascade: From Binding Affinity to Functional Activity
A logical and stepwise approach is crucial for efficiently characterizing novel compounds. We will proceed from initial binding affinity determination to functional confirmation of transporter inhibition.
Step 1: Determining Target Engagement with Radioligand Binding Assays
The first essential step is to determine if and how strongly the test compounds bind to the intended targets. A competitive radioligand binding assay is the gold standard for quantifying this interaction.[3][6] This assay measures the ability of a test compound (the "competitor") to displace a known radioactive ligand that has a high affinity for the transporter.
Causality Behind the Method: This assay directly measures the affinity (expressed as the inhibition constant, Kᵢ) of a compound for the receptor binding site. A low Kᵢ value indicates high binding affinity. By running this assay on cell membranes individually expressing hDAT, hSERT, and hNET, we can determine both the potency at each target and the initial selectivity profile.
Experimental Protocol: Competitive Radioligand Binding Assay [6][7]
-
Preparation of Membranes:
-
Utilize cell membranes from HEK293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters.[6]
-
Homogenize cells in an ice-cold buffer and perform differential centrifugation to isolate the membrane fraction.[6]
-
Resuspend the final membrane pellet in a binding buffer and determine the protein concentration using a standard method like the BCA assay.[7]
-
-
Assay Setup (96-well plate format):
-
To each well, add the binding buffer, cell membranes (e.g., 5-20 µg protein), and serial dilutions of the test compound.
-
Introduce a specific radioligand at a concentration near its dissociation constant (Kᵈ). Common choices include:
-
For hDAT: [³H]WIN 35,428 (CFT)[8]
-
For hNET: [³H]Nisoxetine
-
For hSERT: [³H]Citalopram or [³H]Paroxetine
-
-
Include control wells:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known inhibitor to block all specific binding (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET).[6]
-
-
-
Incubation & Filtration:
-
Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filtermat (e.g., GF/B or GF/C), trapping the membranes with the bound radioligand.[7][9]
-
Wash the filters multiple times with an ice-cold wash buffer to remove any unbound radioligand.[6]
-
-
Data Acquisition & Analysis:
-
Place the filter discs into scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding) by performing a non-linear regression on the competition curve.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ) , where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.[6]
-
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for determining binding affinity (Kᵢ).
Step 2: Assessing Functional Activity with Neurotransmitter Uptake Assays
High binding affinity does not always equate to functional activity. A compound could be an antagonist (blocker) or an agonist (releaser). A neurotransmitter uptake inhibition assay is the definitive method to measure functional antagonism at monoamine transporters.[10] This assay quantifies the ability of a test compound to block the primary function of the transporter: clearing neurotransmitters from the synaptic space.
Causality Behind the Method: This assay provides a functional measure of potency (IC₅₀). By using either synaptosomes (nerve terminals isolated from brain tissue) or transporter-expressing cell lines, we can directly measure the inhibition of radiolabeled neurotransmitter uptake (e.g., [³H]dopamine).[9][11] This confirms that the binding observed in the previous step translates into a functional blockade of the transporter.
Experimental Protocol: Synaptosome Uptake Inhibition Assay [9][11][12]
-
Preparation of Synaptosomes:
-
Rapidly dissect brain regions rich in the desired transporter (e.g., striatum for DAT, cortex for NET/SERT) from rodents.[9][11]
-
Homogenize the tissue in ice-cold sucrose solution.
-
Perform differential centrifugation to isolate the crude synaptosome fraction (P2 pellet).[11]
-
Resuspend the synaptosomes in an appropriate assay buffer (e.g., Krebs-phosphate buffer).[9]
-
-
Assay Setup (96-well plate format):
-
Initiation and Termination:
-
Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT).[8][9]
-
Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of transport.[6]
-
Terminate the assay by rapid filtration through a glass fiber filtermat, followed by washing with ice-cold buffer to remove the extracellular radiolabel.[9]
-
-
Data Acquisition & Analysis:
-
Measure the radioactivity trapped inside the synaptosomes via scintillation counting.
-
Plot the percentage inhibition of specific uptake versus the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Signaling Pathway Diagram: Monoamine Transporter Inhibition
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic Acid
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid (CAS No. 1086374-92-6). The procedures outlined here are grounded in established safety protocols for halogenated organic compounds and carboxylic acids, ensuring the protection of personnel and the environment.
I. Hazard Assessment and Chemical Profile
This compound is a synthetic organic compound. Due to its structural components, it should be treated as a potentially hazardous substance. The primary hazards are associated with its aromatic amine and carboxylic acid functionalities, as well as the presence of a halogen. Aromatic amines can be toxic, and carboxylic acids are corrosive.[1][2] Halogenated organic compounds require special disposal considerations to prevent environmental contamination.
Table 1: Chemical Profile and Inferred Hazards
| Property | Value/Inference | Source/Rationale |
| CAS Number | 1086374-92-6 | [3][4][5][6][7] |
| Molecular Formula | C11H12ClNO2 | [4] |
| Molecular Weight | 225.67 g/mol | [4] |
| Appearance | Likely a white to off-white solid | General property of similar compounds |
| Inferred Hazards | Corrosive, Irritant, Potential for environmental toxicity | Based on carboxylic acid and chlorinated aromatic functionalities |
II. Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection : Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[8]
-
Eye Protection : Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Body Protection : A lab coat or chemical-resistant apron must be worn to protect against skin contact.[8]
-
Respiratory Protection : If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary. All handling of the solid should ideally be done in a chemical fume hood.[9]
III. Segregation and Storage of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designated Waste Container : A dedicated, clearly labeled hazardous waste container must be used for 1-(3--Chlorophenyl)pyrrolidine-3-carboxylic acid waste.
-
Container Material : High-density polyethylene (HDPE) or glass containers are suitable for this type of waste. Ensure the container has a secure, tight-fitting lid.
-
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Irritant").
-
Incompatible Materials : This waste stream must be kept separate from:
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste Segregation Workflow
IV. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. On-site treatment, such as neutralization, is not recommended without a thorough, substance-specific risk assessment.
-
Collection :
-
Carefully transfer waste this compound (solid or in solution) into the designated, properly labeled hazardous waste container.
-
Use a funnel for liquids to prevent spillage.
-
Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.
-
-
Container Sealing and Storage :
-
Securely close the lid of the waste container.
-
Wipe the exterior of the container clean of any contamination.
-
Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated. This area should be away from incompatible materials.
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not pour this chemical down the drain or dispose of it in regular trash.
-
The overall disposal process is summarized in the following diagram:
Caption: Disposal Workflow
V. Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
-
Small Spills (in a chemical fume hood) :
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood) :
-
Evacuate the immediate area and alert nearby personnel.
-
If the substance is volatile or dusty, close the laboratory doors and increase ventilation if it is safe to do so.
-
Contact your institution's emergency response team or EHS immediately. Do not attempt to clean up a large spill without specialized training and equipment.[11][12]
-
VI. Conclusion
The responsible disposal of this compound is a fundamental aspect of good laboratory practice. By adhering to the principles of hazard assessment, proper PPE use, stringent waste segregation, and approved disposal protocols, we uphold our commitment to safety and environmental stewardship. Always consult your institution's specific waste management policies and EHS department for guidance.
References
- Braun Research Group.
-
Loba Chemie. PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: PYRROLIDINE. [Link]
-
American Chemical Society. Guide for Chemical Spill Response. [Link]
-
BC Knowledge for Employees. I have a chemical spill in the lab, what should I do? [Link]
-
Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]
-
LookChem. 1-(3-chlorophenyl)-3-pyrrolidinecarboxylic acid Product Page. [Link]
-
Washington Nanofabrication Facility. Organic Acid Standard Operating Procedure. [Link]
-
Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-430. [Link]
-
BIOFOUNT. This compound Product Page. [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Collect and Recycle. Amine Disposal For Businesses. [Link]
-
SKC Inc. Aromatic Amine DECONtamination Solution Safety Data Sheet. [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. [Link]
-
Cole-Parmer. Chemical Compatibility Database. [Link]
- U.S. Coast Guard.
-
University of Texas at Austin. Chemical Compatibility Table. [Link]
-
Walchem. Chemical Compatibility Chart. [Link]
- Spears Manufacturing Company.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 1086374-92-6 this compound AKSci 9301DH [aksci.com]
- 5. 1086374-92-6|this compound|BLD Pharm [bldpharm.com]
- 6. 1-(3-chlorophenyl)-3-pyrrolidinecarboxylic acid, CasNo.1086374-92-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 7. 1086374-92-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. nj.gov [nj.gov]
- 10. coral.washington.edu [coral.washington.edu]
- 11. acs.org [acs.org]
- 12. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]
A Senior Application Scientist's Guide to Handling 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid: A Risk-Based Approach to Personal Protective Equipment
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. For compounds like 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid, where comprehensive toxicological data may not be readily available, a robust safety protocol is not just a matter of compliance, but a cornerstone of scientific integrity. This guide provides a detailed operational plan for personal protective equipment (PPE) based on a structural analysis of the compound's potential hazards.
Hazard Assessment: Deconstructing the Molecule
The key to establishing a reliable safety protocol lies in understanding the potential risks posed by the distinct chemical moieties within this compound. We can infer its likely toxicological profile by examining its three main components: the pyrrolidine ring, the carboxylic acid group, and the chlorinated phenyl group.
-
Pyrrolidine Moiety: The foundational pyrrolidine ring is a known hazardous substance. The parent compound, pyrrolidine, is classified as a flammable liquid that is harmful if swallowed or inhaled and can cause severe skin burns and eye damage[1][2][3]. Contact can lead to irritation, headaches, nausea, and vomiting[4]. This structural component necessitates a high degree of caution regarding dermal and ocular exposure.
-
Carboxylic Acid Moiety: The presence of a carboxylic acid group suggests potential for corrosive or irritant properties, particularly to the eyes and skin. The related compound, Pyrrolidine-3-carboxylic acid, is known to cause serious eye damage[5].
-
Chlorophenyl Moiety: Chlorinated aromatic compounds as a class present specific hazards that must be managed with appropriate engineering controls and PPE[6]. This group can increase the lipophilicity of the molecule, potentially enhancing its ability to be absorbed through the skin. Aromatic and halogenated hydrocarbons are known to attack many common glove materials, making the selection of appropriate gloves critical[7].
Given this composite hazard profile, a comprehensive PPE strategy is essential to mitigate risks of skin and eye damage, respiratory irritation, and potential systemic effects from absorption.
Personal Protective Equipment (PPE) Protocol
The following PPE recommendations are based on the principle of providing a robust barrier against the anticipated hazards of this compound. This multi-layered approach ensures protection against splashes, dust, and vapor inhalation.
| Body Area | Required PPE | Standard/Material | Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles compliant with ANSI Z87.1 / EN166. Polycarbonate face shield. | Protects against splashes of corrosive materials. The pyrrolidine and carboxylic acid components pose a significant risk of severe eye damage[1][5]. A face shield provides an additional layer of protection for the entire face. |
| Hands | Double-Gloving with Chemical-Resistant Gloves | Inner: Nitrile. Outer: Butyl rubber or Viton®. | The chlorinated aromatic group necessitates gloves with high resistance to halogenated hydrocarbons[6][7]. Double-gloving provides protection in case the outer glove is compromised. Always inspect gloves for tears or degradation before use. |
| Body | Chemical-Resistant Laboratory Coat | Nomex® or similar flame-resistant material over 100% cotton clothing. | A fully buttoned lab coat protects skin and personal clothing from incidental contact and small splashes[6]. |
| Respiratory | Certified Chemical Fume Hood | N/A (Engineering Control) | All handling of this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation of any potential dust or vapors[6]. This is the primary method of respiratory protection. |
Safe Handling Operational Workflow
A systematic workflow is critical to ensuring safety at every stage of handling. This process integrates risk assessment, engineering controls, and proper PPE usage from preparation through disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols: Step-by-Step Guidance
A. PPE Donning Procedure:
-
Ensure your base layer of clothing is non-synthetic (e.g., 100% cotton).
-
Put on the chemical-resistant lab coat and fasten all buttons.
-
Put on chemical splash goggles, ensuring a snug fit.
-
Place the face shield over the goggles.
-
Wash and dry hands thoroughly.
-
Don the first pair of nitrile gloves.
-
Don the second, outer pair of butyl rubber or Viton® gloves, pulling the cuffs over the sleeves of the lab coat.
B. PPE Doffing Procedure (to avoid cross-contamination):
-
Remove the outer pair of gloves first, peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.
-
Remove the face shield.
-
Remove the inner pair of gloves using the same technique and dispose of them.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove the chemical splash goggles.
-
Wash hands immediately and thoroughly with soap and water[1].
Emergency & Disposal Plans
A. Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
Contain the spill using a chemical spill kit with absorbent materials suitable for organic compounds.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
B. Exposure Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes[3]. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].
C. Waste Disposal Plan: All materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Wastes containing chlorinated organic solvents are expensive to dispose of and must be segregated[8]. Do not mix with non-chlorinated solvent waste.
-
Containers: Use designated, properly sealed, and clearly labeled waste containers. The label should include the full chemical name, concentration, and associated hazards.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Chlorinated waste often requires high-temperature incineration[8]. Never pour this chemical or its waste down the drain[9]. Empty containers must be triple-rinsed before being disposed of as regular waste, with the rinsate collected as hazardous waste[8].
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and maintaining the integrity of their work environment.
References
- Carboline. (2020, March 6).
- Fisher Scientific. (2025, December 18).
- Sigma-Aldrich. (2025, November 6).
- Sigma-Aldrich. (2025, November 6).
- New Jersey Department of Health and Senior Services. Hazard Summary - Pyrrolidine.
- BenchChem. (2025).
- BenchChem. (2025). Personal protective equipment for handling 1-Propionylpyrrolidine-2-carboxylic acid.
- Fisher Scientific. (2015, March 25).
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - Pyrrolidine-3-carboxylic acid.
- Loba Chemie.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- Water Corporation.
- NMSU Safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
- University of Otago. Laboratory chemical waste disposal guidelines.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lobachemie.com [lobachemie.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. safety.nmsu.edu [safety.nmsu.edu]
- 8. otago.ac.nz [otago.ac.nz]
- 9. Laboratory chemical waste [watercorporation.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

